molecular formula C36H51F5N2O15 B12414778 Mal-NH-PEG10-CH2CH2COOPFP ester

Mal-NH-PEG10-CH2CH2COOPFP ester

Cat. No.: B12414778
M. Wt: 846.8 g/mol
InChI Key: WPNLFPWCKSAWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-NH-PEG10-CH2CH2COOPFP ester is a useful research compound. Its molecular formula is C36H51F5N2O15 and its molecular weight is 846.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H51F5N2O15

Molecular Weight

846.8 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C36H51F5N2O15/c37-31-32(38)34(40)36(35(41)33(31)39)58-30(47)4-7-48-9-11-50-13-15-52-17-19-54-21-23-56-25-26-57-24-22-55-20-18-53-16-14-51-12-10-49-8-5-42-27(44)3-6-43-28(45)1-2-29(43)46/h1-2H,3-26H2,(H,42,44)

InChI Key

WPNLFPWCKSAWRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Mal-NH-PEG10-CH2CH2COOPFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mal-NH-PEG10-CH2CH2COOPFP ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation and drug development. This guide provides a comprehensive overview of its chemical properties, a detailed, plausible synthesis protocol, and its state-of-the-art applications, with a particular focus on its role as a linker in the formation of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Experimental protocols for its use in bioconjugation and the elucidation of the BRD4 degradation pathway mediated by a PROTAC utilizing this linker are presented, supplemented by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.

Introduction

This compound is a molecule designed with two distinct reactive moieties, a maleimide (B117702) group and a pentafluorophenyl (PFP) ester, connected by a 10-unit polyethylene (B3416737) glycol (PEG) spacer. This architecture allows for the sequential or simultaneous conjugation of two different biomolecules, typically a thiol-containing molecule to the maleimide and an amine-containing molecule to the PFP ester. The hydrophilic PEG chain enhances the solubility and bioavailability of the resulting conjugate, making it a valuable tool in the development of antibody-drug conjugates (ADCs) and, more recently, PROTACs.

Chemical Properties and Data Presentation

The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Full Chemical Name Maleimide-amino-polyethylene glycol(10)-propionyl-pentafluorophenyl ester[1](2)
Molecular Formula C₃₆H₅₁F₅N₂O₁₅[1](2)
Molecular Weight 846.79 g/mol [1](2)
Appearance White to off-white solid or viscous oil[3](3)
Solubility Soluble in DMSO, DMF, dichloromethane (B109758)[3](3)
Storage Conditions -20°C, protect from moisture[4](5)

Synthesis Protocol

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found, a plausible and detailed synthetic route can be constructed based on established organic chemistry principles. This proposed three-step synthesis starts from commercially available Maleimide-PEG10-Amine.

Step 1: Reaction of Maleimide-PEG10-Amine with Succinic Anhydride (B1165640)

The first step involves the reaction of the primary amine of Maleimide-PEG10-Amine with succinic anhydride to form a carboxylic acid-terminated intermediate.

  • Materials: Maleimide-PEG10-Amine, Succinic Anhydride, Anhydrous Dichloromethane (DCM), Triethylamine (B128534) (TEA).

  • Procedure:

    • Dissolve Maleimide-PEG10-Amine (1 equivalent) in anhydrous DCM.

    • Add triethylamine (1.1 equivalents) to the solution and stir.

    • Add a solution of succinic anhydride (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture at room temperature.

    • The reaction of the amine with the anhydride proceeds via a ring-opening amidation to form a succinamic acid derivative.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 0.1 M HCl) to remove excess triethylamine and unreacted succinic anhydride.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Maleimide-NH-PEG10-CH2CH2COOH.

Step 2: Purification of the Carboxylic Acid Intermediate

  • Procedure: Purify the crude product from Step 1 by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to yield the pure carboxylic acid intermediate.

Step 3: Activation of the Carboxylic Acid with Pentafluorophenyl Trifluoroacetate (B77799) (PFP-TFA)

The final step is the activation of the terminal carboxylic acid to a PFP ester.

  • Materials: Maleimide-NH-PEG10-CH2CH2COOH, Pentafluorophenyl trifluoroacetate (PFP-TFA), Anhydrous N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA).

  • Procedure:

    • Dissolve the purified Maleimide-NH-PEG10-CH2CH2COOH (1 equivalent) in anhydrous DMF.

    • Add DIPEA (2 equivalents) to the solution and cool to 0°C.

    • Add pentafluorophenyl trifluoroacetate (1.5 equivalents) dropwise to the cooled solution. PFP-TFA is an effective reagent for the one-step activation of carboxylic acids to their corresponding PFP esters.[7]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the final product, this compound.

Caption: Plausible synthetic workflow for this compound.

Applications in Bioconjugation and PROTACs

The heterobifunctional nature of this compound makes it a versatile tool for crosslinking biomolecules.

  • Antibody-Drug Conjugates (ADCs): The maleimide group can react with free thiols on a partially reduced antibody, while the PFP ester can be conjugated to an amine-containing cytotoxic drug.

  • PROTACs: This linker is particularly valuable in the synthesis of PROTACs. A PROTAC is a chimeric molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The this compound can be used to connect a ligand that binds to the target protein with a ligand that recruits an E3 ligase.

Experimental Protocol: General Bioconjugation

This protocol describes a general two-step procedure for conjugating an amine-containing molecule and a thiol-containing molecule using this compound.

Materials:

  • Amine-containing molecule (e.g., a peptide or small molecule drug)

  • Thiol-containing molecule (e.g., a protein with a free cysteine)

  • This compound

  • Anhydrous DMSO or DMF

  • Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching reagent (e.g., Tris or glycine (B1666218) for the PFP ester reaction, cysteine or 2-mercaptoethanol (B42355) for the maleimide reaction)

  • Desalting column or dialysis equipment

Procedure:

Step 1: Reaction with the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in PBS at a concentration of 1-5 mg/mL.

  • Dissolve this compound in DMSO or DMF to prepare a 10-50 mM stock solution.

  • Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The PFP ester reacts with primary amines at a pH of 7-9 to form a stable amide bond.[4]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Remove the excess, unreacted linker using a desalting column or dialysis against PBS.

Step 2: Reaction with the Thiol-Containing Molecule

  • Dissolve the thiol-containing molecule in PBS. If the protein contains disulfide bonds, they may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Add the maleimide-activated molecule from Step 1 to the thiol-containing molecule solution. The maleimide group reacts with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond.[4]

  • Incubate the reaction for 1-2 hours at room temperature.

  • Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine.

  • Purify the final conjugate using size-exclusion chromatography or another appropriate purification method.

Application in PROTACs: BRD4 Degradation

A key application of this linker is in the synthesis of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a transcriptional coactivator implicated in cancer. A PROTAC can be constructed by linking a BRD4 inhibitor (e.g., JQ1) to an E3 ligase ligand (e.g., pomalidomide, which binds to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex).

Experimental Workflow for Evaluating a BRD4-Targeting PROTAC:

  • Synthesis of the PROTAC: Synthesize the PROTAC by conjugating the BRD4 ligand and the E3 ligase ligand using the this compound.

  • Cell Culture: Culture a cancer cell line that expresses high levels of BRD4 (e.g., certain leukemia or breast cancer cell lines).

  • PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC.

  • Western Blot Analysis: After a defined incubation period (e.g., 2, 4, 8, 24 hours), lyse the cells and perform a western blot to quantify the levels of BRD4 protein. A successful PROTAC will induce a dose- and time-dependent decrease in BRD4 protein levels.

  • Proteasome Inhibition Control: As a control, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Inhibition of the proteasome should rescue the degradation of BRD4, confirming that the observed protein loss is due to proteasomal degradation.

  • Downstream Effects: Analyze the downstream effects of BRD4 degradation, such as the downregulation of BRD4 target genes like c-MYC, and assess the impact on cell proliferation and apoptosis.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_assay Cellular Assay cluster_analysis Data Analysis BRD4_Ligand BRD4 Ligand (e.g., JQ1) Linker This compound BRD4_Ligand->Linker E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker->E3_Ligand PROTAC_Molecule BRD4-PROTAC E3_Ligand->PROTAC_Molecule Cancer_Cells Cancer Cells (High BRD4 expression) Treatment Treat with BRD4-PROTAC Cancer_Cells->Treatment Lysis Cell Lysis Treatment->Lysis Downstream_Analysis Analyze Downstream Effects (c-MYC, Apoptosis) Treatment->Downstream_Analysis Western_Blot Western Blot for BRD4 levels Lysis->Western_Blot Degradation_Analysis Quantify BRD4 Degradation Western_Blot->Degradation_Analysis

Caption: Experimental workflow for the synthesis and evaluation of a BRD4-targeting PROTAC.

Signaling Pathway: PROTAC-Mediated BRD4 Degradation

The following diagram illustrates the signaling pathway of BRD4 degradation induced by a PROTAC molecule.

BRD4_Degradation_Pathway cluster_extracellular cluster_intracellular Intracellular PROTAC BRD4-PROTAC PROTAC_in PROTAC PROTAC->PROTAC_in Ternary_Complex Ternary Complex (BRD4-PROTAC-E3 Ligase) PROTAC_in->Ternary_Complex Binds to BRD4 BRD4 BRD4->Ternary_Complex Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruited to Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_BRD4 Ubiquitinated BRD4 Ubiquitination->Ub_BRD4 Adds Ubiquitin to BRD4 Proteasome Proteasome Ub_BRD4->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Degraded_BRD4 Degraded BRD4 (Peptides) Degradation->Degraded_BRD4 Downstream_Effects Downregulation of c-MYC, Cell Cycle Arrest, Apoptosis Degradation->Downstream_Effects Leads to

Caption: PROTAC-mediated degradation pathway of BRD4.

Conclusion

This compound is a powerful and versatile heterobifunctional linker with significant applications in modern drug discovery and development. Its well-defined structure, with distinct reactive ends and a solubilizing PEG spacer, makes it an ideal tool for constructing complex biomolecular conjugates, including ADCs and PROTACs. The ability to induce the targeted degradation of disease-relevant proteins, such as BRD4, opens up new therapeutic avenues that are not accessible with traditional small-molecule inhibitors. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this important chemical tool in their own research endeavors.

References

An In-depth Technical Guide to Mal-NH-PEG10-CH2CH2COOPFP Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and applications of Mal-NH-PEG10-CH2CH2COOPFP ester, a key reagent in modern drug development and bioconjugation. This guide is intended for researchers, scientists, and professionals in the fields of drug delivery, diagnostics, and proteomics.

Core Chemical Structure and Properties

This compound is a heterobifunctional crosslinker designed for the covalent conjugation of amine- and sulfhydryl-containing molecules. Its structure consists of three key components: a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of ten units, and a pentafluorophenyl (PFP) ester.

  • Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond.

  • PEG10 Spacer: The ten-unit polyethylene glycol chain is a hydrophilic linker that enhances the aqueous solubility of the molecule and the resulting conjugate. This PEG spacer can also improve the pharmacokinetic properties of bioconjugates by increasing their hydrodynamic radius and reducing immunogenicity.

  • PFP Ester: The pentafluorophenyl ester is a highly reactive amine-selective functional group. It reacts with primary and secondary amines, such as those on lysine (B10760008) residues of proteins, to form stable amide bonds. PFP esters are known to be less susceptible to hydrolysis in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[1]

The combination of these three components in a single molecule allows for a controlled, stepwise conjugation of two different biomolecules, making it a valuable tool in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its reactive groups. It is important to note that some parameters, such as reaction kinetics, are highly dependent on the specific reaction conditions and the nature of the reactants.

PropertyValueSource(s)
Molecular Formula C36H51F5N2O15
Molecular Weight 846.79 g/mol
Appearance Viscous Liquid
Purity ≥ 95%[2]
Storage Conditions -20°C, desiccated, protected from light[3]
Solubility Soluble in DMSO, DMF; sparingly soluble in water and aqueous buffers[3]
Maleimide Reactivity Reacts with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond. The maleimide group can undergo hydrolysis at pH > 7.5.[3]
PFP Ester Reactivity Reacts with primary and secondary amines at pH 7.2-9.0 to form a stable amide bond. PFP esters are more resistant to hydrolysis than NHS esters.[1][3]
Hydrolytic Stability PFP ester is more stable in aqueous solutions than NHS ester. The maleimide group is stable at neutral pH but hydrolyzes at alkaline pH.[1][4]

Experimental Protocols

The following section provides a general, two-step experimental protocol for the conjugation of an amine-containing molecule (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a peptide or a small molecule drug) using this compound.

  • Amine-containing molecule (Protein-NH2)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-sulfhydryl containing buffer, pH 7.2-7.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting columns or dialysis equipment for purification

This step involves the labeling of the amine-containing molecule with the PFP ester end of the crosslinker.

  • Preparation of Reagents:

    • Dissolve the amine-containing molecule (Protein-NH2) in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-20 mM). Do not store the stock solution as the PFP ester is moisture-sensitive and will hydrolyze over time.[3]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the Protein-NH2 solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. The optimal reaction time and temperature may need to be determined empirically.

  • Purification:

    • Remove the excess, unreacted crosslinker from the reaction mixture using a desalting column or by dialysis against the Reaction Buffer. This step is crucial to prevent the unreacted crosslinker from interfering with the subsequent reaction.

This step involves the conjugation of the maleimide-activated protein from Step 1 to the sulfhydryl-containing molecule.

  • Preparation of Sulfhydryl-Containing Molecule:

    • Dissolve the sulfhydryl-containing molecule (Molecule-SH) in the Reaction Buffer. If the molecule has disulfide bonds, they may need to be reduced prior to this step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent.

  • Conjugation Reaction:

    • Add the Molecule-SH solution to the purified maleimide-activated protein solution from Step 1. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the maleimide-activated protein is typically used.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.

  • Final Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove any unreacted molecules and byproducts.

G cluster_step1 Step 1: PFP Ester Reaction cluster_step2 Step 2: Maleimide Reaction A Dissolve Protein-NH2 in Reaction Buffer C Add PFP linker to Protein-NH2 (1-4h at RT or overnight at 4°C) A->C B Prepare fresh Mal-PEG-PFP stock in DMSO/DMF B->C D Purify Maleimide-Activated Protein (Desalting/Dialysis) C->D F Add Molecule-SH to Maleimide-Activated Protein (1-2h at RT or overnight at 4°C) D->F Maleimide-Activated Protein E Dissolve Molecule-SH in Reaction Buffer E->F G Quench unreacted Maleimides (Optional) F->G H Final Purification of Conjugate (e.g., SEC, IEX) G->H

Caption: A two-step bioconjugation workflow using this compound.

Applications in Drug Development

The unique properties of this compound make it a versatile tool in the development of targeted therapeutics and diagnostic agents.

  • Antibody-Drug Conjugates (ADCs): This crosslinker is widely used in the construction of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The PFP ester end can be used to attach the linker to the antibody via its lysine residues, and the maleimide end can be conjugated to a thiol-containing drug or a pro-drug.

  • PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. This compound can serve as a linker to connect the target-binding ligand and the E3 ligase-binding ligand.

  • Peptide and Protein Modification: The crosslinker can be used to modify peptides and proteins to enhance their therapeutic properties, such as increasing their half-life in circulation (PEGylation) or for creating fusion proteins with novel functionalities.

  • Surface Modification: This reagent can be used to functionalize the surfaces of nanoparticles, liposomes, and other drug delivery systems with targeting ligands like antibodies or peptides to improve their delivery to specific cells or tissues.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise and efficient conjugation of amine- and sulfhydryl-containing molecules. Its hydrophilic PEG spacer and the differential reactivity of its maleimide and PFP ester groups provide researchers with a high degree of control over the bioconjugation process. The enhanced stability of the PFP ester compared to other amine-reactive functionalities further contributes to its utility in the development of next-generation biotherapeutics and diagnostics. Careful consideration of the experimental conditions, particularly pH and reaction times, is crucial for achieving optimal results in bioconjugation reactions with this reagent.

References

The Core Mechanism of Mal-NH-PEG10-CH2CH2COOPFP Ester: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action and application of Mal-NH-PEG10-CH2CH2COOPFP ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation techniques in drug development and research. This linker facilitates the covalent bonding of two distinct biomolecules, typically targeting sulfhydryl and amine groups, respectively.

Introduction to this compound

This compound is a sophisticated chemical tool featuring three key components: a maleimide (B117702) group, a pentafluorophenyl (PFP) ester group, and a 10-unit polyethylene (B3416737) glycol (PEG) spacer. This strategic design allows for a controlled, two-step conjugation process, minimizing the formation of undesirable homodimers. The PEG linker enhances the solubility and stability of the resulting conjugate, a critical factor in many biological applications.

Core Mechanism of Action

The functionality of this linker is defined by the distinct reactivity of its terminal groups: the maleimide and the PFP ester. These groups react with high specificity towards sulfhydryl and primary amine residues on biomolecules, respectively.

Maleimide-Thiol Conjugation

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, which are predominantly found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable, covalent thioether bond. This reaction is most efficient within a pH range of 6.5 to 7.5.[1] At pH values above 7.5, the maleimide group's specificity for thiols decreases, and it becomes more susceptible to hydrolysis.[1]

PFP Ester-Amine Conjugation

The PFP ester is an amine-reactive group that forms a stable amide bond with primary amines, such as those found on the N-terminus of a protein or the side chain of lysine (B10760008) residues. PFP esters are favored over other amine-reactive esters, like N-hydroxysuccinimide (NHS) esters, due to their increased stability against spontaneous hydrolysis in aqueous solutions.[2][3][4][5] This leads to more efficient and reproducible conjugation reactions.[2][4][5] The optimal pH range for the reaction between PFP esters and primary amines is between 7 and 9.[1][4]

The Role of the PEG10 Spacer

The polyethylene glycol (PEG) spacer, consisting of 10 repeating ethylene (B1197577) glycol units, serves several crucial functions. It increases the hydrophilicity of the linker and the final bioconjugate, which can improve solubility and reduce aggregation. Furthermore, the PEG spacer provides a flexible and defined-length bridge between the conjugated molecules, which can be critical for maintaining their biological activity.

Data Presentation: Reaction Parameters and Efficiency

The efficiency of conjugation with this compound is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants.

ParameterMaleimide-Thiol ReactionPFP Ester-Amine ReactionReference
Optimal pH 6.5 - 7.57.0 - 9.0[1][4]
Reaction Temperature 4°C to Room Temperature (20-25°C)4°C to 37°C[1][4]
Reaction Time 30 minutes to 2 hours30 minutes to overnight[1][4]
Recommended Molar Excess of Linker 2:1 to 5:1 (Maleimide:Thiol) for optimal efficiency10:1 to 50:1 (Linker:Amine-containing protein)[1]
Conjugation ExampleMolar Ratio (Maleimide:Thiol)Reaction ConditionsConjugation EfficiencyReference
cRGDfK peptide to nanoparticles2:130 min, Room Temp, 10 mM HEPES pH 7.084 ± 4%
11A4 nanobody to nanoparticles5:12 hours, Room Temp, PBS pH 7.458 ± 12%

Note: While direct kinetic data for PFP esters is limited in publicly available literature, they are known to be more resistant to hydrolysis than NHS esters. The hydrolysis half-life of NHS esters is significantly impacted by pH, ranging from hours at pH 7 to minutes at pH 8.6. PFP esters are expected to exhibit greater stability under similar conditions.

Experimental Protocols

A typical application of this compound involves a two-step conjugation process to link an amine-containing molecule (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a peptide or drug).

Materials and Reagents
  • This compound

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (or other amine-free and thiol-free buffer)

  • Desalting columns

  • Quenching reagent (e.g., Tris or glycine (B1666218) for PFP ester, free thiol like cysteine for maleimide)

Step 1: Reaction of PFP Ester with Amine-Containing Protein
  • Preparation of Protein-NH2 : Dissolve the amine-containing protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • Preparation of Linker Solution : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction : Add a 10- to 50-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

  • Incubation : Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • Purification : Remove the excess, unreacted linker using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the unreacted linker from reacting with the sulfhydryl-containing molecule in the next step.

Step 2: Reaction of Maleimide-Activated Protein with Sulfhydryl-Containing Molecule
  • Preparation of Molecule-SH : Prepare the sulfhydryl-containing molecule. If the sulfhydryl groups are present as disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). If DTT is used, it must be removed before adding the maleimide-activated protein.

  • Conjugation Reaction : Combine the maleimide-activated protein (from Step 1) with the sulfhydryl-containing molecule. The molar ratio should be optimized for the specific application.

  • Incubation : Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • Quenching (Optional) : To quench any unreacted maleimide groups, a free thiol such as cysteine can be added.

  • Final Purification : Purify the final bioconjugate using methods such as size-exclusion chromatography or dialysis to remove any unreacted molecules.

Analysis of Conjugate

The success of the conjugation can be analyzed by various techniques, including:

  • SDS-PAGE : To visualize the increase in molecular weight of the protein after conjugation.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) : To confirm the mass of the final conjugate.

  • HPLC : To separate and quantify the conjugate, unreacted protein, and other species.

Visualizations

Mechanism_of_Action cluster_linker This compound cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction Linker Maleimide -- (PEG)10 -- PFP Ester PFP_ester PFP Ester Protein_NH2 Protein-NH2 (e.g., Lysine residue) Intermediate Maleimide-PEG-Protein Protein_NH2->Intermediate pH 7.0-9.0 Forms Amide Bond Maleimide Maleimide Molecule_SH Molecule-SH (e.g., Cysteine residue) Final_Conjugate Final Bioconjugate (Protein-Linker-Molecule) Molecule_SH->Final_Conjugate pH 6.5-7.5 Forms Thioether Bond

Caption: Mechanism of action for the two-step bioconjugation process.

Experimental_Workflow start Start prep_protein Prepare Protein-NH2 in Amine-Free Buffer start->prep_protein react1 React Protein-NH2 with Linker (30 min RT or 2h 4°C) prep_protein->react1 prep_linker Dissolve Linker in DMSO/DMF prep_linker->react1 purify1 Purify Maleimide-Activated Protein (Desalting) react1->purify1 react2 React Activated Protein with Molecule-SH (30 min RT or 2h 4°C) purify1->react2 prep_thiol Prepare Molecule-SH (Reduce if necessary) prep_thiol->react2 purify2 Purify Final Conjugate (e.g., SEC) react2->purify2 analyze Analyze Conjugate (SDS-PAGE, MS, HPLC) purify2->analyze end End analyze->end

Caption: A typical experimental workflow for two-step bioconjugation.

Conclusion

The this compound is a versatile and efficient heterobifunctional crosslinker that enables the precise and controlled conjugation of biomolecules. Its superior stability and the advantageous properties of the PEG spacer make it an invaluable tool for the development of antibody-drug conjugates, diagnostic reagents, and other advanced biotherapeutics. Understanding the specific reaction conditions and implementing a well-designed experimental protocol are key to achieving high-yield and high-purity bioconjugates.

References

An In-depth Technical Guide to the Synthesis and Purification of Mal-NH-PEG10-CH2CH2COOPFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification of Mal-NH-PEG10-CH2CH2COOPFP ester, a heterobifunctional crosslinker essential for advancements in bioconjugation and drug delivery. Designed for researchers, scientists, and professionals in the field of drug development, this document outlines a plausible and detailed synthetic pathway, purification protocols, and expected analytical outcomes. The methodologies described are based on established principles of organic chemistry and PEGylation techniques.

Introduction

This compound is a valuable tool in bioconjugation, featuring a maleimide (B117702) group for selective reaction with thiols (e.g., cysteine residues in proteins) and a pentafluorophenyl (PFP) ester for efficient reaction with primary amines (e.g., lysine (B10760008) residues). The discrete polyethylene (B3416737) glycol (PEG) spacer of ten units enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide details a robust method for its laboratory-scale synthesis and purification.

Synthesis Pathway

The synthesis of this compound can be logically approached in a two-step process starting from commercially available Boc-NH-PEG10-CH2CH2COOH. The overall workflow involves the activation of the carboxylic acid group to a PFP ester, followed by the deprotection of the Boc group and subsequent introduction of the maleimide functionality.

Synthesis_Workflow cluster_0 Step 1: PFP Ester Formation cluster_1 Step 2: Boc Deprotection and Maleimide Functionalization start Boc-NH-PEG10-CH2CH2COOH step1_reagents Pentafluorophenol (PFP-OH) N,N'-Dicyclohexylcarbodiimide (DCC) Dichloromethane (DCM) start->step1_reagents Activation step1_product Boc-NH-PEG10-CH2CH2COOPFP step1_reagents->step1_product step2_reagent1 Trifluoroacetic Acid (TFA) DCM step1_product->step2_reagent1 Deprotection step2_intermediate H2N-PEG10-CH2CH2COOPFP step2_reagent1->step2_intermediate step2_reagent2 Maleic Anhydride Triethylamine (TEA) DCM step2_intermediate->step2_reagent2 Maleimidation final_product Mal-NH-PEG10-CH2CH2COOPFP step2_reagent2->final_product Purification_Workflow cluster_purification Purification by RP-HPLC crude_product Crude Mal-NH-PEG10-CH2CH2COOPFP dissolution Dissolve in Mobile Phase A/DMSO crude_product->dissolution injection Inject onto C18 RP-HPLC Column dissolution->injection gradient_elution Gradient Elution (Water/Acetonitrile with 0.1% TFA) injection->gradient_elution fraction_collection Collect Fractions based on UV Detection gradient_elution->fraction_collection analysis Analyze Fractions by LC-MS fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Lyophilize to obtain Pure Product pooling->lyophilization

Mal-NH-PEG10-CH2CH2COOPFP Ester: A Comprehensive Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Mal-NH-PEG10-CH2CH2COOPFP ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and diagnostics.[1][2] This document outlines its core characteristics, experimental protocols for its use, and visual representations of its reaction mechanisms and experimental workflows.

Core Physical and Chemical Properties

This compound is a versatile molecule featuring a maleimide (B117702) group at one end and a pentafluorophenyl (PFP) ester at the other, connected by a 10-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the covalent linkage of sulfhydryl-containing molecules (via the maleimide) and amine-containing molecules (via the PFP ester).[1][2]

PropertyValueReference
Full Name Maleimide-NH-PEG10-CH2CH2COOPFP Ester[1]
Synonyms Mal-NH-PEG10-PFP[1]
Molecular Formula C36H51F5N2O15[1][3]
Molecular Weight 846.79 g/mol [1][3]
Appearance Viscous Liquid or White Solid
Purity ≥95%[3]
Chemical Reactivity & StabilityDetailsReference
Maleimide Group Reactivity Reacts with sulfhydryl (thiol) groups to form a stable thioether bond.
Optimal pH for Maleimide Reaction 6.5 - 7.5
PFP Ester Group Reactivity Reacts with primary and secondary amines to form a stable amide bond.
Optimal pH for PFP Ester Reaction 7.0 - 9.0
Solubility Not directly soluble in aqueous buffers. Must be dissolved in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) prior to use.
Stability & Storage Moisture-sensitive. Store at -20°C with a desiccant for long-term stability. The PFP ester is susceptible to hydrolysis, especially at higher pH. Solutions should be prepared fresh and used immediately.

Reaction Mechanism

The dual reactivity of this compound allows for a two-step conjugation process. First, the PFP ester reacts with an amine-containing molecule. Subsequently, the maleimide group reacts with a sulfhydryl-containing molecule. This directed conjugation is crucial for creating well-defined bioconjugates.

Reaction_Mechanism cluster_step1 Step 1: PFP Ester Reaction with Amine cluster_step2 Step 2: Maleimide Reaction with Thiol Molecule_A Molecule A (-NH2) Intermediate Molecule A - Linker (Maleimide active) Molecule_A->Intermediate pH 7.0-9.0 Linker_PFP Mal-PEG10-PFP Linker_PFP->Intermediate Final_Conjugate Molecule A - Linker - Molecule B Intermediate->Final_Conjugate pH 6.5-7.5 Molecule_B Molecule B (-SH) Molecule_B->Final_Conjugate

Sequential reaction mechanism of the bifunctional linker.

Experimental Protocols

The following are generalized protocols for a two-step bioconjugation. Optimization may be required depending on the specific molecules being conjugated.

Materials:

  • This compound

  • Amine-containing molecule (Molecule A)

  • Sulfhydryl-containing molecule (Molecule B)

  • Anhydrous DMSO or DMF

  • Reaction Buffer A (e.g., Phosphate Buffered Saline, pH 7.2-8.0, amine-free)

  • Reaction Buffer B (e.g., Phosphate Buffered Saline, pH 6.5-7.0, thiol-free)

  • Quenching reagent (e.g., Tris or glycine (B1666218) for PFP ester, free cysteine or β-mercaptoethanol for maleimide)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Step 1: Reaction of PFP Ester with Amine-Containing Molecule (Molecule A)

  • Preparation of Molecule A: Dissolve Molecule A in Reaction Buffer A to a desired concentration (e.g., 1-10 mg/mL).

  • Preparation of Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).

  • Reaction: Add a 5-20 fold molar excess of the dissolved linker to the solution of Molecule A. The final concentration of the organic solvent should be kept below 10% to maintain protein solubility.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Purification (Optional but Recommended): Remove excess, unreacted linker by dialysis or size-exclusion chromatography using Reaction Buffer B. This will prevent the maleimide group from reacting with any free amines on Molecule B in the next step.

Step 2: Reaction of Maleimide with Sulfhydryl-Containing Molecule (Molecule B)

  • Preparation of Molecule B: Dissolve Molecule B in Reaction Buffer B. If Molecule B contains disulfide bonds that need to be reduced to expose free thiols, treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.

  • Reaction: Add the purified Molecule A-linker intermediate from Step 1 to the solution of Molecule B. A 1.5 to 5-fold molar excess of the Molecule A-linker conjugate over Molecule B is typically used.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.

  • Quenching: Add a quenching reagent to cap any unreacted maleimide groups.

  • Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove any unreacted molecules and byproducts.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a two-step bioconjugation experiment using this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_final Finalization A1 Dissolve Amine-Molecule in Amine-Free Buffer (pH 7.2-8.0) B1 Mix Amine-Molecule and Linker (1-4h at RT or O/N at 4°C) A1->B1 A2 Dissolve Linker in DMSO/DMF A2->B1 A3 Dissolve Thiol-Molecule in Thiol-Free Buffer (pH 6.5-7.0) B3 Mix Intermediate and Thiol-Molecule (2-4h at RT) A3->B3 B2 Purify Intermediate Conjugate (Dialysis / SEC) B1->B2 B2->B3 C1 Quench Unreacted Maleimides B3->C1 C2 Purify Final Conjugate (SEC) C1->C2 C3 Characterize Conjugate (SDS-PAGE, MS, etc.) C2->C3

A typical two-step bioconjugation workflow.

Applications

The unique properties of this compound make it a valuable tool in various research and development areas, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.

  • PROTACs: This linker is suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins.[4][5][6]

  • Bioconjugation: It is used for labeling proteins, peptides, and other biomolecules with fluorescent dyes, biotin, or other reporter molecules.[1]

  • Drug Delivery: The PEG spacer enhances the solubility and in vivo circulation time of the conjugated molecule.[1]

  • Diagnostics: It can be used to immobilize proteins or antibodies onto surfaces for diagnostic assays.[1]

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Mal-NH-PEG10-CH2CH2COOPFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Maleimide-NH-PEG10-CH2CH2COOPFP (Mal-NH-PEG10-PFP) ester in aqueous buffers. Understanding the solubility and stability of this heterobifunctional crosslinker is critical for its effective application in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document outlines the key factors influencing its solubility, provides detailed experimental protocols for solubility determination, and discusses the stability of its reactive moieties.

Physicochemical Properties and Impact on Solubility

Mal-NH-PEG10-PFP is a molecule comprised of three key functional components: a maleimide (B117702) group for reaction with sulfhydryls, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester for reaction with primary amines. The overall solubility of this compound in aqueous media is a complex interplay of these components.

The PEG spacer significantly contributes to the molecule's hydrophilicity and water solubility.[][2] Generally, as the molecular weight of PEG increases, its aqueous solubility tends to decrease.[2][3] However, for a mid-range PEG linker like PEG10, it imparts favorable aqueous solubility.

The terminal maleimide and PFP ester groups are more hydrophobic in nature. PFP esters are noted to be more hydrophobic than their N-hydroxysuccinimide (NHS) ester counterparts.[4] This hydrophobicity can limit the direct dissolution of the compound in purely aqueous solutions at high concentrations.

Product literature for similar Mal-(PEG)n-PFP esters suggests a solubility of up to approximately 10 mM in water and many aqueous buffers. However, it is crucial to note that this solubility can be significantly reduced by high salt concentrations.[5] It is common practice to first dissolve the compound in a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before preparing aqueous working solutions.[5][6] For many applications, the final concentration of the organic solvent in the aqueous reaction buffer should be kept low (typically less than 10%) to maintain the stability and function of proteins or other biomolecules.[5]

Factors Influencing Solubility and Stability in Aqueous Buffers

The solubility and stability of Mal-NH-PEG10-PFP in aqueous buffers are not static and are influenced by several experimental parameters. A summary of these factors is presented in the table below.

Factor Effect on Solubility Effect on Stability Recommendations
pH Minimal direct effect on solubility of the intact molecule.PFP Ester: More stable at pH < 7. Hydrolysis rate increases significantly at higher pH (optimal reaction pH 7.2-8.5).[5][7] Maleimide: Stable at pH 6.5-7.5. Hydrolyzes at pH > 7.5.[5]For conjugation, perform reactions at pH 7.2-7.5 to balance reactivity and stability of both functional groups.[5] Prepare stock solutions in anhydrous organic solvent and introduce to the aqueous buffer immediately before use.
Buffer Composition High salt concentrations (>50 mM) can decrease solubility.[5]Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls will react with the PFP ester and maleimide groups, respectively, leading to degradation of the crosslinker.[5]Use non-amine, non-sulfhydryl containing buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers. Avoid high salt concentrations for initial dissolution.
Temperature Higher temperatures can increase the rate of dissolution.Higher temperatures will accelerate the rate of hydrolysis for both the PFP ester and the maleimide group.Dissolve at room temperature. For reactions, consider lower temperatures (e.g., 4°C) to extend the stability of the crosslinker, although this may require longer reaction times.[6]
Co-solvents Water-miscible organic solvents (DMSO, DMF) are often required for initial dissolution and can maintain solubility in the final aqueous solution.[5][6]Anhydrous organic solvents are critical for preventing premature hydrolysis in stock solutions.[4]Prepare a concentrated stock solution in anhydrous DMSO or DMF. Dilute into the final aqueous buffer immediately prior to use, ensuring the final organic solvent concentration is compatible with the intended biomolecules.

Experimental Protocol for Solubility Determination

The following protocol provides a general framework for determining the solubility of Mal-NH-PEG10-PFP in a specific aqueous buffer.

Materials:

  • Mal-NH-PEG10-CH2CH2COOPFP ester

  • Anhydrous dimethylsulfoxide (DMSO)

  • Aqueous buffer of interest (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of a Concentrated Stock Solution:

    • Accurately weigh a small amount of Mal-NH-PEG10-PFP ester.

    • Dissolve the ester in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Ensure the ester is completely dissolved. This should be prepared fresh.

  • Preparation of Test Solutions:

    • Prepare a series of dilutions of the stock solution into the aqueous buffer of interest to achieve a range of final concentrations (e.g., 0.1 mM to 20 mM).

    • Ensure the final concentration of DMSO is consistent across all samples and is at a level that does not interfere with the assay (e.g., ≤10%).

  • Equilibration and Observation:

    • Vortex each solution thoroughly.

    • Incubate the solutions at the desired temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow them to reach equilibrium.

    • Visually inspect each solution for any signs of precipitation.

  • Quantification of Soluble Material:

    • Centrifuge the solutions to pellet any undissolved material.

    • Carefully collect the supernatant.

    • Quantify the concentration of the soluble Mal-NH-PEG10-PFP in the supernatant. This can be done by:

      • UV-Vis Spectrophotometry: If the molecule has a distinct absorbance peak, create a standard curve to determine the concentration.

      • Reverse-Phase HPLC: This is a more accurate method. Monitor the disappearance of the active ester peak over time to also assess stability.[8]

  • Determination of Solubility Limit:

    • The solubility limit is the highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration.

Visualizing Key Processes and Structures

To further aid in the understanding of Mal-NH-PEG10-PFP ester's behavior in aqueous solutions, the following diagrams illustrate its structure, a logical workflow for solubility assessment, and its potential hydrolytic degradation pathway.

G cluster_maleimide Maleimide Group cluster_peg PEG10 Spacer cluster_pfpe PFP Ester Group M Maleimide P -(CH2CH2O)10- M->P -NH- E PFP Ester P->E -CH2CH2COO-

Caption: Chemical structure of Mal-NH-PEG10-PFP ester.

G start Start: Define Buffer and Temperature prep_stock Prepare Concentrated Stock in Anhydrous DMSO start->prep_stock create_dilutions Create Serial Dilutions in Aqueous Buffer prep_stock->create_dilutions equilibrate Equilibrate and Observe for Precipitation create_dilutions->equilibrate centrifuge Centrifuge Samples equilibrate->centrifuge quantify Quantify Soluble Compound in Supernatant centrifuge->quantify end End: Determine Solubility Limit quantify->end

Caption: Experimental workflow for solubility determination.

G pfp_ester PFP Ester (Active for Amines) hydrolyzed_acid Carboxylic Acid (Inactive) pfp_ester->hydrolyzed_acid Hydrolysis (pH dependent) pentafluorophenol Pentafluorophenol (Byproduct) pfp_ester->pentafluorophenol water H2O (Aqueous Buffer) water->hydrolyzed_acid

Caption: Hydrolysis of the PFP ester group in aqueous buffer.

Conclusion

The solubility of Mal-NH-PEG10-PFP ester in aqueous buffers is a critical parameter for its successful use in bioconjugation. While the PEG10 spacer enhances its water solubility, the hydrophobic end groups necessitate careful consideration of the formulation conditions. Dissolution in a minimal amount of an anhydrous organic co-solvent like DMSO prior to dilution in an appropriate aqueous buffer is the recommended practice. Researchers must pay close attention to the pH, buffer composition, and temperature to not only achieve the desired concentration but also to maintain the stability and reactivity of the maleimide and PFP ester functional groups. The provided experimental protocol offers a robust method for determining the empirical solubility of this crosslinker in any aqueous system of interest, enabling the optimization of conjugation reactions for reproducible and efficient outcomes.

References

A Technical Guide to Mal-NH-PEG10-CH2CH2COOPFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Mal-NH-PEG10-CH2CH2COOPFP ester, a heterobifunctional crosslinker integral to the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide details suppliers, pricing, chemical properties, and experimental protocols, offering a valuable resource for researchers in drug development and bioconjugation.

Introduction to this compound

This compound is a versatile crosslinking reagent featuring a maleimide (B117702) group at one end and a pentafluorophenyl (PFP) ester at the other, connected by a 10-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form stable thioether bonds.[] The PFP ester is a highly reactive functional group that efficiently forms stable amide bonds with primary and secondary amines, such as those on lysine (B10760008) residues.[2][3] The hydrophilic PEG linker enhances the solubility and pharmacokinetic properties of the resulting bioconjugate.[4][5]

Supplier and Pricing Information

The availability and pricing of this compound and its analogs are crucial for research and development planning. The following table summarizes information from various suppliers. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to visit the suppliers' websites for the most current information.

SupplierProduct NameCatalog NumberQuantityPurityPrice (USD)
PurePEG Maleimide-NH-PEG10-CH2CH2COOPFP Ester436310250 mg>97%$325.00
1 g>97%$650.00
CP Lab Safety High Purity PEG Reagent, Maleimide-NH-PEG10-CH2CH2COOPFP Ester436310-250250 mg>95%Contact for price
BroadPharm Mal-PEG10-NHS ester*BP-4307850 mg98%$320.00
100 mg98%$480.00
250 mg98%$690.00
1 g98%$1900.00

Note: BroadPharm offers the N-hydroxysuccinimide (NHS) ester analog, which has similar reactivity to the PFP ester but may differ in stability and reaction efficiency.

Chemical Properties and Reactivity

The utility of this compound stems from the distinct reactivity of its terminal functional groups.

PFP Ester: PFP esters are known for their high reactivity towards primary and secondary amines, forming stable amide bonds.[2][3] A significant advantage of PFP esters over the more common NHS esters is their enhanced stability towards hydrolysis in aqueous media.[2][6] This increased stability provides a wider window for bioconjugation reactions, potentially leading to higher yields and more reproducible results. The optimal pH for the reaction of PFP esters with amines is typically in the range of 7.2 to 8.5.[2][3]

Maleimide Group: The maleimide group exhibits high selectivity for sulfhydryl groups, forming a stable thioether linkage via a Michael addition reaction.[][7] The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[][7] At pH values above 7.5, the maleimide group can also react with amines, and the maleimide ring becomes more susceptible to hydrolysis.[7][8] It is crucial to perform the conjugation within the recommended pH range to ensure specificity.

Experimental Protocols

The following are generalized protocols for the use of this compound in the preparation of antibody-drug conjugates (ADCs) and PROTACs. Optimization of reaction conditions, including stoichiometry and incubation times, is recommended for each specific application.

Two-Step Antibody-Drug Conjugation (ADC) Protocol

This protocol describes the conjugation of a cytotoxic drug (payload) to an antibody through a cysteine residue.

Step 1: Antibody Reduction

  • Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, containing 1 mM EDTA. A typical antibody concentration is 5-10 mg/mL.[9]

  • To generate reactive thiol groups, partially reduce the interchain disulfide bonds of the antibody. Add a freshly prepared solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), to the antibody solution.[10] The molar ratio of the reducing agent to the antibody will determine the number of available thiol groups and should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Remove the excess reducing agent by passing the solution through a desalting column equilibrated with conjugation buffer (e.g., PBS, pH 7.2-7.4, with 1 mM EDTA).

Step 2: Conjugation of the Drug-Linker to the Reduced Antibody

  • Dissolve the amine-containing cytotoxic payload in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Add a molar excess of this compound to the payload solution. The reaction between the PFP ester and the amine on the payload will form a stable amide bond.

  • Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Purify the maleimide-activated payload-linker construct using an appropriate chromatographic method (e.g., reverse-phase HPLC).

  • Immediately add the purified maleimide-activated payload-linker to the reduced antibody solution from Step 1. The molar ratio of the payload-linker to the antibody should be optimized to achieve the desired DAR.

  • Incubate the conjugation reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

  • Purify the resulting ADC using a suitable method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography, to remove unconjugated payload-linker and other impurities.

PROTAC Synthesis Protocol

This protocol outlines a general approach for synthesizing a PROTAC by sequentially coupling a target protein ligand and an E3 ligase ligand to the this compound linker.

Step 1: Coupling of the First Ligand (e.g., E3 Ligase Ligand)

  • Dissolve the amine-containing E3 ligase ligand in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add this compound to the solution in a 1:1 molar ratio.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction by LC-MS.

  • Upon completion, purify the resulting maleimide-PEG10-E3 ligase ligand intermediate by column chromatography or preparative HPLC.

Step 2: Coupling of the Second Ligand (e.g., Target Protein Ligand)

  • Dissolve the thiol-containing target protein ligand in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.0).

  • Add the purified maleimide-PEG10-E3 ligase ligand intermediate from Step 1 to the solution.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11]

Signaling Pathways and Mechanisms of Action

This compound is a key component in the construction of ADCs and PROTACs, two classes of therapeutics with distinct mechanisms of action.

Antibody-Drug Conjugate (ADC) Mechanism of Action

ADCs are designed to selectively deliver a potent cytotoxic agent to cancer cells that overexpress a specific target antigen on their surface.[12][] The mechanism involves several steps:

  • Binding: The monoclonal antibody component of the ADC binds to the target antigen on the cancer cell surface.[12][]

  • Internalization: The ADC-antigen complex is internalized into the cell, typically via endocytosis.[12][]

  • Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved by lysosomal enzymes or the acidic environment, releasing the cytotoxic payload.[12][]

  • Cell Death: The released payload exerts its cytotoxic effect, for example, by damaging DNA or inhibiting microtubule polymerization, leading to apoptosis of the cancer cell.[12][14]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Target Antigen ADC->Antigen 1. Binding Cancer_Cell Cancer Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload 3. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 4. Cytotoxicity

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[15][16][17] The process is as follows:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[15]

  • Ubiquitination: The E3 ligase, brought into proximity with the POI, facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation.[16]

  • Proteasomal Degradation: The ubiquitinated POI is recognized and degraded by the 26S proteasome.[15]

  • Recycling: The PROTAC is released and can catalytically induce the degradation of multiple POI molecules.[16]

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex 1. Formation Ternary_Complex->PROTAC 4. Recycling Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination 2. Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome 3. Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: Mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).

Conclusion

This compound is a powerful and versatile tool for the construction of sophisticated bioconjugates. Its well-defined structure, heterobifunctional reactivity, and the beneficial properties of the PEG spacer make it an ideal choice for researchers in the fields of targeted drug delivery and protein degradation. This guide provides a foundational understanding of its properties, sources, and applications, empowering scientists to leverage this technology in their research endeavors.

References

Technical Guide: Mal-NH-PEG10-CH2CH2COOPFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-NH-PEG10-CH2CH2COOPFP ester, a heterobifunctional crosslinker used in bioconjugation. While a specific CAS number for this molecule is not publicly available, this guide details its chemical properties, reaction mechanisms, and protocols for its application in research and drug development.[1]

Chemical Identity and Properties

This compound is a specialized chemical reagent designed for covalently linking molecules. It features a maleimide (B117702) group, a ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester.

Key Features:

  • Maleimide Group: Reacts specifically with sulfhydryl (thiol) groups (-SH) to form stable thioether bonds.[2][3]

  • PFP Ester: A highly reactive group that couples with primary and secondary amines (-NH2) to form stable amide bonds.[2][4] PFP esters are generally more resistant to hydrolysis in aqueous solutions compared to other amine-reactive esters like NHS esters, leading to more efficient conjugation reactions.[5][6]

  • PEG10 Spacer: A hydrophilic chain of ten polyethylene glycol units that increases the solubility of the molecule and the resulting conjugate in aqueous buffers.[7] It also provides a flexible spacer arm between the conjugated molecules.

Chemical Data Summary

PropertyValueReference
Full Chemical Name Maleimide-NH-PEG10-CH2CH2COOPFP Ester[1]
Synonyms Mal-NH-PEG10-PFP[1]
CAS Number Not Available (N/A)[1]
Molecular Formula C36H51F5N2O15[1]
Molecular Weight 846.79 g/mol [1]
Appearance Off-white/white solid or viscous liquid[4]
Solubility Soluble in organic solvents (DMSO, DMF) and aqueous buffers (up to ~10 mM)[2][4]

CAS Numbers for Related Compounds

For reference, CAS numbers for similar structures with different PEG chain lengths are provided below.

CompoundCAS Number
Mal-PEG2-PFP1807512-47-5[8]
Mal-PEG6-PFP1599486-33-5[7]
Mal-amido-PEG10-C2-NHS ester1137109-22-8[9]
Fmoc-NH-PEG10-CH2CH2COOH2101563-45-3[10]

Reaction Mechanism and Specificity

This crosslinker enables the conjugation of two different molecules, one containing a sulfhydryl group and the other a primary or secondary amine. The reactions are highly specific under controlled pH conditions.

  • Maleimide-Thiol Reaction: The maleimide group reacts with sulfhydryl groups at a pH range of 6.5-7.5.[2]

  • PFP Ester-Amine Reaction: The PFP ester reacts with primary amines at a pH range of 7-9.[2]

To avoid competing reactions, conjugations are typically performed at a pH of 7.2-7.5.[2]

Reaction Pathway Diagram

G cluster_0 Step 1: PFP Ester Reaction with Amine cluster_1 Step 2: Maleimide Reaction with Thiol Crosslinker Crosslinker Intermediate Protein A - Linker (Activated) Crosslinker->Intermediate pH 7-9 Protein_A_NH2 Protein A (with -NH2) Protein_A_NH2->Intermediate Protein_B_SH Protein B (with -SH) Final_Conjugate Protein A - Linker - Protein B Protein_B_SH->Final_Conjugate Intermediate_2 Protein A - Linker (Activated) Intermediate_2->Final_Conjugate pH 6.5-7.5

Caption: Two-step bioconjugation workflow using a heterobifunctional crosslinker.

Experimental Protocols

The following are generalized protocols for the use of Mal-NH-PEG-PFP ester in bioconjugation. Optimization is recommended for specific applications.

Important Product Information:

  • The reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[2]

  • Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • The reagent is not directly water-soluble and must first be dissolved in an organic solvent like DMSO or DMF.[2]

Protocol 1: Two-Step Conjugation (PFP Ester Reaction First)

This is the most common method, ensuring specificity by reacting the more labile PFP ester first.

  • Preparation of Amine-Containing Molecule (Protein A):

    • Dissolve the amine-containing protein (e.g., an antibody) in a non-amine-containing buffer at pH 7.2-8.0 (e.g., PBS: 0.1M phosphate, 0.15M NaCl, pH 7.2).[5]

    • The protein concentration should ideally be between 0.5-5 mg/mL.[6]

  • Crosslinker Preparation:

    • Immediately before use, dissolve the Mal-NH-PEG10-PFP ester in fresh, anhydrous DMSO or DMF to a concentration of 10-100 mM.[6]

  • Reaction with Amine:

    • Add the dissolved crosslinker to the protein solution. A molar excess of 2 to 10-fold of the PFP ester to the available amine groups is recommended.[6]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[6]

  • Removal of Excess Crosslinker:

    • Remove unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide reaction (pH 6.5-7.5).[2][5]

  • Reaction with Sulfhydryl-Containing Molecule (Protein B):

    • Add the sulfhydryl-containing molecule to the purified, maleimide-activated Protein A.

    • Incubate for 30 minutes at room temperature or 2 hours at 4°C.[11]

  • Quenching and Purification:

    • If necessary, quench any remaining maleimide groups by adding a small molecule thiol (e.g., cysteine).

    • Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to separate the conjugate from unconjugated molecules.[12]

Experimental Workflow Diagram

G A Dissolve Protein A (-NH2) in Buffer C Mix and Incubate (1-4h, RT) A->C B Dissolve PFP-PEG-Mal in DMSO/DMF B->C D Purify via Desalting (Remove excess linker) C->D E Add Protein B (-SH) to activated Protein A D->E F Incubate (30min, RT) E->F G Purify Final Conjugate (e.g., SEC) F->G

Caption: Step-by-step workflow for a typical two-step bioconjugation experiment.

Applications in Research and Drug Development

The unique properties of Mal-NH-PEG-PFP esters make them valuable tools in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): These linkers are used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

  • PROTACs: In the development of proteolysis-targeting chimeras, these linkers can connect a target-binding ligand to an E3 ligase ligand.[13][14][15]

  • Biomaterial Functionalization: Surfaces and scaffolds can be functionalized with proteins or peptides to enhance biocompatibility or introduce specific cellular interactions.

  • Diagnostic Tools: Used to create enzyme-labeled antibodies for assays like ELISA or to develop targeted imaging agents.[2]

References

Molecular weight of Mal-NH-PEG10-CH2CH2COOPFP ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of Mal-NH-PEG10-CH2CH2COOPFP ester, a heterobifunctional linker commonly used in bioconjugation and for the development of Antibody-Drug Conjugates (ADCs) and PROTACs.

Core Compound Characteristics

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring two distinct reactive terminals: a maleimide (B117702) group and a pentafluorophenyl (PFP) ester. The maleimide group reacts specifically with sulfhydryl (thiol) groups, while the PFP ester is an amine-reactive group that forms stable amide bonds. PFP esters are notable for being more stable in aqueous solutions compared to other amine-reactive esters like NHS esters[1]. The PEG10 chain enhances the linker's solubility in aqueous media[2].

These linkers are integral in the synthesis of complex bioconjugates, allowing for the precise covalent attachment of molecules like proteins, peptides, or therapeutic agents[3].

Molecular Weight and Formula

The precise molecular weight is critical for accurate stoichiometric calculations in conjugation protocols and for the characterization of the final conjugate. Based on its chemical composition, the molecular formula and weight have been determined.

The molecular formula for this compound is C36H51F5N2O15 [4][5].

The calculated molecular weight is 846.79 g/mol [4][5].

Data Presentation: Physicochemical Properties

The quantitative data for the compound are summarized in the table below for clarity and ease of reference.

PropertyValueReference
Molecular Weight 846.79 g/mol [4][5]
Molecular Formula C36H51F5N2O15[4][5]
Purity ≥95% (Varies by supplier)[5]
Appearance White/Off-white solid or crystal
Solubility Soluble in DMSO, DMF, DCM

Experimental Protocols

Detailed experimental protocols for the use of this compound are specific to the molecules being conjugated (e.g., antibody, peptide, or small molecule drug) and the desired final product. Researchers should refer to supplier-specific datasheets and established bioconjugation literature for methodologies. Key reaction considerations include:

  • Maleimide-Thiol Conjugation: This reaction is most efficient at a pH range of 6.5-7.5. Thiol-containing molecules must be free and reduced prior to reaction.

  • PFP Ester-Amine Conjugation: This reaction proceeds efficiently at a pH range of 7-9 to form a stable amide bond. The PFP ester's higher stability in aqueous solutions provides a broader window for reaction conditions compared to NHS esters[1].

Note: As an AI, I cannot provide specific, validated experimental protocols. The information above is for guidance, and protocols must be optimized for each specific application.

Visualization of Molecular Components

To illustrate the logical relationship of the functional components that constitute the this compound, the following diagram is provided.

G cluster_main This compound mol C36 H51 F5 N2 O15 MW: 846.79 mal Maleimide Group (Thiol-Reactive) mal->mol peg PEG10 Spacer (Hydrophilic Linker) peg->mol pfp PFP Ester (Amine-Reactive) pfp->mol

Caption: Logical breakdown of the functional units of the bifunctional linker.

References

A Comprehensive Technical Guide to the Storage and Handling of Mal-NH-PEG10-CH2CH2COOPFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical storage and handling conditions for Mal-NH-PEG10-CH2CH2COOPFP ester, a heterobifunctional crosslinker vital in bioconjugation and drug development. Adherence to these guidelines is paramount to ensure the reagent's integrity, reactivity, and the reproducibility of experimental outcomes.

Physicochemical Properties and Stability

This compound is a molecule featuring a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. The maleimide moiety allows for covalent attachment to sulfhydryl groups, while the PFP ester reacts with primary amines. The PEG linker enhances solubility in aqueous environments. Both the PFP ester and the maleimide group are susceptible to hydrolysis, making proper storage and handling essential.[1]

PFP esters are generally more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient conjugation reactions.[2][3][4][5] In one comparative study, a PFP ester demonstrated approximately 6-fold greater stability in aqueous solution than an NHS ester. The maleimide group is more stable than the PFP ester but will undergo slow hydrolysis at a pH above 7.5.[1][6]

Table 1: Summary of Physicochemical and Stability Data

ParameterValue/RecommendationSource(s)
Molecular Formula C36H51F5N2O15[2][7]
Molecular Weight 846.79[2][7]
Appearance Viscous Liquid[2]
Long-term Storage -18°C to -20°C[2][6]
Short-term Storage (in solvent) -80°C (up to 1 year); -20°C (not recommended for PFP esters)[8]
Shipping Condition Ambient or with blue ice[8][9]
Light Sensitivity Avoid light during long-term storage[2]
Moisture Sensitivity Highly moisture-sensitive; store with a desiccant[1][5][6]
Optimal pH for PFP ester reaction 7.2 - 9.0[]
Optimal pH for Maleimide reaction 6.5 - 7.5[1][6]

Storage and Handling Workflow

Proper storage and handling are critical to prevent degradation of this compound. The following diagram outlines the recommended workflow from receiving the product to its use in an experiment.

G Figure 1: Recommended Storage and Handling Workflow cluster_storage Storage cluster_preparation Preparation for Use cluster_reaction Reaction cluster_cleanup Post-Reaction storage_conditions Store at -20°C with desiccant. Protect from light. equilibrate Equilibrate vial to room temperature before opening to prevent condensation. storage_conditions->equilibrate dissolve Immediately before use, dissolve in anhydrous DMSO or DMF. equilibrate->dissolve no_stock Do not prepare stock solutions for storage. dissolve->no_stock add_to_reaction Add dissolved ester to the reaction buffer (amine-free, pH 7.2-8.5 for PFP ester). dissolve->add_to_reaction conjugation Perform conjugation reaction. add_to_reaction->conjugation discard Discard any unused reconstituted reagent. conjugation->discard

Figure 1: Recommended Storage and Handling Workflow

Experimental Protocols

General Procedure for Protein Labeling

This protocol provides a general method for conjugating this compound to a protein with primary amine groups.

  • Prepare the Protein Solution : Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. The protein concentration should typically be between 1-10 mg/mL.[4]

  • Prepare the PFP Ester Solution : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.[4] Do not store the solution.[1][5][6]

  • Reaction : Add a 10- to 20-fold molar excess of the PFP ester solution to the protein solution.[4] The final concentration of the organic solvent should be less than 10% to avoid denaturation of the protein.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[4]

  • Quenching (Optional) : To terminate the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50 mM and incubated for 30 minutes at room temperature.[4]

  • Purification : Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.[4][]

Protocol for Monitoring PFP Ester Stability by HPLC

This protocol can be adapted to assess the stability of this compound under various conditions.

  • Preparation : Prepare a stock solution of the PFP ester in an anhydrous organic solvent (e.g., acetonitrile). Also, prepare the aqueous buffer of interest (e.g., PBS at a specific pH).

  • Initiation of Hydrolysis : Add a small aliquot of the PFP ester stock solution to the buffer at a known concentration and maintain at a constant temperature.

  • Time Points : At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching : Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.

  • HPLC Analysis : Analyze the sample by reverse-phase HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak. A C18 column is often suitable. The mobile phase could consist of a gradient of water and acetonitrile (B52724) with 0.1% formic acid.

  • Data Analysis : Calculate the percentage of the intact PFP ester remaining at each time point relative to the initial time point (t=0) to determine the rate of hydrolysis.

Signaling Pathways and Logical Relationships

The utility of this compound lies in its ability to link two different biomolecules, for instance, in the creation of antibody-drug conjugates (ADCs). The logical relationship of its reactive ends is depicted below.

G Figure 2: Logical Reactivity of the Heterobifunctional Linker cluster_maleimide Maleimide End cluster_pfp PFP Ester End Linker Mal-NH-PEG10-CH2CH2COOPFP Maleimide Maleimide PFP PFP Ester Thiol Sulfhydryl Group (-SH) Maleimide->Thiol reacts with (pH 6.5-7.5) Thioether Stable Thioether Bond Thiol->Thioether forms Amine Primary Amine (-NH2) PFP->Amine reacts with (pH 7.2-9.0) Amide Stable Amide Bond Amine->Amide forms

Figure 2: Logical Reactivity of the Heterobifunctional Linker

References

Purity and Quality Specifications of Mal-NH-PEG10-CH2CH2COOPFP Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for the bifunctional crosslinker, Mal-NH-PEG10-CH2CH2COOPFP ester. This reagent is a valuable tool in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. The information presented herein is intended to assist researchers in the proper evaluation and application of this polyethylene (B3416737) glycol (PEG) linker.

Chemical Identity and Physical Properties

This compound is a heterobifunctional linker featuring a maleimide (B117702) group at one end and a pentafluorophenyl (PFP) activated ester at the other, connected by a 10-unit polyethylene glycol (PEG) spacer. The maleimide group specifically reacts with sulfhydryl (thiol) groups, while the PFP ester is a highly reactive amine-selective acylating agent.

Table 1: Chemical and Physical Properties

PropertySpecification
Chemical Formula C36H51F5N2O15
Molecular Weight 846.79 g/mol
Appearance White to off-white solid or viscous liquid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Purity and Quality Specifications

The purity and quality of this compound are critical for ensuring reproducible and reliable results in conjugation reactions. The following table summarizes the key specifications for this reagent.

Table 2: Purity and Quality Control Specifications

ParameterSpecificationAnalytical Method
Purity (by HPLC) ≥ 95%[1]Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Identity Conforms to structure¹H Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)
Appearance White to off-white solid or viscous liquid[2]Visual Inspection
Storage Conditions -20°C, protect from light and moisture[1][2]N/A

Experimental Protocols for Quality Control

The following sections detail the methodologies used to assess the purity and identity of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of PEGylated compounds. Due to the lack of a strong chromophore in the PEG chain itself, detection methods such as UV (for the maleimide and PFP moieties), Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are employed.

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector, and preferably an ELSD, CAD, or MS detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B (linear gradient)

    • 35-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of 1 mg/mL.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. The spectrum provides information on the presence of the maleimide protons, the PEG backbone, and the protons of the propionyl PFP ester moiety.

Protocol: ¹H NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ can be particularly useful for resolving protons of interest.

  • Sample Concentration: 5-10 mg/mL.

  • Parameters:

    • Pulse Sequence: Standard ¹H acquisition.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 5 seconds to ensure full relaxation of all protons.

  • Data Analysis: The integral ratios of the characteristic peaks should be consistent with the number of protons in the structure. Key expected chemical shifts (δ) in CDCl₃ include:

    • ~6.7 ppm (singlet, 2H, maleimide protons)

    • ~3.6 ppm (multiplet, PEG backbone protons)

    • Other characteristic peaks for the NH- and -CH₂CH₂COO- linkers.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation: A mass spectrometer equipped with an ESI source.

  • Sample Preparation: The sample is typically dissolved in a suitable solvent like acetonitrile or methanol (B129727) with 0.1% formic acid and introduced into the mass spectrometer via direct infusion or coupled with an HPLC system.

  • Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺.

  • Data Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the quality control of this compound and a general representation of its application in bioconjugation.

Quality_Control_Workflow cluster_0 Quality Control Workflow Start Start Raw_Material This compound Batch Start->Raw_Material Visual_Inspection Visual Inspection (Appearance) Raw_Material->Visual_Inspection Pass_Fail_1 Pass? Visual_Inspection->Pass_Fail_1 Analytical_Testing Analytical Testing Pass_Fail_1->Analytical_Testing Yes Reject Batch Reject Pass_Fail_1->Reject No HPLC Purity by HPLC Analytical_Testing->HPLC NMR Identity by ¹H NMR Analytical_Testing->NMR MS Identity by MS Analytical_Testing->MS Pass_Fail_2 All Pass? HPLC->Pass_Fail_2 NMR->Pass_Fail_2 MS->Pass_Fail_2 Release Batch Release Pass_Fail_2->Release Yes Pass_Fail_2->Reject No

Caption: Quality control workflow for this compound.

Bioconjugation_Signaling_Pathway cluster_1 Bioconjugation Reaction Antibody Antibody with accessible Thiol (-SH) Step1 Thiol-Maleimide Reaction Antibody->Step1 Linker Mal-NH-PEG10-CH2CH2COOPFP Ester Linker->Step1 Drug Amine-containing Drug (-NH2) Step2 Amine-PFP Ester Reaction Drug->Step2 Intermediate Antibody-Linker Conjugate Step1->Intermediate Intermediate->Step2 ADC Antibody-Drug Conjugate (ADC) Step2->ADC

Caption: General bioconjugation pathway for ADC synthesis.

References

Methodological & Application

Application Notes and Protocols for Mal-NH-PEG10-CH2CH2COOPFP Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-NH-PEG10-CH2CH2COOPFP ester is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules. This reagent is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and for the functionalization of proteins and nanoparticles. Its structure features three key components: a maleimide (B117702) group for reaction with sulfhydryl moieties, a pentafluorophenyl (PFP) ester for reaction with primary amines, and a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances the solubility and biocompatibility of the resulting conjugate.[]

The PFP ester is a highly reactive group that forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues in proteins.[2] PFP esters are known to be less susceptible to hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, which can lead to more efficient conjugation reactions.[2][3] The maleimide group specifically and efficiently reacts with sulfhydryl groups, found in cysteine residues, to form a stable thioether linkage under mild conditions (pH 6.5-7.5).[][4]

This document provides detailed application notes and protocols for the use of this compound in bioconjugation, with a focus on the creation of antibody-drug conjugates.

Chemical Structure and Properties

PropertyValue
Full Name Maleimide-NH-PEG10-CH2CH2COOPFP Ester
Synonyms Mal-NH-PEG10-PFP
Molecular Formula C36H51F5N2O15
Molecular Weight 846.79 g/mol
Reactive Groups Maleimide (reacts with -SH), PFP ester (reacts with -NH2)
Spacer Arm PEG10 (hydrophilic)
Solubility Soluble in organic solvents (e.g., DMSO, DMF); can be diluted into aqueous buffers

Applications in Bioconjugation

The unique properties of this compound make it a versatile tool for a range of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is first reacted with a cytotoxic drug (payload) containing a primary amine, and the resulting maleimide-activated payload is then conjugated to free thiols on an antibody. These thiols are typically generated by the reduction of interchain disulfide bonds.

  • Protein Modification and Labeling: Proteins can be modified to introduce new functionalities. For example, a protein with available lysine residues can be reacted with the PFP ester end of the linker. The resulting maleimide-functionalized protein can then be conjugated to another molecule containing a free thiol, such as a fluorescent dye, a peptide, or another protein.[4]

  • Nanoparticle Functionalization: The surface of nanoparticles can be functionalized with this linker to enable the attachment of targeting ligands (e.g., antibodies, peptides) or therapeutic agents.

Key Experimental Considerations

  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls, as they will compete with the intended reaction.[2][4] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a suitable buffer for many applications.[4]

  • pH Control: The reaction of the PFP ester with amines is optimal at a pH of 7.2-9.0.[3] The maleimide-thiol reaction is most efficient at a pH of 6.5-7.5.[][4] A pH of 7.2-7.5 is a good compromise for a two-step conjugation.[4]

  • Reagent Handling: this compound is moisture-sensitive.[2][4] It should be stored at -20°C with a desiccant and brought to room temperature before opening to prevent condensation.[4] The reagent should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use, as the PFP ester can hydrolyze in aqueous solutions.[2][4]

  • Molar Excess: A molar excess of the linker is typically used to drive the reaction to completion. For the initial reaction with an amine-containing molecule, a 10- to 50-fold molar excess of the linker is a common starting point.[4] The optimal ratio should be determined empirically.

Experimental Protocols

Protocol 1: Two-Step Conjugation for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a payload containing a primary amine to an antibody with reduced disulfide bonds.

Step 1: Activation of the Amine-Containing Payload

  • Dissolve the Payload: Prepare a stock solution of the amine-containing payload in anhydrous DMSO.

  • Dissolve the Linker: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-100 mM.[5]

  • Reaction: Add a 2- to 10-fold molar excess of the dissolved linker to the payload solution.[5] The reaction can be carried out at room temperature for 1-4 hours or overnight at 4°C.[5]

  • Monitoring (Optional): The progress of the reaction can be monitored by LC-MS to confirm the formation of the maleimide-activated payload.

Step 2: Reduction of Antibody Disulfide Bonds

  • Prepare Antibody Solution: Dissolve the antibody in a suitable buffer, such as PBS at pH 7.2, to a concentration of 1-10 mg/mL.

  • Add Reducing Agent: Add a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 10-fold molar excess of TCEP is a common starting point.[]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature.[]

  • Purification: Remove the excess reducing agent using a desalting column or dialysis, equilibrating with a conjugation buffer (e.g., PBS, pH 7.2).[4]

Step 3: Conjugation of Maleimide-Activated Payload to Reduced Antibody

  • Combine Reactants: Add the maleimide-activated payload solution from Step 1 to the purified, reduced antibody solution from Step 2. A molar ratio of payload to antibody should be optimized based on the desired drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[4]

  • Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent such as N-acetyl-L-cysteine can be added.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove unreacted payload and linker.

Illustrative Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Payload Activation cluster_step2 Step 2: Antibody Reduction cluster_step3 Step 3: Conjugation Payload Amine-Payload Activated_Payload Maleimide-Activated Payload Payload->Activated_Payload + Linker (PFP reaction) Linker Mal-NH-PEG10-PFP Linker->Activated_Payload ADC Antibody-Drug Conjugate (ADC) Activated_Payload->ADC + Reduced Antibody (Maleimide reaction) Antibody Antibody (IgG) Reduced_Antibody Reduced Antibody (-SH) Antibody->Reduced_Antibody + Reducing Agent Reduced_Antibody->ADC

Caption: A two-step workflow for synthesizing an antibody-drug conjugate.

Data Presentation

Table 1: Exemplary Drug-to-Antibody Ratio (DAR) as a Function of Linker:Payload Molar Ratio

Linker:Payload Molar RatioAverage DAR
2:13.5
5:13.8
10:14.1
(Note: This is illustrative data. The optimal ratio and resulting DAR will depend on the specific antibody and payload.)

Table 2: Exemplary In Vitro Stability of an ADC in Human Plasma

Incubation Time (days)% Intact ADC Remaining
0100
195
388
780
(Note: This is illustrative data. Stability can be influenced by the specific antibody, payload, and conjugation site.)

Characterization of the Bioconjugate

After synthesis, it is crucial to characterize the bioconjugate to determine its purity, homogeneity, and key properties.

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined using techniques such as:

    • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload.

    • Mass Spectrometry (MS): Provides a more detailed analysis of the different drug-loaded species.

    • Hydrophobic Interaction Chromatography (HIC): Separates antibody species with different numbers of conjugated drugs.

  • Purity and Aggregation: Size-exclusion chromatography (SEC) is commonly used to assess the purity of the conjugate and to detect the presence of aggregates.

  • Stability: The stability of the conjugate, particularly the maleimide-thiol linkage, can be assessed by incubating the ADC in plasma or a solution containing a high concentration of a thiol, such as glutathione, and monitoring the amount of intact ADC over time by HPLC or MS.

Logical Relationship of Conjugation and Characterization

Conjugation_Characterization cluster_synthesis Synthesis cluster_characterization Characterization Reagents Antibody, Payload, Mal-NH-PEG10-PFP Conjugation Conjugation Reaction Reagents->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR DAR Determination (UV-Vis, MS, HIC) Purification->DAR Purity Purity/Aggregation (SEC) Purification->Purity Stability Stability Assessment (Plasma Incubation) Purification->Stability

Caption: The logical flow from bioconjugate synthesis to characterization.

Conclusion

The this compound is a powerful and versatile tool for bioconjugation, enabling the creation of complex biomolecules for research and therapeutic applications. By carefully controlling the reaction conditions and thoroughly characterizing the final product, researchers can leverage the unique properties of this linker to advance the development of novel bioconjugates. The protocols and data presented here provide a comprehensive guide for the successful application of this reagent.

References

Application Notes and Protocols for Protein Labeling with Mal-NH-PEG10-CH2CH2COOPFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-NH-PEG10-CH2CH2COOPFP ester is a heterobifunctional crosslinker used in bioconjugation to link two molecules, typically proteins.[1] This reagent contains a maleimide (B117702) group that reacts with sulfhydryl groups (-SH) and a pentafluorophenyl (PFP) ester that reacts with primary amines (-NH2).[1] The polyethylene (B3416737) glycol (PEG) spacer of ten units (PEG10) enhances solubility and provides spatial separation between the conjugated molecules.[2] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability in aqueous solutions, which can lead to more efficient conjugation reactions.[3]

This document provides a detailed protocol for a two-step labeling procedure, which is a common strategy for using this type of crosslinker to conjugate an amine-containing protein to a sulfhydryl-containing molecule.[1]

Chemical Reaction Pathway

The labeling process occurs in two primary steps. First, the PFP ester of the crosslinker reacts with a primary amine on the first protein (Protein 1) to form a stable amide bond. After removing the excess crosslinker, the maleimide group of the now-modified Protein 1 reacts with a sulfhydryl group on the second molecule (Molecule 2) to form a stable thioether bond.

G cluster_step1 Step 1: PFP Ester Reaction with Amine cluster_step2 Step 2: Maleimide Reaction with Sulfhydryl Protein1_NH2 Protein 1 (with primary amine, e.g., Lysine) Intermediate Maleimide-Activated Protein 1 Protein1_NH2->Intermediate pH 7.0-9.0 Amide Bond Formation Mal_PEG_PFP This compound Mal_PEG_PFP->Intermediate Final_Conjugate Protein 1 - PEG10 - Molecule 2 Conjugate Intermediate->Final_Conjugate pH 6.5-7.5 Thioether Bond Formation Molecule2_SH Molecule 2 (with sulfhydryl, e.g., Cysteine) Molecule2_SH->Final_Conjugate

Caption: Chemical reaction pathway for the two-step protein labeling.

Experimental Protocols

This section details a general two-step protocol for conjugating an amine-containing protein to a sulfhydryl-containing molecule using this compound.

Disclaimer: This protocol is a general guideline for Mal-(PEG)n-PFP esters. Optimal conditions for the specific this compound may need to be determined empirically.

Materials and Reagents
  • Amine-containing protein (Protein 1)

  • Sulfhydryl-containing molecule (Molecule 2)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5 (Note: Avoid buffers containing primary amines, such as Tris or glycine)[1]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment for purification

Step 1: Activation of Amine-Containing Protein

This step involves reacting the PFP ester of the crosslinker with the primary amines of Protein 1.

  • Prepare Protein 1 Solution: Dissolve the amine-containing protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare Crosslinker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]

    • Note: The crosslinker is moisture-sensitive.[1] Equilibrate the vial to room temperature before opening to prevent condensation.[1] Do not prepare stock solutions for long-term storage.[1]

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein 1 solution.[1] The final concentration of the organic solvent should be less than 10% to maintain protein solubility.[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[4]

  • Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis equilibrated with the Reaction Buffer. This step is crucial to prevent the crosslinker from reacting with the sulfhydryl-containing molecule in the next step.

Step 2: Conjugation to Sulfhydryl-Containing Molecule

This step involves reacting the maleimide-activated Protein 1 with the sulfhydryl group of Molecule 2.

  • Prepare Molecule 2 Solution: Dissolve the sulfhydryl-containing molecule in the Reaction Buffer.

  • Reaction: Combine the purified, maleimide-activated Protein 1 with the Molecule 2 solution. The optimal molar ratio of activated Protein 1 to Molecule 2 should be determined empirically based on the desired final product.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be performed at a pH between 6.5 and 7.5 for optimal maleimide-sulfhydryl coupling.[1]

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule containing a sulfhydryl group (e.g., cysteine or β-mercaptoethanol) can be added to the reaction mixture and incubated for an additional 30 minutes.

  • Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted molecules.

Data Presentation

The following tables summarize the key quantitative parameters for the labeling protocol.

Table 1: Reaction Conditions for Step 1 (PFP Ester - Amine Reaction)

ParameterRecommended ValueNotes
pH 7.0 - 9.0[1]Optimal pH is typically 7.2-7.5 to balance PFP ester reactivity and stability.[1]
Molar Excess of Crosslinker 10- to 50-fold[1]Higher excess may be needed for dilute protein solutions.[1]
Incubation Time 30-60 minutes at RT or 2 hours at 4°C[4]
Temperature Room Temperature or 4°CLower temperature may be preferred for sensitive proteins.
Organic Solvent < 10% of final reaction volume[1]DMSO or DMF.[1]

Table 2: Reaction Conditions for Step 2 (Maleimide - Sulfhydryl Reaction)

ParameterRecommended ValueNotes
pH 6.5 - 7.5[1]Optimal for specific reaction of maleimide with sulfhydryls.[1]
Incubation Time 2 hours at RT or overnight at 4°C
Temperature Room Temperature or 4°C

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the two-step protein labeling protocol.

G cluster_prep Preparation cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_final Finalization Prep_Protein1 Prepare Protein 1 in Amine-Free Buffer React_Step1 React Protein 1 with Crosslinker (10-50x molar excess) Prep_Protein1->React_Step1 Prep_Crosslinker Prepare 10 mM Crosslinker in DMSO/DMF Prep_Crosslinker->React_Step1 Incubate_Step1 Incubate: 30-60 min @ RT or 2h @ 4°C React_Step1->Incubate_Step1 Purify_Step1 Purify Activated Protein 1 (Desalting/Dialysis) Incubate_Step1->Purify_Step1 React_Step2 Combine Activated Protein 1 with Molecule 2 Purify_Step1->React_Step2 Prep_Molecule2 Prepare Molecule 2 in Reaction Buffer Prep_Molecule2->React_Step2 Incubate_Step2 Incubate: 2h @ RT or overnight @ 4°C React_Step2->Incubate_Step2 Purify_Final Purify Final Conjugate (e.g., SEC) Incubate_Step2->Purify_Final Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify_Final->Analyze

Caption: Workflow for the two-step protein labeling protocol.

References

Application Notes and Protocols for Mal-NH-PEG10-CH2CH2COOPFP Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics has revolutionized oncology. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that significantly influences the efficacy, stability, and pharmacokinetic profile of the ADC. The Mal-NH-PEG10-CH2CH2COOPFP ester is a heterobifunctional linker designed to provide a stable and efficient connection between an antibody and an amine-containing cytotoxic drug.

This linker possesses three key features:

  • A maleimide (B117702) group that reacts specifically with sulfhydryl groups on the antibody, typically generated by the reduction of interchain disulfide bonds. This reaction is highly efficient and proceeds under mild conditions.

  • A hydrophilic polyethylene (B3416737) glycol (PEG) spacer of 10 units (PEG10) that enhances the solubility and stability of the ADC. The PEG linker can also improve the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life and reduced immunogenicity.[1]

  • A pentafluorophenyl (PFP) ester that serves as a highly reactive and stable group for conjugation to primary and secondary amines present on the cytotoxic payload. PFP esters are known to be more resistant to hydrolysis than the commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.[2]

These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols and supporting data.

Data Presentation

Table 1: Comparative Performance of PFP Esters and NHS Esters for Amine Conjugation
FeaturePFP (Pentafluorophenyl) EsterNHS (N-hydroxysuccinimide) Ester
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide Ester
Target Functional Group Primary and secondary aminesPrimary amines
Bond Formed Stable amide bondStable amide bond
Optimal Reaction pH 7.2 - 9.07.0 - 8.5
Hydrolytic Stability More stable, less susceptible to hydrolysis in aqueous solutions.[2]Prone to hydrolysis, especially at higher pH, with a half-life that can be in the order of minutes at pH 8.6.[3]
Reaction Efficiency Generally higher due to increased stability towards hydrolysis, allowing for more efficient conjugation.[4]Can be lower due to the competing hydrolysis reaction, which deactivates the ester.
Solubility Typically requires an organic co-solvent (e.g., DMSO, DMF).[4]Typically requires an organic co-solvent (e.g., DMSO, DMF).
Table 2: Impact of PEG Linker Length on ADC Properties (General Trends)
ADC PropertyEffect of Increasing PEG Linker LengthRationale
Solubility IncreasesThe hydrophilic nature of the PEG chain counteracts the hydrophobicity of the cytotoxic payload, reducing the propensity for aggregation.[1]
Pharmacokinetics (Half-life) Generally increasesThe larger hydrodynamic radius of the PEGylated ADC leads to reduced renal clearance and a longer circulation time in the bloodstream.[5]
In Vitro Cytotoxicity (IC50) May decreaseThe PEG chain can create steric hindrance, potentially affecting the binding affinity of the antibody to its target or the efficiency of payload release within the cell.[6]
Drug-to-Antibody Ratio (DAR) Can enable higher DARsBy improving the solubility of the linker-drug, higher equivalents can be used in the conjugation reaction without causing aggregation.
In Vivo Efficacy Can improveThe extended half-life can lead to greater accumulation of the ADC in the tumor tissue, potentially enhancing the overall therapeutic effect.[7]
Table 3: Stability Considerations for the Maleimide-Thiol Linkage
FactorImpact on StabilityMechanism
Retro-Michael Reaction Decreases stabilityThe thioether bond formed between the maleimide and the cysteine thiol is reversible, leading to premature drug release.[8]
Succinimide (B58015) Ring Hydrolysis Increases stabilityHydrolysis of the succinimide ring forms a stable maleamic acid derivative that is not susceptible to the retro-Michael reaction.[8]
Adjacent Functional Groups Can influence hydrolysis rateThe chemical environment around the succinimide ring can affect the rate of hydrolysis. For example, basic amines or aryl groups adjacent to the maleimide can accelerate hydrolysis.[8]
Plasma Stability VariableThe rate of drug loss in plasma depends on the balance between the retro-Michael reaction and succinimide ring hydrolysis.

Experimental Protocols

Protocol 1: Preparation of the Linker-Drug Conjugate

This protocol describes the conjugation of the this compound to an amine-containing cytotoxic drug.

Materials:

  • This compound

  • Amine-containing cytotoxic drug

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vessel (e.g., glass vial)

  • Stirring mechanism (e.g., magnetic stirrer)

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

Procedure:

  • Dissolve the amine-containing cytotoxic drug in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

  • Add 2-3 molar equivalents of DIPEA or TEA to the drug solution to act as a base.

  • In a separate vial, dissolve the this compound in anhydrous DMF or DMSO to a concentration that is 1.2-1.5 molar equivalents relative to the drug.

  • Slowly add the linker solution to the stirring drug solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Upon completion, purify the linker-drug conjugate by preparative HPLC.

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

  • Lyophilize the purified product and store it at -20°C or -80°C under desiccated conditions.

Protocol 2: Antibody Reduction and Purification

This protocol details the reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • EDTA-containing buffer (e.g., PBS with 1 mM EDTA, pH 7.4)

  • Desalting column (e.g., Sephadex G-25)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP or DTT in water).

  • Adjust the concentration of the mAb solution to 5-10 mg/mL with the EDTA-containing buffer.

  • Add a calculated amount of the reducing agent to the mAb solution. A molar excess of 10-20 fold TCEP over antibody is a good starting point.

  • Incubate the reaction mixture at 37°C for 1-2 hours. The optimal time and temperature may need to be determined empirically.

  • Immediately after incubation, remove the excess reducing agent by passing the solution through a pre-equilibrated desalting column.

  • Collect the fractions containing the reduced antibody.

  • Determine the protein concentration and the number of free sulfhydryl groups per antibody using a UV-Vis spectrophotometer and Ellman's reagent, respectively.

Protocol 3: Conjugation of the Linker-Drug to the Reduced Antibody

This protocol describes the conjugation of the maleimide-functionalized linker-drug to the reduced antibody.

Materials:

  • Reduced antibody from Protocol 2

  • Purified linker-drug conjugate from Protocol 1

  • Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5)

  • Organic co-solvent (e.g., DMSO or DMF)

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Dissolve the linker-drug conjugate in a minimal amount of organic co-solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

  • Dilute the reduced antibody to a final concentration of 2-5 mg/mL in the reaction buffer.

  • Add a 5-10 molar excess of the linker-drug solution to the reduced antibody solution while gently stirring. The final concentration of the organic co-solvent should be kept below 10% (v/v) to avoid antibody denaturation.

  • Allow the conjugation reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding a 2-3 fold molar excess of N-acetylcysteine over the initial amount of linker-drug to react with any unreacted maleimide groups.

  • Incubate for an additional 20-30 minutes at room temperature.

Protocol 4: ADC Purification and Characterization

This protocol outlines the purification of the ADC and its subsequent characterization.

Materials:

  • Crude ADC solution from Protocol 3

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • Storage buffer (e.g., PBS, pH 7.4)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)

Procedure:

  • Purify the ADC from unreacted linker-drug and other small molecules using SEC or HIC.

  • Exchange the buffer of the purified ADC into a suitable storage buffer.

  • Determine the final protein concentration using a UV-Vis spectrophotometer.

  • Characterize the ADC to determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.

  • Assess the purity and aggregation level of the ADC by SEC-HPLC.

  • Store the final ADC solution at 4°C for short-term use or at -80°C for long-term storage.

Visualizations

ADC_Development_Workflow cluster_0 Linker-Drug Synthesis cluster_1 Antibody Preparation cluster_2 ADC Conjugation & Purification cluster_3 Characterization Linker Mal-NH-PEG10-PFP Ester LinkerDrug Linker-Drug Conjugate Linker->LinkerDrug Drug Amine-containing Cytotoxic Drug Drug->LinkerDrug Conjugation Conjugation Reaction LinkerDrug->Conjugation Antibody Monoclonal Antibody ReducedAb Reduced Antibody (with free thiols) Antibody->ReducedAb Reduction (TCEP/DTT) ReducedAb->Conjugation PurifiedADC Purified ADC Conjugation->PurifiedADC Purification (SEC/HIC) Characterization DAR Determination Purity Analysis Stability Assessment PurifiedADC->Characterization

Caption: Workflow for the development of an Antibody-Drug Conjugate.

Linker_Reactions cluster_pfp PFP Ester Reaction with Drug cluster_maleimide Maleimide Reaction with Antibody PFP_Ester Mal-PEG10-O-PFP + H2N-Drug Amide_Bond Mal-PEG10-NH-Drug + PFP-OH PFP_Ester->Amide_Bond Amide Bond Formation (pH 7.2-9.0) Maleimide Mal-PEG10-NH-Drug + HS-Antibody Thioether_Bond Drug-NH-PEG10-S-Antibody Maleimide->Thioether_Bond Thioether Bond Formation (pH 6.5-7.5)

Caption: Chemical reactions of the Mal-NH-PEG10-PFP ester linker.

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Internalization Lysosome Lysosome Endocytosis->Lysosome Drug_Release Payload Release Lysosome->Drug_Release Proteolytic Cleavage DNA_Damage DNA Damage / Microtubule Disruption Drug_Release->DNA_Damage Cell_Death Apoptosis / Cell Cycle Arrest DNA_Damage->Cell_Death

Caption: General signaling pathway for ADC-induced cancer cell death.

References

Application Notes and Protocols for Surface Functionalization Using Mal-NH-PEG10-CH2CH2COOPFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-NH-PEG10-CH2CH2COOPFP ester is a heterobifunctional crosslinker designed for the precise and efficient modification of surfaces. This reagent incorporates a maleimide (B117702) group, a ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This unique combination of reactive groups allows for a two-step conjugation strategy, enabling the covalent linkage of amine- and thiol-containing molecules to a variety of surfaces, including nanoparticles, liposomes, and solid supports for biosensor development.

The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond.[1] The PFP ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as those on the surface of materials or lysine (B10760008) residues in proteins.[2] PFP esters are known for their increased stability against hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[2] The hydrophilic PEG10 spacer enhances water solubility, reduces non-specific binding, and provides spatial separation between the conjugated molecules and the surface, which can be crucial for maintaining the biological activity of immobilized biomolecules.[3]

These application notes provide detailed protocols and quantitative data for the effective use of this compound in various surface functionalization applications.

Data Presentation

The following tables summarize key quantitative data for the surface functionalization process using this compound. These values are intended as a guide and may require optimization for specific applications.

Table 1: Reaction Conditions for PFP Ester-Amine Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5[2]Higher pH increases the rate of hydrolysis of the PFP ester.[1]
Molar Ratio (Linker:Amine) 2:1 to 10:1[2]Optimization is crucial to balance efficiency and the risk of aggregation.
Reaction Time 1 - 4 hours at RT; Overnight at 4°C[2]Longer incubation may be necessary for less reactive amines.
Solvent DMSO or DMF (for stock solution)[1]The final concentration of organic solvent in the reaction should be minimized.

Table 2: Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5[1]At pH > 7.5, the maleimide group can react with amines and is more susceptible to hydrolysis.[1]
Molar Ratio (Maleimide:Thiol) 1:1 to 5:1[4]A slight excess of maleimide can drive the reaction to completion.
Reaction Time 2 hours at RT; Overnight at 4°C[1]Reaction is typically rapid at room temperature.
Reducing Agent TCEP (tris(2-carboxyethyl)phosphine)Recommended to reduce disulfide bonds and prevent re-oxidation of thiols.

Table 3: Stability of Thiol-Maleimide Linkage

ConditionStabilityNotes
In vivo (plasma) Susceptible to retro-Michael reaction[5]Can lead to premature cleavage of the conjugate.[5]
Hydrolyzed succinimide (B58015) ring Half-life of over two years[6]Hydrolysis of the succinimide ring after conjugation significantly increases stability.[6]

Table 4: Conjugation Efficiency and Degree of Labeling

ApplicationMolar Ratio (Linker:Target)Conjugation EfficiencyDegree of Labeling (DoL)
Nanoparticle Functionalization5:1 (maleimide:protein)58 ± 12%[4]~6-9 ligands/nanoparticle (30% maleimide content)[7]
Antibody-Fluorophore ConjugationSequential 2x addition of PFP ester-1.7[8]
Liposome (B1194612) Functionalization-76% active maleimide groups (post-insertion method)[9]-

Experimental Protocols

Protocol 1: Two-Step Surface Functionalization of Amine-Modified Nanoparticles

This protocol describes the functionalization of nanoparticles with an amine-coated surface, followed by the attachment of a thiol-containing biomolecule (e.g., a peptide or antibody fragment).

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Thiol-containing biomolecule

  • Reaction Buffer A: 100 mM sodium phosphate (B84403) buffer, 150 mM NaCl, pH 7.5

  • Reaction Buffer B: 100 mM sodium phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column or dialysis cassette

Procedure:

Step 1: Reaction of PFP Ester with Amine-Functionalized Nanoparticles

  • Prepare Nanoparticle Suspension: Resuspend the amine-functionalized nanoparticles in Reaction Buffer A at a concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-100 mM.[2]

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved linker to the nanoparticle suspension while gently vortexing.[2] The final concentration of the organic solvent should be less than 10%.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and by-products by centrifugation and resuspension in Reaction Buffer B, or by using a desalting column or dialysis.

Step 2: Reaction of Maleimide-Functionalized Nanoparticles with Thiol-Containing Biomolecule

  • Prepare Thiol-Containing Biomolecule: Dissolve the thiol-containing biomolecule in Reaction Buffer B. If the biomolecule contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them.

  • Conjugation Reaction: Add the thiol-containing biomolecule to the purified maleimide-functionalized nanoparticles at a 1:1 to 5:1 molar ratio of maleimide to thiol.[4]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the final functionalized nanoparticles by centrifugation, size-exclusion chromatography, or dialysis to remove any unreacted biomolecules.

Protocol 2: Functionalization of Liposomes via Post-Insertion Method

This protocol is for the functionalization of pre-formed liposomes with a targeting ligand using the this compound.

Materials:

  • Pre-formed liposomes

  • Amine-containing lipid (e.g., DSPE-PEG-NH2)

  • This compound

  • Thiol-containing targeting ligand

  • Reaction Buffer A: 100 mM HEPES, 150 mM NaCl, pH 8.0

  • Reaction Buffer B: 100 mM HEPES, 150 mM NaCl, pH 7.0

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column

Procedure:

Step 1: Preparation of Ligand-Linker Conjugate

  • Prepare Linker Solution: Dissolve this compound in anhydrous DMSO to a 10 mM concentration.

  • Prepare Ligand Solution: Dissolve the amine-containing lipid (e.g., DSPE-PEG-NH2) in Reaction Buffer A.

  • Conjugation: Add a 5-fold molar excess of the linker solution to the lipid solution. Incubate for 2 hours at room temperature.

  • Purification: Purify the DSPE-PEG-Mal conjugate using a desalting column to remove excess linker.

  • Reaction with Thiol-Ligand: Dissolve the thiol-containing targeting ligand in Reaction Buffer B. Add the purified DSPE-PEG-Mal at a 1:1 molar ratio. Incubate for 2 hours at room temperature.

Step 2: Post-Insertion into Liposomes

  • Incubation: Add the purified ligand-PEG-lipid conjugate to the pre-formed liposome suspension at a 1-5 mol% ratio relative to the total lipid concentration.

  • Heat Incubation: Incubate the mixture at a temperature slightly above the phase transition temperature (Tc) of the liposome lipids for 1 hour.

  • Purification: Remove the unincorporated ligand-PEG-lipid conjugates by size-exclusion chromatography.

Mandatory Visualizations

G cluster_step1 Step 1: PFP Ester Reaction cluster_step2 Step 2: Maleimide Reaction AmineSurface Amine-Functionalized Surface PFP_Reaction PFP Ester-Amine Coupling (pH 7.2-8.5) AmineSurface->PFP_Reaction Linker Mal-NH-PEG10-PFP Linker->PFP_Reaction Intermediate Maleimide-Activated Surface PFP_Reaction->Intermediate Maleimide_Reaction Maleimide-Thiol Coupling (pH 6.5-7.5) Intermediate->Maleimide_Reaction Intermediate->Maleimide_Reaction ThiolMolecule Thiol-Containing Biomolecule ThiolMolecule->Maleimide_Reaction FinalProduct Functionalized Surface Maleimide_Reaction->FinalProduct

Caption: Two-step surface functionalization workflow.

G cluster_nanoparticle Nanoparticle-Based Drug Delivery cluster_target Target Cell NP Nanoparticle Core AmineLayer Amine Surface NP->AmineLayer Coating Drug Therapeutic Drug (Encapsulated) PEGLinker Mal-PEG10-PFP Linker AmineLayer->PEGLinker Covalent Bond (Amide) TargetingLigand Targeting Ligand (e.g., Antibody) PEGLinker->TargetingLigand Covalent Bond (Thioether) Receptor Cell Surface Receptor TargetingLigand->Receptor Specific Binding Cell Cancer Cell

Caption: Targeted drug delivery using a functionalized nanoparticle.

G cluster_biosensor Biosensor Surface Assembly SensorSurface Sensor Surface (e.g., Gold) AmineSAM Amine-Terminated Self-Assembled Monolayer (SAM) SensorSurface->AmineSAM Surface Chemistry PEGLinker Mal-PEG10-PFP Linker AmineSAM->PEGLinker Amide Bond CaptureMolecule Capture Biomolecule (e.g., Antibody) PEGLinker->CaptureMolecule Thioether Bond Analyte Target Analyte CaptureMolecule->Analyte Specific Binding

Caption: Logic of a biosensor functionalized with a heterobifunctional linker.

References

Application Notes and Protocols: Mal-NH-PEG10-CH2CH2COOPFP Ester Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Mal-NH-PEG10-CH2CH2COOPFP ester for the bioconjugation of primary amine-containing molecules. This heterobifunctional linker is a valuable tool in drug development, diagnostics, and various research applications for its ability to covalently link molecules of interest.

Introduction

The this compound is a sophisticated crosslinker featuring a maleimide (B117702) group, a 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. The PFP ester is a highly efficient amine-reactive functional group that forms stable amide bonds with primary amines.[1][2][3] Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit superior resistance to hydrolysis in aqueous environments, which can lead to higher reaction efficiencies and better reproducibility, especially in dilute solutions.[1][4][5] The maleimide group, on the other hand, specifically reacts with sulfhydryl (thiol) groups to form a stable thioether bond.[6][7][8] The hydrophilic PEG spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.[][10]

This combination of functionalities allows for a two-step conjugation strategy, making it a versatile reagent for creating complex biomolecular structures like antibody-drug conjugates (ADCs).[7][11]

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.[1][4] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic and pentafluorophenol an excellent leaving group, thus facilitating the reaction.[1]

Key Advantages of PFP Esters

  • Enhanced Hydrolytic Stability: PFP esters are significantly more resistant to spontaneous hydrolysis in aqueous solutions compared to NHS esters, providing a larger window for conducting conjugation reactions and improving yields.[1][5]

  • High Reactivity: The electronic properties of the PFP group lead to high reactivity towards primary and secondary amines.[1][3][12]

  • Improved Efficiency: The increased stability and reactivity of PFP esters often translate to more efficient and reproducible conjugations.[1][4]

Quantitative Data Summary

While direct, side-by-side quantitative comparisons under identical conditions are limited in the literature, the following table summarizes the generally recommended reaction parameters for successful conjugation using PFP esters.

ParameterRecommended Range/ValueNotes
Optimal pH Range 7.2 - 9.0[4]Reaction is more efficient at slightly basic pH to ensure the primary amine is deprotonated and thus more nucleophilic.
Molar Excess of PFP Ester 5- to 15-fold over the amine-containing molecule[4]Higher excess may be needed for dilute protein solutions.[7]
Reaction Time 1 - 4 hours at room temperature, or overnight at 4°C[2][4]Longer incubation times may be necessary for less reactive molecules or lower concentrations.
Reaction Buffer Amine-free buffers such as PBS, borate, or carbonate/bicarbonate[2][12]Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the PFP ester.[12]
Solvent Anhydrous DMSO or DMF for stock solution preparation[4][7]The final concentration of the organic solvent in the reaction mixture should ideally be less than 10%.[4][6]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol outlines a general procedure for labeling a protein with the PFP ester end of the crosslinker.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0[12]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]

  • Desalting column or dialysis equipment for purification[4]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[4] Ensure the buffer is free of primary amines.[12]

  • Prepare the PFP Ester Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[2] Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.[12]

  • Conjugation Reaction:

    • Add a 5- to 15-fold molar excess of the dissolved PFP ester solution to the protein solution while gently vortexing.[4]

    • Ensure the final concentration of the organic solvent is below 10% to prevent protein denaturation.[4]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[4][5]

  • Quenching (Optional):

    • To terminate the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[4]

  • Purification:

    • Remove excess, unreacted PFP ester and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[4]

Protocol 2: Two-Step Conjugation for Antibody-Drug Conjugates (ADCs)

This protocol describes the sequential reaction of the PFP ester with a primary amine on an antibody, followed by the reaction of the maleimide with a sulfhydryl-containing drug molecule.

Materials:

  • Antibody (containing primary amines)

  • Sulfhydryl-containing drug molecule

  • This compound

  • Reaction Buffer A (Amine-free): 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5[7]

  • Reaction Buffer B (Thiol-reactive): 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5[6]

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

Step 1: Antibody-Linker Conjugation

  • Follow steps 1-3 from Protocol 1 to react the antibody with the this compound in Reaction Buffer A. A 10- to 50-fold molar excess of the crosslinker is generally recommended.[7]

  • After incubation, remove the excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer B.[7] This leaves you with a maleimide-activated antibody.

Step 2: Linker-Drug Conjugation

  • Immediately add the sulfhydryl-containing drug molecule to the purified maleimide-activated antibody solution. The molar ratio of the drug to the antibody should be optimized for the desired drug-to-antibody ratio (DAR).

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Purify the resulting ADC using an appropriate method such as size exclusion chromatography (SEC) or dialysis to remove any unreacted drug and other byproducts.

Visualizations

ReactionMechanism reagent Mal-NH-PEG10-CH2CH2COOPFP (PFP Ester) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (R-NH2) amine->intermediate product Stable Amide Bond (Mal-NH-PEG10-...-CO-NH-R) intermediate->product Elimination of Leaving Group byproduct Pentafluorophenol intermediate->byproduct

Caption: Reaction mechanism of a PFP ester with a primary amine.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein 1. Prepare Protein Solution (Amine-free buffer) conjugation 3. Conjugation Reaction (1-4h at RT or overnight at 4°C) prep_protein->conjugation prep_pfp 2. Prepare PFP Ester Solution (Anhydrous DMSO/DMF) prep_pfp->conjugation quenching 4. Quenching (Optional) (Tris buffer) conjugation->quenching purification 5. Purification (Desalting/Dialysis) conjugation->purification If not quenching quenching->purification result Labeled Protein purification->result

Caption: General experimental workflow for protein labeling.

ADC_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation ab_linker_reaction 1. React Antibody (Primary Amines) with Mal-PEG-PFP Ester purify_activated_ab 2. Purify Maleimide-Activated Antibody (Desalting) ab_linker_reaction->purify_activated_ab drug_reaction 3. React Activated Antibody with Thiol-Containing Drug purify_activated_ab->drug_reaction purify_adc 4. Purify Final ADC (e.g., SEC) drug_reaction->purify_adc final_adc Antibody-Drug Conjugate (ADC) purify_adc->final_adc

References

Application Note: Optimal Buffer Conditions for Mal-NH-PEG10-CH2CH2COOPFP Ester Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols and buffer recommendations for the successful conjugation of the heterobifunctional linker, Mal-NH-PEG10-CH2CH2COOPFP ester. This linker contains a maleimide (B117702) group for selective reaction with sulfhydryls (e.g., from cysteine residues) and a pentafluorophenyl (PFP) ester for reaction with primary amines (e.g., lysine (B10760008) residues or N-termini of proteins). Understanding and optimizing the reaction conditions, particularly the buffer composition and pH, is critical for efficient and specific bioconjugation.

The this compound is a valuable tool in creating precisely defined bioconjugates, such as antibody-drug conjugates (ADCs), by enabling the site-specific linkage of two different molecules.[1][2][3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility, reduces aggregation, and can improve the pharmacokinetic properties of the final conjugate.[1][3][4]

Key Considerations for Conjugation Reactions

Successful conjugation with this compound relies on a sequential reaction strategy that takes into account the differing reactivity and stability of the maleimide and PFP ester functional groups. The PFP ester is more susceptible to hydrolysis, especially at higher pH, making it crucial to perform the amine conjugation step first.[5][6][7]

PFP Ester-Amine Conjugation:

  • pH: The optimal pH range for the reaction of PFP esters with primary amines is between 7.2 and 8.5.[1][5] A slightly basic pH ensures that the primary amines are deprotonated and thus more nucleophilic, facilitating the reaction.[8] However, pH values above 8.5 can significantly increase the rate of hydrolysis of the PFP ester, reducing conjugation efficiency.[5][7]

  • Buffers: Amine-free buffers are essential to prevent the buffer components from competing with the target molecule for reaction with the PFP ester.[1][6][9] Suitable buffers include phosphate-buffered saline (PBS), sodium carbonate/bicarbonate, HEPES, and borate (B1201080) buffers.[9] Buffers containing primary amines, such as Tris or glycine, must be avoided.[6][9]

Maleimide-Thiol Conjugation:

  • pH: The maleimide group reacts specifically with sulfhydryl groups within a pH range of 6.5 to 7.5.[8][10][11] This reaction forms a stable thioether bond.[8][10] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it unreactive towards thiols.[7][10] Furthermore, at higher pH, primary amines can begin to compete with thiols for reaction with the maleimide group.[7]

  • Buffers: Buffers such as PBS, Tris, HEPES, and MOPS are suitable for the maleimide-thiol conjugation, provided they do not contain thiols.[11][12][13][14]

  • Reducing Agents: For proteins where cysteine residues may have formed disulfide bonds, a pre-reduction step is necessary.[11][12] Reagents like TCEP (tris(2-carboxyethyl)phosphine) are effective for this purpose and do not need to be removed before the maleimide conjugation step.[11][12] It is also advisable to degas buffers to minimize oxygen, which can promote the re-oxidation of thiols.[11][12]

Summary of Recommended Buffer Conditions

Functional GroupTarget MoietyOptimal pH RangeRecommended BuffersBuffers to AvoidKey Considerations
PFP Ester Primary Amines (-NH₂)7.2 - 8.5[1][5]Phosphate, Carbonate/Bicarbonate, HEPES, Borate[9]Tris, Glycine, or other primary amine-containing buffers[6][9]PFP ester is prone to hydrolysis, especially at higher pH. This reaction should be performed first.[5][6][7]
Maleimide Sulfhydryls (-SH)6.5 - 7.5[8][10][11]PBS, Tris, HEPES, MOPS[11][12][13][14]Thiol-containing buffersMaleimide group can hydrolyze at pH > 7.5.[7][10] Disulfide bonds may need to be reduced prior to conjugation.[11][12]

Experimental Protocols

A two-step conjugation protocol is recommended for using this compound to link an amine-containing molecule (Molecule A) to a sulfhydryl-containing molecule (Molecule B).

Step 1: PFP Ester-Amine Conjugation of Molecule A

This protocol outlines the conjugation of the PFP ester moiety of the linker to a primary amine on Molecule A.

Materials:

  • Molecule A (e.g., protein, antibody) with available primary amines.

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5][10]

  • Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5.[15]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.[15]

  • Desalting column or dialysis cassette for purification.[10][15]

Procedure:

  • Prepare Molecule A: Dissolve Molecule A in the Reaction Buffer to a concentration of 1-10 mg/mL.[15] If Molecule A is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

  • Prepare the Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-100 mM.[5][15]

  • Conjugation Reaction: Add a 5- to 15-fold molar excess of the dissolved linker to the Molecule A solution with gentle mixing.[15] The final concentration of the organic solvent should be less than 10%.[15]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[5][15]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[15]

  • Purification: Remove the excess, unreacted linker and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.2-7.4).[10][15] This step also serves as a buffer exchange into the appropriate buffer for the subsequent maleimide-thiol conjugation.

Step 2: Maleimide-Thiol Conjugation with Molecule B

This protocol describes the conjugation of the maleimide-functionalized Molecule A to a sulfhydryl group on Molecule B.

Materials:

  • Maleimide-activated Molecule A (from Step 1).

  • Molecule B (e.g., peptide, small molecule) with a free sulfhydryl group.

  • Degassed Conjugation Buffer: 10-100 mM Tris or HEPES, pH 7.0-7.5.[13][16]

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.[11][12]

Procedure:

  • Prepare Molecule B: Dissolve Molecule B in the degassed Conjugation Buffer. If disulfide bonds are present, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfide bonds.[11][12]

  • Conjugation Reaction: Add the maleimide-activated Molecule A to the solution of Molecule B. A 10-20 fold molar excess of the maleimide-activated molecule is often a good starting point.[13][17]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[13]

  • Purification: The final conjugate can be purified by methods such as size exclusion chromatography (SEC), ion-exchange chromatography, or dialysis, depending on the properties of the conjugate.

Visualizing the Workflow

experimental_workflow cluster_step1 Step 1: PFP Ester-Amine Conjugation cluster_step2 Step 2: Maleimide-Thiol Conjugation molA Molecule A (with -NH2) reaction1 Reaction (pH 7.2-8.5) molA->reaction1 linker Mal-NH-PEG10-PFP in DMSO/DMF linker->reaction1 quench1 Quenching (Optional) reaction1->quench1 purify1 Purification (Desalting/Dialysis) quench1->purify1 molA_linker Maleimide-activated Molecule A purify1->molA_linker reaction2 Reaction (pH 6.5-7.5) molA_linker->reaction2 molA_linker->reaction2 molB Molecule B (with -SH) reduction Reduction (Optional, with TCEP) molB->reduction reduction->reaction2 purify2 Final Purification (Chromatography) reaction2->purify2 final_conjugate Final Conjugate (A-Linker-B) purify2->final_conjugate

Caption: Two-step conjugation workflow for this compound.

References

Application Notes and Protocols for Mal-NH-PEG10-CH2CH2COOPFP Ester in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-NH-PEG10-CH2CH2COOPFP ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the field of drug delivery, particularly in the development of targeted therapies such as antibody-drug conjugates (ADCs). This linker possesses three key components: a maleimide (B117702) group, a ten-unit polyethylene (B3416737) glycol (PEG) chain, and a pentafluorophenyl (PFP) ester. This unique combination of functionalities allows for the precise and stable conjugation of various molecules, enabling the creation of sophisticated drug delivery systems.

The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is highly specific under mild physiological conditions (pH 6.5-7.5). The PFP ester, on the other hand, is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as those on the lysine (B10760008) residues of antibodies. The PEG10 spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces immunogenicity, and can improve the pharmacokinetic profile of the therapeutic agent. These properties make this compound an ideal candidate for linking cytotoxic drugs to targeting moieties like antibodies, thereby facilitating targeted drug delivery to diseased cells while minimizing off-target toxicity.

Applications in Drug Delivery

The primary application of this compound is in the construction of antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They combine the targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.

Key Applications Include:

  • Antibody-Drug Conjugates (ADCs): The linker is used to covalently attach a potent cytotoxic payload to a monoclonal antibody that targets a tumor-specific antigen. This ensures that the drug is delivered directly to the cancer cells, increasing its efficacy and reducing systemic side effects.

  • Peptide-Drug Conjugates: Similar to ADCs, this linker can be used to conjugate therapeutic peptides with cytotoxic agents or imaging agents.

  • Functionalization of Nanoparticles and Liposomes: The linker can be used to modify the surface of nanoparticles or liposomes with targeting ligands (e.g., antibodies, peptides) to enhance their delivery to specific tissues or cells.

  • PROTACs (Proteolysis Targeting Chimeras): This linker can be utilized in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.

Quantitative Data Summary

While specific quantitative data for drug delivery systems utilizing the exact this compound linker is limited in publicly available literature, the following tables summarize typical data from studies using similar maleimide-PEG linkers in the context of antibody-drug conjugates and nanoparticle drug delivery systems. This data provides a general expectation of the performance of systems constructed with this type of linker.

Table 1: Physicochemical Properties of Drug Conjugates

ParameterTypical Value RangeMethod of Analysis
Drug-to-Antibody Ratio (DAR)2 - 8Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)
Particle Size (for nanoparticles)100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (for nanoparticles)-10 to +10 mVElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency (for nanoparticles)> 80%UV-Vis Spectroscopy, HPLC
Drug Loading Content (for nanoparticles)1 - 10% (w/w)UV-Vis Spectroscopy, HPLC

Disclaimer: The data presented in this table are representative values from studies using similar maleimide-PEG linkers and may not be specific to this compound.

Table 2: In Vitro and In Vivo Performance of Drug Conjugates

ParameterTypical Value Range/ObservationMethod of Analysis
In Vitro Cytotoxicity (IC50)nM to µM range (payload dependent)Cell Viability Assays (e.g., MTT, CellTiter-Glo)
In Vitro Drug ReleaseSlow release at physiological pH, faster in reductive environmentsDialysis, HPLC
Plasma Half-life (t1/2)Increased compared to free drugPharmacokinetic studies in animal models
Tumor AccumulationEnhanced compared to non-targeted formulationsIn vivo imaging, tissue biodistribution studies

Disclaimer: The data presented in this table are representative values from studies using similar maleimide-PEG linkers and may not be specific to this compound.

Experimental Protocols

The following are detailed protocols for the key experiments involving the use of this compound in the preparation of an antibody-drug conjugate.

Protocol 1: Conjugation of a Thiol-Containing Drug to this compound

This protocol describes the first step of a two-step conjugation process, where a drug containing a free thiol group is reacted with the maleimide moiety of the linker.

Materials:

  • Thiol-containing drug

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Quenching Reagent: N-acetylcysteine or β-mercaptoethanol

  • Analytical HPLC system

Procedure:

  • Dissolve the Thiol-Containing Drug: Prepare a stock solution of the thiol-containing drug in DMF or DMSO at a concentration of 10-20 mM.

  • Dissolve the Linker: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10-20 mM.

  • Reaction Setup: In a clean reaction vial, add the thiol-containing drug solution. While gently stirring, add a 1.1 to 1.5 molar excess of the linker solution. The final reaction volume should be such that the concentration of the reactants is in the millimolar range.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by analytical HPLC.

  • Quenching (Optional): To quench any unreacted maleimide groups, a 2-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) can be added and incubated for an additional 30 minutes.

  • Purification: The resulting drug-linker conjugate can be purified from unreacted components using preparative HPLC.

  • Characterization: Confirm the identity and purity of the drug-linker-PFP ester conjugate by mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.

Protocol 2: Conjugation of the Drug-Linker to an Antibody

This protocol describes the second step, where the PFP ester of the drug-linker conjugate is reacted with the amine groups of an antibody.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Drug-linker-PFP ester conjugate (from Protocol 1)

  • Anhydrous DMF or DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Drug-Linker Solution: Prepare a stock solution of the purified drug-linker-PFP ester in anhydrous DMF or DMSO at a concentration of 10-20 mM.

  • Conjugation Reaction: While gently stirring the antibody solution, slowly add a 5- to 10-fold molar excess of the drug-linker-PFP ester solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted drug-linker and other small molecules from the ADC using SEC or TFF. The buffer should be exchanged to a formulation buffer suitable for antibody stability (e.g., PBS).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using HIC-HPLC or UV-Vis spectroscopy.

    • Purity and Aggregation: Assess the purity and the presence of aggregates using SEC-HPLC.

    • Antigen Binding: Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using an ELISA-based assay.

Visualizations

Experimental Workflow for ADC Preparation

ADC_Workflow cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Antibody Conjugation cluster_characterization Characterization Drug Thiol-Containing Drug Reaction1 Maleimide-Thiol Reaction (pH 6.5-7.5) Drug->Reaction1 Linker Mal-NH-PEG10-PFP Ester Linker->Reaction1 Purification1 Purification (HPLC) Reaction1->Purification1 DrugLinker Drug-Linker-PFP Conjugate Purification1->DrugLinker Reaction2 PFP Ester-Amine Reaction (pH 7.2-8.0) DrugLinker->Reaction2 Antibody Monoclonal Antibody (mAb) Antibody->Reaction2 Purification2 Purification (SEC/TFF) Reaction2->Purification2 ADC Antibody-Drug Conjugate (ADC) Purification2->ADC DAR DAR Determination (HIC/MS) ADC->DAR Purity Purity & Aggregation (SEC) ADC->Purity Binding Antigen Binding (ELISA) ADC->Binding

Caption: Workflow for the two-step preparation of an Antibody-Drug Conjugate (ADC).

HER2 Signaling Pathway Targeted by an ADC

HER2_Signaling cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_adc ADC Action HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Internalization Internalization HER2->Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis ADC Anti-HER2 ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease DrugRelease->Apoptosis

Caption: Mechanism of action of an anti-HER2 ADC targeting the HER2 signaling pathway.

Application Notes and Protocols: Mal-NH-PEG10-CH2CH2COOPFP Ester for Nanoparticle Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-NH-PEG10-CH2CH2COOPFP ester is a heterobifunctional crosslinker designed for the surface modification of nanoparticles, a critical process in the development of advanced drug delivery systems, diagnostic tools, and other nanomedical applications. This linker features a maleimide (B117702) group for covalent attachment to thiol-containing molecules (such as peptides or antibodies with cysteine residues) and a pentafluorophenyl (PFP) ester for efficient reaction with primary and secondary amines present on the surface of various nanoparticles. The polyethylene (B3416737) glycol (PEG) spacer, with 10 ethylene (B1197577) glycol units, enhances the solubility and biocompatibility of the modified nanoparticles, reduces non-specific protein adsorption, and can prolong circulation time in vivo.[1][2][3]

PFP esters are notable for their high reactivity towards amines and increased stability against hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[4][5][6] The maleimide group, on the other hand, provides specific and efficient conjugation to sulfhydryl groups under mild conditions.[4][7] This dual reactivity allows for a controlled, two-step conjugation process, making it a versatile tool for creating precisely functionalized nanoparticles.[4]

Applications

The unique properties of the this compound lend it to a variety of applications in nanomedicine:

  • Targeted Drug Delivery: By conjugating targeting ligands such as antibodies, peptides, or aptamers to the nanoparticle surface, the linker facilitates the delivery of therapeutic payloads specifically to diseased cells or tissues, minimizing off-target effects.[8][9]

  • Enhanced Pharmacokinetics: The PEG10 spacer helps to create a hydrophilic shield around the nanoparticle, which can reduce recognition by the reticuloendothelial system, thereby increasing the circulation half-life of the therapeutic agent.[3]

  • Development of Diagnostic Agents: Nanoparticles modified with this linker can be conjugated with imaging agents or biosensors for use in various diagnostic assays.

  • Fundamental Research: This linker is a valuable tool for studying nanoparticle-cell interactions, cellular uptake mechanisms, and intracellular trafficking.[10][11]

Data Presentation

Table 1: General Reaction Parameters for this compound Conjugation
ParameterPFP Ester Reaction (Amine-reactive)Maleimide Reaction (Thiol-reactive)Reference(s)
Reactive Group Primary and secondary amines (-NH2)Sulfhydryl/thiol groups (-SH)[4]
Optimal pH Range 7.2 - 9.06.5 - 7.5[4][5]
Typical Reaction Time 1 - 4 hours at room temperature; overnight at 4°C2 - 4 hours at room temperature; overnight at 4°C[5][7]
Recommended Buffer Amine-free buffers (e.g., PBS, HEPES, Borate)Thiol-free buffers (e.g., PBS, HEPES)[4][7]
Molar Ratio (Linker:Target) 2:1 to 10:1 (Linker to amine groups)10:1 to 20:1 (Maleimide-NP to thiol groups)[5][12]
Table 2: Influence of PEGylation on Nanoparticle Properties
PropertyEffect of PEGylationQuantitative InsightReference(s)
Protein Adsorption DecreasedCan be reduced by over 90% depending on PEG density.[3]
Cellular Uptake Generally decreased in non-targeted NPsCan be cell-type dependent.[10]
Circulation Half-life IncreasedDependent on PEG molecular weight and density.[3]
Immunogenicity ReducedPEGylation provides a "stealth" effect.[1]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Thiol-Containing Ligand to Amine-Functionalized Nanoparticles

This protocol outlines the general procedure for modifying amine-functionalized nanoparticles (e.g., liposomes with amine-headgroup lipids, or polymer nanoparticles with surface amine groups) with a thiol-containing targeting ligand using the this compound.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Thiol-containing targeting ligand (e.g., cysteine-containing peptide)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer A: 0.1 M Phosphate Buffered Saline (PBS) with 10 mM EDTA, pH 7.2-7.5

  • Reaction Buffer B: 0.1 M PBS, pH 6.5-7.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment for purification

Procedure:

Step 1: Reaction of this compound with Amine-Functionalized Nanoparticles

  • Suspend the amine-functionalized nanoparticles in Reaction Buffer A.

  • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Add the desired molar excess of the dissolved linker to the nanoparticle suspension while gently vortexing. The final concentration of the organic solvent should be kept below 10% to maintain nanoparticle stability.[4]

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • (Optional) Quench any unreacted PFP esters by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 30 minutes at room temperature.

  • Purify the maleimide-activated nanoparticles by size exclusion chromatography (using a desalting column) or dialysis against Reaction Buffer B to remove excess linker and by-products.

Step 2: Conjugation of the Thiol-Containing Ligand to Maleimide-Activated Nanoparticles

  • Immediately add the thiol-containing ligand to the purified maleimide-activated nanoparticle suspension in Reaction Buffer B. A 10- to 20-fold molar excess of the maleimide groups on the nanoparticle to the thiol groups of the ligand is recommended.[12]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • (Optional) To quench any unreacted maleimide groups, add a small molecule thiol such as L-cysteine to the reaction mixture and incubate for an additional 30 minutes.

  • Purify the final ligand-conjugated nanoparticles using a desalting column or dialysis to remove any unconjugated ligand and quenching agent.

  • Characterize the final product for size, zeta potential, and conjugation efficiency.

Visualization of Workflows and Pathways

experimental_workflow cluster_step1 Step 1: Nanoparticle Activation cluster_step2 Step 2: Ligand Conjugation amine_np Amine-Functionalized Nanoparticle reaction1 Reaction (pH 7.2-7.5) amine_np->reaction1 linker Mal-NH-PEG10-CH2CH2COOPFP Ester in DMSO/DMF linker->reaction1 purification1 Purification (Desalting/Dialysis) reaction1->purification1 maleimide_np Maleimide-Activated Nanoparticle purification1->maleimide_np reaction2 Reaction (pH 6.5-7.5) maleimide_np->reaction2 thiol_ligand Thiol-Containing Ligand thiol_ligand->reaction2 purification2 Purification (Desalting/Dialysis) reaction2->purification2 final_conjugate Ligand-Conjugated Nanoparticle purification2->final_conjugate

Caption: Two-step experimental workflow for nanoparticle modification.

logical_relationship start Ligand-Conjugated Nanoparticle circulation Systemic Circulation (Evades RES) start->circulation targeting Target Cell Recognition (Ligand-Receptor Binding) circulation->targeting uptake Cellular Uptake (Endocytosis) targeting->uptake endosome Endosomal Trafficking uptake->endosome escape Endosomal Escape endosome->escape Desired Pathway degradation Lysosomal Degradation endosome->degradation Alternative Pathway action Drug Release & Therapeutic Action escape->action

Caption: Targeted drug delivery logical workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm np Targeted Nanoparticle binding Binding np->binding receptor Cell Surface Receptor receptor->binding clathrin Clathrin-mediated Endocytosis binding->clathrin Pathway 1 caveolae Caveolae-mediated Endocytosis binding->caveolae Pathway 2 macropino Macropinocytosis binding->macropino Pathway 3 endosome Early Endosome clathrin->endosome caveolae->endosome macropino->endosome late_endosome Late Endosome endosome->late_endosome lysosome Lysosome late_endosome->lysosome

Caption: Cellular uptake signaling pathways for nanoparticles.

References

Application Notes and Protocols for the Mass Spectrometric Characterization of Mal-NH-PEG10-CH2CH2COOPFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterobifunctional crosslinker, Maleimide-NH-PEG10-CH2CH2COOPFP ester, is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[][2] This linker features a maleimide (B117702) group for covalent attachment to thiol moieties (e.g., cysteine residues in proteins) and a pentafluorophenyl (PFP) active ester for efficient reaction with primary amines (e.g., lysine (B10760008) residues).[3][4] The discrete polyethylene (B3416737) glycol (PEG) chain (PEG10) enhances solubility and provides a defined spacer arm.[2] Accurate characterization of conjugates formed using this linker is critical for ensuring manufacturing consistency, understanding structure-activity relationships, and meeting regulatory requirements.[5] Mass spectrometry (MS) is an indispensable analytical technique for the detailed structural confirmation and purity assessment of these complex biomolecules.[6]

This document provides detailed application notes and protocols for the characterization of Mal-NH-PEG10-CH2CH2COOPFP ester and its conjugates by mass spectrometry.

Molecular and Physicochemical Properties

A comprehensive understanding of the linker's properties is fundamental to its application and analysis.

PropertyValueReference
Full Name Maleimide-NH-PEG10-CH2CH2COOPFP Ester[7]
Synonyms Mal-NH-PEG10-PFP[7]
Molecular Formula C36H51F5N2O15[7]
Molecular Weight 846.79 g/mol [7]
CAS Number N/A[7]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.

a) Unconjugated Linker:

  • Dissolve this compound in an organic solvent such as acetonitrile (B52724) (ACN) or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mg/mL.

  • For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 (v/v) acetonitrile/water with 0.1% formic acid.

  • For LC-MS analysis, dilute the stock solution to a similar final concentration in the initial mobile phase.

b) Protein/Antibody Conjugates:

  • Perform the conjugation reaction by adding the PFP ester solution to the biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0).

  • After incubation, remove excess, unconjugated linker using a desalting column or spin filtration with an appropriate molecular weight cutoff (MWCO).[5]

  • Buffer exchange the purified conjugate into a volatile buffer system, such as 10-50 mM ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate, which is compatible with mass spectrometry.[5]

  • The final concentration of the conjugate for MS analysis should be in the range of 0.1-1 mg/mL.

LC-MS Analysis Protocol

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for analyzing the linker and its conjugates, allowing for separation, identification, and quantification.[6]

ParameterSetting for Unconjugated LinkerSetting for Protein Conjugate
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemUHPLC system
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmReversed-phase (e.g., C4 or diphenyl) for subunits, or Size Exclusion Chromatography (SEC) for intact proteins
Mobile Phase A 0.1% Formic acid in water0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile0.1% Formic acid in acetonitrile/isopropanol
Gradient 5-95% B over 10 minutes20-80% B over 15 minutes (Reversed-phase) or Isocratic (SEC)
Flow Rate 0.3 mL/min0.2-0.4 mL/min
Column Temperature 40 °C60-80 °C (Reversed-phase) or Ambient (SEC)
Injection Volume 1-5 µL5-20 µL
Mass Spectrometry Protocol

High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap-based instruments, is recommended for accurate mass determination.[5]

ParameterSetting
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 - 4.5 kV
Cone/Nozzle Voltage 30 - 60 V
Source Temperature 120 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)
Desolvation Temperature 350 - 500 °C
Mass Range (m/z) 100 - 1500 (Linker), 800 - 4000 (Conjugate)
Acquisition Mode Full Scan MS and Tandem MS (MS/MS)
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV) to generate fragment ions

Data Presentation and Interpretation

High-Resolution Mass Spectrometry of the Unconjugated Linker

The primary goal is to confirm the molecular weight and purity of the linker.

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)
[M+H]+847.3254847.3250-0.47
[M+Na]+869.3073869.3068-0.57
[M+NH4]+864.3519864.3512-0.81

Note: The data presented in this table is hypothetical and for illustrative purposes.

Tandem MS (MS/MS) Fragmentation Analysis of the Unconjugated Linker

MS/MS analysis provides structural confirmation by breaking the molecule into characteristic fragments. The fragmentation of the PEG chain is a dominant process, typically involving cleavage of the C-O and C-C bonds of the ethylene (B1197577) glycol units.

Precursor Ion (m/z)Fragment Ion (m/z)Putative Fragment Structure/Loss
847.3254803.2989[M+H - C2H4O]+
847.3254759.2724[M+H - 2(C2H4O)]+
847.3254663.2646Loss of PFP ester group
847.3254185.0426Pentafluorophenol (PFP-OH) + H+
847.325498.0393Maleimide + H+

Note: The data presented in this table is hypothetical and for illustrative purposes.

Visualizations

Experimental Workflow for LC-MS Analysis

G LC-MS Workflow for Conjugate Analysis cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis prep1 Conjugation Reaction prep2 Purification (Desalting/Filtration) prep1->prep2 prep3 Buffer Exchange to MS-compatible buffer prep2->prep3 lc UHPLC Separation (Reversed-Phase or SEC) prep3->lc Sample Injection ms ESI-QTOF MS lc->ms Eluent Transfer decon Deconvolution of Spectra ms->decon char Intact Mass and Conjugation Analysis decon->char frag MS/MS Fragmentation (Structural Confirmation) decon->frag

Caption: Workflow for LC-MS analysis of protein conjugates.

Proposed Fragmentation Pathway of this compound

G Proposed ESI-MS/MS Fragmentation cluster_peg PEG Chain Fragmentation cluster_ends Terminal Group Fragmentation parent [M+H]+ m/z = 847.3 peg1 Loss of C2H4O m/z = 803.3 parent->peg1 pfp Loss of PFP-ester m/z = 663.3 parent->pfp mal Maleimide ion m/z = 98.0 parent->mal peg2 Loss of 2(C2H4O) m/z = 759.3 peg1->peg2 peg_dots ... peg2->peg_dots

Caption: Key fragmentation pathways of the linker in MS/MS.

Conclusion

The protocols and data interpretation guidelines presented here provide a robust framework for the characterization of this compound and its bioconjugates using mass spectrometry. High-resolution LC-MS and tandem MS are powerful tools for confirming the identity, purity, and structure of these critical reagents and their resulting products. This detailed analysis is essential for advancing the development of precisely engineered therapeutics and diagnostics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mal-NH-PEG10-CH2CH2COOPFP Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-NH-PEG10-CH2CH2COOPFP ester. Our aim is to help you optimize your reaction efficiency and address common challenges encountered during bioconjugation experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Conjugation Yield

Question: I am observing a low yield for my conjugation reaction. What are the potential causes and how can I improve it?

Answer: Low conjugation yield can stem from several factors related to either the PFP ester or the maleimide (B117702) reaction.

For the PFP Ester Reaction (Amine-reactive):

  • Suboptimal pH: The reaction of PFP esters with primary amines is pH-dependent.[1][2] The optimal pH range is typically 7.2-9.0.[1] At lower pH values, the amine is protonated and less nucleophilic, reducing the reaction rate.[2]

  • Hydrolysis of PFP Ester: PFP esters are more resistant to hydrolysis than NHS esters, but they can still hydrolyze, especially at higher pH.[1][3][4] It is crucial to prepare the PFP ester solution immediately before use and avoid long-term storage in aqueous solutions.[4][5]

  • Incorrect Stoichiometry: A 5- to 15-fold molar excess of the PFP ester over the amine-containing molecule is a good starting point.[1] For dilute protein solutions, a higher excess may be necessary.[1]

  • Competing Amines: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for the PFP ester and should be avoided.[4][5]

For the Maleimide Reaction (Thiol-reactive):

  • Suboptimal pH: The ideal pH range for the maleimide-thiol conjugation is 6.5-7.5.[6][7] Below pH 6.5, the reaction rate slows considerably.[6] Above pH 7.5, maleimides can react with amines (e.g., lysine (B10760008) residues), leading to non-specific conjugation.[7]

  • Oxidation of Thiols: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[6] It is recommended to degas buffers and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.[6] If your protein contains disulfide bonds, they must be reduced prior to conjugation using reagents like TCEP or DTT.[6]

  • Hydrolysis of Maleimide: The maleimide ring can undergo hydrolysis, particularly at pH values above 7.5, rendering it unreactive towards thiols.[7] Aqueous solutions of maleimide-containing molecules should be prepared fresh.[6]

Issue 2: Lack of Specificity and Side Products

Question: I am observing multiple products or a lack of specificity in my conjugation. What could be the cause?

Answer: A lack of specificity can be attributed to side reactions involving either the PFP ester or the maleimide group.

  • Maleimide Reaction with Amines: At a pH above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues.[7] To ensure chemoselectivity for thiols, maintain the reaction pH between 6.5 and 7.5.[6][7][8] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6][7]

  • Thiazine (B8601807) Formation: If you are conjugating to an N-terminal cysteine, a side reaction can occur where the newly formed thiosuccinimide ring rearranges to a stable six-membered thiazine structure.[9][10][11] This rearrangement is more prominent at neutral to basic pH.[9][10] To avoid this, consider performing the conjugation at a more acidic pH (around 6.0-6.5) or acetylating the N-terminal amine.[10]

Issue 3: Instability of the Final Conjugate

Question: My purified conjugate appears to be unstable over time. Why is this happening and how can I improve its stability?

Answer: The instability of the final conjugate is often related to the reversibility of the maleimide-thiol linkage.

  • Retro-Michael Reaction: The thiosuccinimide bond formed between the maleimide and the thiol can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[8][12] This can be a problem if the conjugate is exposed to other thiols, such as glutathione (B108866) in a cellular environment, leading to payload exchange.[12]

  • Hydrolysis of the Thiosuccinimide Ring: While the thioether bond itself is stable, the succinimide (B58015) ring can be hydrolyzed at higher pH.[7] Ring-opening after conjugation can help to stabilize the linkage and prevent the retro-Michael reaction.[7] Some strategies involve designing linkers that promote a transcyclization reaction to form a more stable structure.[12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction?

A1: This is a two-step reaction in terms of the reactive ends. For the PFP ester reaction with an amine, the optimal pH is between 7.2 and 9.0.[1] For the maleimide reaction with a thiol, the optimal pH is between 6.5 and 7.5 to ensure specificity for thiols.[6][7] When performing a one-pot reaction, a compromise pH of 7.2-7.5 is often used.[13]

Q2: What solvent should I use to dissolve the this compound?

A2: The this compound should be dissolved in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][4][5][13] Stock solutions should not be prepared for long-term storage as the PFP ester is susceptible to hydrolysis.[4][5] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10%.[1][13]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the conjugation can be monitored by various analytical techniques, including:

  • SDS-PAGE: To observe the shift in molecular weight of a protein after conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate.

  • HPLC (Reverse-Phase or Size-Exclusion): To separate the conjugate from unreacted starting materials and byproducts.

Q4: How do I quench the reaction?

A4: To stop the PFP ester reaction, a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine (20-50 mM final concentration), can be added.[1] For the maleimide reaction, a small molecule thiol like 2-mercaptoethanol (B42355) or cysteine can be added to cap any unreacted maleimide groups.

Data Presentation

The following tables summarize key parameters for optimizing your reaction efficiency.

Table 1: PFP Ester Reaction Parameters

ParameterRecommended RangeRationale & Considerations
pH 7.2 - 9.0Balances amine reactivity and PFP ester hydrolysis. Lower pH reduces amine nucleophilicity.[1][2]
Molar Excess of PFP Ester 5 to 15-foldEnsures efficient conjugation, especially for dilute protein solutions.[1]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used for sensitive molecules to minimize degradation.[1][2]
Reaction Time 1 - 4 hours at RT, or overnight at 4°COptimization may be required depending on the reactivity of the amine.[1][2]
Solvent Anhydrous DMSO or DMFReagent should be dissolved immediately before use.[1][4][5]

Table 2: Maleimide-Thiol Reaction Parameters

ParameterRecommended RangeRationale & Considerations
pH 6.5 - 7.5Critical for selectivity towards thiols and preventing side reactions with amines.[6][7]
Molar Excess of Maleimide 10 to 20-fold (for proteins)The optimal ratio can vary depending on steric hindrance and the specific molecules.[6]
Reaction Temperature 4°C to Room Temperature (20-25°C)Reaction is typically fast, but lower temperatures can be used.
Reaction Time 1 - 2 hoursKinetics are generally rapid, but can be slower for larger biomolecules.[6]
Additives 1-5 mM EDTAChelates metal ions that can catalyze thiol oxidation.[6]

Experimental Protocols

Protocol 1: Two-Step Conjugation

This is the recommended approach to maximize specificity.

  • PFP Ester Reaction (Amine Acylation):

    • Dissolve your amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[1][2]

    • Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently mixing.[1]

    • Incubate for 1-4 hours at room temperature or overnight at 4°C.[1][2]

    • Remove excess, unreacted PFP ester by gel filtration (desalting column) or dialysis.[1][5]

  • Maleimide Reaction (Thiol Conjugation):

    • Adjust the pH of the maleimide-activated protein solution to 6.5-7.5.

    • If necessary, reduce any disulfide bonds in your thiol-containing molecule using TCEP. Excess TCEP does not need to be removed.[6] If using DTT, it must be removed prior to adding the maleimide-activated protein.[6]

    • Add the thiol-containing molecule to the maleimide-activated protein solution.

    • Incubate for 1-2 hours at room temperature.

    • Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography).

Protocol 2: One-Pot Conjugation

This method is faster but may require more optimization to ensure specificity.

  • Dissolve your amine-containing and thiol-containing molecules in a suitable buffer at pH 7.2-7.5.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.

  • Add the dissolved PFP ester to the reaction mixture containing both molecules.

  • Incubate for 2-4 hours at room temperature.

  • Purify the final conjugate.

Visualizations

PFP_Ester_Reaction PFP_Ester Mal-NH-PEG10-CH2CH2COOPFP Nucleophilic_Attack Nucleophilic Attack PFP_Ester->Nucleophilic_Attack Hydrolysis Hydrolysis (Side Reaction) PFP_Ester->Hydrolysis Primary_Amine Primary Amine (e.g., Lysine, R-NH2) Primary_Amine->Nucleophilic_Attack Amide_Bond Stable Amide Bond (R-NH-CO-) Nucleophilic_Attack->Amide_Bond PFP_Leaving_Group Pentafluorophenol (Leaving Group) Nucleophilic_Attack->PFP_Leaving_Group Release Inactive_Carboxylate Inactive Carboxylate Hydrolysis->Inactive_Carboxylate Water H2O Water->Hydrolysis

Caption: Reaction mechanism of a PFP ester with a primary amine.

Maleimide_Thiol_Reaction Maleimide Maleimide Group Michael_Addition Michael Addition Maleimide->Michael_Addition Side_Reaction Side Reaction (pH > 7.5) Maleimide->Side_Reaction Thiol Thiol Group (e.g., Cysteine, R-SH) Thiol->Michael_Addition Thioether_Bond Stable Thioether Bond (Thiosuccinimide) Michael_Addition->Thioether_Bond Amine_Adduct Amine Adduct Side_Reaction->Amine_Adduct Amine Amine (e.g., Lysine) Amine->Side_Reaction

Caption: Reaction of a maleimide with a thiol group.

Troubleshooting_Workflow Start Start: Low Reaction Efficiency Check_PFP Check PFP Ester Reaction Start->Check_PFP Check_Maleimide Check Maleimide Reaction Start->Check_Maleimide pH_PFP Is pH 7.2-9.0? Check_PFP->pH_PFP pH_Mal Is pH 6.5-7.5? Check_Maleimide->pH_Mal pH_PFP->Start No, adjust pH Stoichiometry Is PFP Ester in 5-15x excess? pH_PFP->Stoichiometry Yes Stoichiometry->Start No, adjust ratio Buffer_PFP Is buffer amine-free? Stoichiometry->Buffer_PFP Yes Buffer_PFP->Start No, change buffer Reagent_Freshness Are reagents freshly prepared? Buffer_PFP->Reagent_Freshness Yes pH_Mal->Start No, adjust pH Thiol_Oxidation Are thiols reduced and protected? pH_Mal->Thiol_Oxidation Yes Thiol_Oxidation->Start No, reduce/protect thiols Thiol_Oxidation->Reagent_Freshness Yes Reagent_Freshness->Start No, use fresh reagents Success Optimized Reaction Reagent_Freshness->Success Yes

Caption: Troubleshooting workflow for low reaction efficiency.

References

Low conjugation yield with Mal-NH-PEG10-CH2CH2COOPFP ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-NH-PEG10-CH2CH2COOPFP Ester. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation reactions and resolve issues leading to low yields.

Troubleshooting Guide

This section addresses specific issues that can lead to low conjugation yield in a question-and-answer format.

Q1: My conjugation yield is lower than expected. What are the most common causes?

Low conjugation yield can stem from several factors related to reagent stability, reaction conditions, and buffer composition. The most critical factors to investigate are the hydrolysis of the PFP ester and maleimide (B117702) moieties, suboptimal pH, incorrect molar ratios of reactants, and the presence of competing nucleophiles in the reaction buffer.

Q2: How can I minimize the hydrolysis of the PFP ester?

The pentafluorophenyl (PFP) ester is sensitive to moisture and will hydrolyze in aqueous solutions, a process that accelerates with increasing pH.[1][2] To minimize hydrolysis:

  • Proper Storage and Handling: Store the this compound at -20°C with a desiccant. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1][3]

  • Fresh Reagent Preparation: Prepare solutions of the PFP ester immediately before use.[2][3][4] Do not prepare stock solutions for long-term storage as the ester will degrade.[2][3][4]

  • Solvent Choice: Dissolve the ester in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to your aqueous reaction mixture.[1][2][4]

  • Optimal pH: Perform the conjugation at a pH range of 7.2-8.5 for reactions with primary amines.[2][5] Higher pH values will significantly increase the rate of hydrolysis.[1][2]

Q3: What is the optimal pH for the maleimide-thiol reaction, and how does pH affect the maleimide group?

The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][6] At pH values below 6.5, the reaction rate slows down. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine, leading to non-specific conjugation.[1][6]

Q4: I am performing a two-step conjugation. Which reaction should I perform first?

For heterobifunctional crosslinkers with both a PFP ester and a maleimide group, it is generally recommended to react the more labile group first. The PFP ester is more susceptible to hydrolysis than the maleimide group.[1] Therefore, in a typical two-step conjugation, the PFP ester is reacted with the amine-containing molecule first, followed by purification to remove excess crosslinker, and then the maleimide group is reacted with the thiol-containing molecule.[1]

Q5: My protein contains disulfide bonds. How does this affect the maleimide conjugation?

Maleimides react with free sulfhydryl (-SH) groups. Disulfide bonds (-S-S-) are not reactive with maleimides. If your conjugation target is a cysteine involved in a disulfide bond, you must first reduce the disulfide to release the free thiols. This can be achieved using reducing agents like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[6] If using DTT, it must be removed before adding the maleimide reagent, as it contains a thiol group and will compete in the reaction.[6] TCEP does not contain a thiol and does not need to be removed.[6]

Frequently Asked Questions (FAQs)

What is the recommended molar excess of the crosslinker?

For the PFP ester reaction with an amine-containing protein, a 5- to 15-fold molar excess of the crosslinker is a good starting point.[7] For the maleimide-thiol reaction, a 10- to 20-fold molar excess of the maleimide-functionalized molecule is often used.[6] However, the optimal ratio can depend on the specific molecules being conjugated and may require optimization.[8][9]

What buffers should I use for the conjugation reactions?

Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the PFP ester reaction.[3][4] Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are suitable choices.[5] For the maleimide-thiol reaction, ensure the buffer is degassed to prevent oxidation of thiols.[6] Including a chelating agent like EDTA (1-5 mM) can also help prevent metal-catalyzed oxidation of thiols.[6]

How should I store my conjugated product?

For short-term storage (up to 1 week), the purified conjugate can be stored at 2-8°C, protected from light. For longer-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C. The stability of the final conjugate will depend on the nature of the conjugated molecules.

How can I confirm that my conjugation was successful?

Several analytical techniques can be used to confirm conjugation, including:

  • SDS-PAGE: To observe a shift in the molecular weight of a protein after conjugation.[5]

  • HPLC or LC-MS: To detect changes in retention time and confirm the mass of the conjugate.[5]

  • UV-Vis Spectroscopy: If one of the components has a unique absorbance profile.

Quantitative Data Summary

ParameterPFP Ester Reaction (Amine)Maleimide Reaction (Thiol)Reference
Optimal pH Range 7.2 - 8.56.5 - 7.5[1][2][5][6]
Recommended Molar Excess 5-15 fold10-20 fold (starting point)[6][7]
Typical Reaction Time 1-4 hours at RT or overnight at 4°C2 hours at RT or overnight at 4°C[5][6][7]
Recommended Buffers PBS, Borate, Carbonate, HEPESPBS, HEPES, Tris (if PFP ester reacted first)[5]
Competing Reactions Hydrolysis (increases with pH)Hydrolysis (at pH > 7.5), Reaction with amines (at pH > 7.5)[1][2][6]

Experimental Protocols

Protocol: Two-Step Conjugation of an Amine-Containing Protein with a Thiol-Containing Peptide

Materials:

  • Amine-containing protein (e.g., Antibody)

  • Thiol-containing peptide

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Step 1: Reaction of PFP Ester with Amine-Containing Protein

  • Prepare the amine-containing protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[5][7]

  • Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing.[7] Ensure the final concentration of the organic solvent is less than 10%.[1]

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[5][7]

  • (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubating for 30 minutes at room temperature.

  • Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Reaction Buffer.

Step 2: Reaction of Maleimide with Thiol-Containing Peptide

  • If the thiol-containing peptide has disulfide bonds, reduce them first with TCEP.

  • Add the thiol-containing peptide to the solution of the maleimide-activated protein from Step 1. A 1.5- to 5-fold molar excess of the maleimide-activated protein to the thiol-containing peptide is a reasonable starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[6]

  • (Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.

  • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography.

Visualizations

TroubleshootingWorkflow start Low Conjugation Yield check_reagent Reagent Integrity Check start->check_reagent check_ph Verify Reaction pH start->check_ph check_ratio Optimize Molar Ratios start->check_ratio check_buffer Buffer Composition Analysis start->check_buffer check_thiol Assess Thiol Availability start->check_thiol reagent_sol Store at -20°C with desiccant. Prepare fresh solutions. check_reagent->reagent_sol Issue Found ph_sol PFP ester: pH 7.2-8.5 Maleimide: pH 6.5-7.5 check_ph->ph_sol Issue Found ratio_sol Titrate molar excess of crosslinker. check_ratio->ratio_sol Issue Found buffer_sol Use amine-free buffers (e.g., PBS). Degas buffer for thiol reaction. check_buffer->buffer_sol Issue Found thiol_sol Reduce disulfide bonds (TCEP/DTT). Prevent re-oxidation (EDTA). check_thiol->thiol_sol Issue Found end_goal Improved Yield reagent_sol->end_goal ph_sol->end_goal ratio_sol->end_goal buffer_sol->end_goal thiol_sol->end_goal

Caption: Troubleshooting workflow for low conjugation yield.

ConjugationReaction protein_amine Protein-NH2 dummy1 protein_amine->dummy1 crosslinker Mal-PEG-PFP crosslinker->dummy1 peptide_thiol Peptide-SH dummy2 peptide_thiol->dummy2 activated_protein Protein-NH-CO-PEG-Mal activated_protein->dummy2 final_conjugate Protein-NH-CO-PEG-S-Peptide pfp_leaving_group Pentafluorophenol dummy1->activated_protein Step 1: Amine Reaction (pH 7.2-8.5) dummy1->pfp_leaving_group dummy2->final_conjugate Step 2: Thiol Reaction (pH 6.5-7.5)

Caption: Two-step conjugation reaction pathway.

References

Troubleshooting Mal-NH-PEG10-CH2CH2COOPFP ester hydrolysis issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mal-NH-PEG10-CH2CH2COOPFP ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker containing a maleimide (B117702) group, a 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester.[1][2][3] It is designed to covalently link amine-containing molecules with sulfhydryl-containing molecules.[1] The PFP ester reacts with primary and secondary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether bonds.[1][4][5] This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other bioconjugates.[6][7]

Q2: What are the advantages of using a PFP ester over an NHS ester?

PFP esters offer two main advantages over N-hydroxysuccinimide (NHS) esters:

  • Increased stability towards hydrolysis: PFP esters are significantly more resistant to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[4][5][8] This leads to more efficient and reproducible conjugation reactions, as less of the active ester is consumed by the competing hydrolysis reaction.[4]

  • Higher reactivity towards aminolysis: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic, leading to faster reaction kinetics with primary and secondary amines.[4]

Q3: How should I store and handle this compound?

This reagent is moisture-sensitive.[1][5][8][9] For long-term stability, it should be stored at -20°C in a tightly sealed container with a desiccant.[1][8][9][10] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation onto the product.[1][5][9]

Q4: Can I prepare a stock solution of the PFP ester?

It is strongly recommended to prepare solutions of PFP esters immediately before use.[5][8][9] Due to their susceptibility to hydrolysis, especially in the presence of trace moisture, preparing stock solutions for storage is not advised as the ester will degrade over time into a non-reactive carboxylic acid.[5][8][9] Discard any unused reconstituted reagent.[5][9]

Q5: What are the optimal reaction conditions for using this linker?

  • PFP ester reaction with amines: A pH range of 7.2 to 8.5 is generally optimal.[8] In this range, the amine nucleophile is sufficiently deprotonated and reactive. Higher pH values can significantly increase the rate of PFP ester hydrolysis.[8]

  • Maleimide reaction with sulfhydryls: This reaction proceeds optimally at a pH of 6.5-7.5.[1] The maleimide group's stability decreases at pH values above 7.5 due to hydrolysis.[1]

  • Solvent: The PFP ester should first be dissolved in a minimal amount of an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][5][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no conjugation to amine-containing molecule Hydrolysis of the PFP ester: The reagent was exposed to moisture during storage or handling. The reaction buffer pH is too high.Store the reagent at -20°C with a desiccant and allow it to warm to room temperature before opening.[1][8][9][10] Prepare the PFP ester solution immediately before use.[5][8][9] Maintain the reaction pH between 7.2 and 8.5.[8]
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the target molecule for reaction with the PFP ester.[9][10]Use an amine-free buffer such as phosphate-buffered saline (PBS).[5][9] If necessary, perform a buffer exchange on your sample using dialysis or desalting columns.[5][9]
Insufficient mixing: The PFP ester, dissolved in an organic solvent, may not be dispersing effectively in the aqueous reaction mixture.[8]Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[8]
Low or no conjugation to sulfhydryl-containing molecule Hydrolysis of the maleimide group: The reaction buffer pH is too high ( > 7.5).[1]Maintain the reaction pH between 6.5 and 7.5.[1]
Sulfhydryl groups are oxidized: Disulfide bonds may have formed, preventing reaction with the maleimide.Reduce the sulfhydryl-containing molecule with a reducing agent like DTT or TCEP prior to the conjugation reaction. Ensure to remove the reducing agent before adding the maleimide-containing reagent.
Inconsistent results between experiments Degraded PFP ester: The quality of the PFP ester may vary due to improper storage or batch differences.[8]Always store the PFP ester properly at -20°C with a desiccant.[8] Consider qualifying a new batch with a small-scale control reaction.[8]
Introduction of moisture during scale-up: Larger reaction volumes have a higher chance of moisture contamination.[8]Ensure all solvents and reagents are anhydrous and protect the reaction from atmospheric moisture, for example, by working under an inert atmosphere (e.g., nitrogen or argon).[10]
Loss of product during workup Hydrolysis during aqueous workup: PFP esters can be unstable in aqueous basic conditions used during extractions (e.g., washing with sodium bicarbonate).[8]If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step.[8] Consider using non-aqueous workup methods like silica (B1680970) gel chromatography if the product is stable under those conditions.[8]

Quantitative Data

Table 1: Comparative Stability of Active Esters in Aqueous Solution

Active EsterRelative Rate of Hydrolysis
Pentafluorophenyl (PFP) Ester Slower
N-Hydroxysuccinimide (NHS) Ester Faster

Note: PFP esters are demonstrably more stable towards hydrolysis than NHS esters.[4][5][8] Quantitative kinetic data shows a pseudo-first-order rate constant for aminolysis of a poly(pentafluorophenyl acrylate) to be 2.46 x 10⁻¹ s⁻¹, which is significantly faster than the 3.49 x 10⁻³ s⁻¹ observed for a poly(N-hydroxysuccinimide-4-vinyl benzoate) under similar conditions, indicating a more efficient reaction with the target amine over competing hydrolysis.[4]

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH) using this compound.

Materials:

  • Protein-NH₂ in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Protein-SH in Conjugation Buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound to come to room temperature before opening.

  • Prepare PFP Ester Solution: Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF.

  • Reaction with Protein-NH₂: Add a 10- to 50-fold molar excess of the dissolved PFP ester to the Protein-NH₂ solution. Incubate for 30 minutes at room temperature or 2 hours at 4°C.[1]

  • Remove Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with Conjugation Buffer.[1]

  • Reaction with Protein-SH: Combine the desalted, maleimide-activated Protein-NH₂ with the Protein-SH in a desired molar ratio.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[1]

  • Quenching (Optional): The reaction can be quenched by adding a quenching buffer.

Protocol 2: Monitoring PFP Ester Hydrolysis via HPLC

This protocol allows for the assessment of the stability of the PFP ester in a specific buffer.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.[8]

  • Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.[8]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[8]

  • Quench and Dilute: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.[8]

  • HPLC Analysis: Analyze the sample by HPLC, monitoring the decrease in the PFP ester peak area and the increase in the corresponding hydrolyzed carboxylic acid peak area over time.[8]

Visualizations

cluster_storage Storage & Handling cluster_reaction Reaction Steps cluster_troubleshooting Troubleshooting storage Store at -20°C with desiccant equilibrate Equilibrate to RT before opening storage->equilibrate dissolve Dissolve immediately before use in anhydrous solvent equilibrate->dissolve add_to_amine Add to Amine-Molecule (pH 7.2-8.5) dissolve->add_to_amine hydrolysis Potential Hydrolysis (PFP ester & Maleimide) dissolve->hydrolysis purify Remove excess linker (Desalting/Dialysis) add_to_amine->purify amine_buffer Amine-containing Buffer Interference add_to_amine->amine_buffer add_to_thiol Add to Thiol-Molecule (pH 6.5-7.5) purify->add_to_thiol

Caption: Experimental workflow for using this compound.

cluster_molecule This compound Structure cluster_reaction Reaction Scheme Maleimide Maleimide (reacts with -SH) PEG10 NH-(PEG)10 (Spacer) Maleimide->PEG10 - PFP_Ester CH2CH2COO-PFP (reacts with -NH2) PEG10->PFP_Ester - Protein_A_SH Protein A (-SH) Conjugate Protein B-Linker-Protein A Protein_A_SH->Conjugate Protein_B_NH2 Protein B (-NH2) Protein_B_NH2->Conjugate Linker Mal-PEG-PFP Linker->Conjugate

Caption: Logical relationship of the bifunctional linker and its reaction.

cluster_pathway Hydrolysis Competing Reaction PFP_Ester Active PFP Ester Amide_Product Desired Amide Conjugate PFP_Ester->Amide_Product Aminolysis (Desired) Hydrolyzed_Product Inactive Carboxylic Acid PFP_Ester->Hydrolyzed_Product Hydrolysis (Side Reaction) Amine Target Amine (R-NH2) Water Water (H2O)

Caption: Signaling pathway showing desired reaction versus hydrolysis.

References

How to prevent aggregation during Mal-NH-PEG10-CH2CH2COOPFP ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mal-NH-PEG10-CH2CH2COOPFP ester for bioconjugation. Our aim is to help you prevent and troubleshoot protein aggregation during the labeling process to ensure successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional crosslinker. It contains two different reactive groups connected by a polyethylene (B3416737) glycol (PEG) spacer.

  • Maleimide (B117702) group: Reacts specifically with free sulfhydryl (thiol) groups, typically from cysteine residues on a protein, to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.[1]

  • PFP (Pentafluorophenyl) ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein. PFP esters are generally more resistant to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient and reproducible conjugations.[2]

  • PEG10 Spacer: The polyethylene glycol spacer arm enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which can help to mitigate aggregation.[3][4][][6]

This dual reactivity allows for the sequential and specific conjugation of two different molecules.

Q2: Why is my protein aggregating after adding the this compound?

A2: Protein aggregation during labeling can be triggered by several factors:

  • Hydrophobicity: Although the PEG spacer improves solubility, the maleimide and PFP ester moieties can have hydrophobic characteristics. Attaching multiple linkers to the protein surface can increase its overall hydrophobicity, leading to intermolecular interactions and aggregation.[7]

  • High Molar Excess of Reagent: Using a large molar excess of the linker can lead to its own precipitation or cause extensive, uncontrolled modification of the protein, altering its surface charge and promoting aggregation.[8]

  • Intermolecular Cross-linking: If the labeling steps are not performed sequentially and your protein has both accessible thiols and amines, the bifunctional nature of the linker could inadvertently connect multiple protein molecules.

  • Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the absence of stabilizing agents can compromise protein stability, making it more susceptible to aggregation during the labeling process.[8]

  • Organic Solvent Introduction: The linker is often dissolved in an organic solvent like DMSO or DMF. The addition of this solvent to the aqueous protein solution can destabilize the protein if the final solvent concentration is too high.[9][10][11][12]

Q3: How can I detect and quantify aggregation in my sample?

A3: Several analytical techniques are available to assess protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a robust method for separating and quantifying soluble aggregates based on their hydrodynamic size. Aggregates will elute earlier than the monomeric protein.[13][14]

  • Dynamic Light Scattering (DLS): DLS is a rapid technique for detecting the presence of large aggregates in a solution and providing an estimate of the size distribution. It is highly sensitive to even small amounts of large aggregates.[13][15][16]

  • Visual Inspection: While not quantitative, visually checking for turbidity or precipitation after adding the labeling reagent is a simple first indicator of a significant aggregation problem.

Troubleshooting Guide

Aggregation is a common challenge in bioconjugation. This guide provides a systematic approach to troubleshoot and prevent this issue.

Problem: Protein precipitation or cloudiness is observed immediately after adding the dissolved linker.

This often points to issues with reagent solubility or localized high concentrations.

Potential Cause Recommended Solution Rationale
Poor Reagent Solubility Ensure the this compound is fully dissolved in an anhydrous organic solvent (e.g., DMSO or DMF) before adding it to the protein solution. Prepare the stock solution fresh for each use.[17]Undissolved reagent particles can act as nucleation sites for protein aggregation.
High Local Reagent Concentration Add the dissolved linker to the protein solution slowly and with gentle, continuous mixing (e.g., vortexing at a low speed or slow pipetting).This prevents localized high concentrations of the organic solvent and linker, which can cause immediate protein precipitation.
Solvent Shock Keep the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture below 10%, and ideally below 5%.[9][10]High concentrations of organic solvents can denature proteins, exposing hydrophobic cores and leading to aggregation.[11][12]
Problem: The sample appears clear initially but shows aggregation upon analysis (e.g., by SEC or DLS).

This suggests that the labeling process itself is inducing aggregation, likely due to changes in the protein's physicochemical properties.

Parameter to Optimize Recommended Starting Conditions & Adjustments Rationale
Molar Ratio (Linker:Protein) Start with a lower molar excess (e.g., 5:1 to 10:1). If labeling is inefficient, gradually increase the ratio. Perform small-scale trials with different ratios (e.g., 5:1, 10:1, 20:1) to find the optimal balance.[1][8]A high molar excess can lead to over-labeling, increasing surface hydrophobicity and promoting aggregation.[8]
Protein Concentration Perform the reaction at a lower protein concentration (e.g., 1-2 mg/mL).[1]Lower concentrations reduce the frequency of intermolecular collisions, decreasing the likelihood of aggregation.
Reaction Temperature Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).Lower temperatures slow down both the conjugation reaction and the kinetics of protein unfolding and aggregation.[8]
Reaction pH For the maleimide-thiol reaction, maintain a pH of 6.5-7.5. For the PFP ester-amine reaction, a pH of 7.2-9.0 is optimal.[2] When performing a two-step conjugation, ensure the pH for each step is optimized.An appropriate pH ensures the specific reactivity of the functional groups and maintains the protein's structural integrity. pH values outside the optimal range can lead to side reactions or protein denaturation.
Buffer Composition Add stabilizing excipients to the reaction buffer.These additives can help maintain protein solubility and prevent aggregation.

Table of Recommended Stabilizing Excipients

Excipient Recommended Concentration Mechanism of Action
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.[18]
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Stabilize the protein's native structure through preferential exclusion.[18]
Polyols (e.g., Glycerol, Sorbitol) 5-20% (v/v)Act as protein stabilizers.[18]
Non-ionic Surfactants (e.g., Polysorbate 20) 0.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation.[18]

Experimental Protocols & Workflows

Logical Workflow for Troubleshooting Aggregation

The following diagram illustrates a systematic approach to identifying and resolving aggregation issues during your labeling experiment.

G cluster_0 Start: Aggregation Observed cluster_1 Phase 1: Initial Checks cluster_2 Phase 2: Reaction Optimization cluster_3 Phase 3: Buffer Formulation cluster_4 End: Resolution Start Aggregation Detected (Visual, DLS, or SEC) Reagent_Prep Check Reagent Prep - Fresh Stock? - Fully Dissolved? - Anhydrous Solvent? Start->Reagent_Prep Immediate Precipitate? Optimize_Ratio Optimize Molar Ratio (e.g., 5:1, 10:1, 20:1) Start->Optimize_Ratio Soluble Aggregates? Addition_Method Review Addition Method - Slow Addition? - Gentle Mixing? Reagent_Prep->Addition_Method Addition_Method->Optimize_Ratio If still aggregating End Aggregation Minimized Addition_Method->End If successful Lower_Conc Lower Protein Conc. (e.g., 1-2 mg/mL) Optimize_Ratio->Lower_Conc Optimize_Ratio->End If successful Lower_Temp Lower Temperature (e.g., 4°C) Lower_Conc->Lower_Temp Add_Excipients Add Stabilizing Excipients - Arginine - Sucrose - Polysorbate 20 Lower_Temp->Add_Excipients If still aggregating Lower_Temp->End If successful Add_Excipients->End

Caption: A decision-making workflow for troubleshooting protein aggregation.

Experimental Workflow for Two-Step Sequential Labeling

This workflow is designed to minimize intermolecular cross-linking by ensuring the two reactive ends of the linker react in separate, controlled steps.

G cluster_0 Step 1: Maleimide-Thiol Conjugation cluster_1 Step 2: PFP Ester-Amine Conjugation cluster_2 Analysis Protein_Prep Prepare Protein 1 (with Thiol) Buffer: pH 6.5-7.5 (e.g., PBS, HEPES) Degas buffer to prevent thiol oxidation. Linker_Add Add Mal-PEG-PFP to Protein 1 (Optimized Molar Ratio) Protein_Prep->Linker_Add Incubate1 Incubate (e.g., 1-2 hours at RT or overnight at 4°C) Linker_Add->Incubate1 Purify1 Purification Step 1 (SEC / Desalting Column) Remove excess linker. Incubate1->Purify1 Mix Mix Purified Intermediate with Protein 2 Purify1->Mix Protein2_Prep Prepare Protein 2 (with Amine) Buffer: pH 7.2-8.5 (Amine-free, e.g., PBS) Protein2_Prep->Mix Incubate2 Incubate (e.g., 1-2 hours at RT) Mix->Incubate2 Purify2 Final Purification (SEC) Remove unreacted Protein 2. Incubate2->Purify2 Analysis Analyze Final Conjugate (SDS-PAGE, SEC, DLS, Mass Spec) Purify2->Analysis

Caption: A sequential protocol for heterobifunctional labeling.

Detailed Protocol for Optimizing Molar Ratio (Small-Scale Trial)

Objective: To identify the lowest effective molar ratio of this compound to protein that achieves sufficient labeling without causing significant aggregation.

Materials:

  • Protein stock solution (e.g., 5-10 mg/mL in an appropriate buffer).

  • This compound.

  • Anhydrous DMSO.

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2.

  • Microcentrifuge tubes.

  • Size Exclusion Chromatography (SEC) system.

Procedure:

  • Protein Preparation:

    • If your protein's thiols are oxidized, reduce them first with a 50-fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Adjust the protein concentration to 2 mg/mL in the reaction buffer.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Reaction Setup:

    • Set up a series of reactions in separate microcentrifuge tubes, each containing 100 µL of the 2 mg/mL protein solution.

    • Add varying amounts of the 10 mM linker stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1). Include a "protein only" control.

    • Ensure the final DMSO concentration is below 10%.

  • Incubation:

    • Gently mix the reactions and incubate for 2 hours at room temperature, protected from light.

  • Analysis:

    • Analyze a small aliquot of each reaction mixture by SEC.

    • Compare the chromatograms to determine the percentage of monomer, aggregate, and unconjugated protein at each molar ratio.

Data Presentation: Example SEC Analysis for Molar Ratio Optimization

Molar Ratio (Linker:Protein) % Monomer % Aggregate % Unconjugated (if distinguishable) Observations
0:1 (Control)99.50.5100Baseline
2:198.02.0~70Minor increase in aggregation
5:195.54.5~30Acceptable aggregation, good labeling
10:190.19.9~5Significant increase in aggregation
20:175.324.7<1Unacceptable aggregation

Note: The above data is illustrative. Your results will vary depending on your specific protein and reaction conditions.

References

Side reactions of Mal-NH-PEG10-CH2CH2COOPFP ester with amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-NH-PEG10-CH2CH2COOPFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: This reagent is a heterobifunctional crosslinker used to conjugate a molecule with a sulfhydryl group (via the maleimide (B117702) moiety) to a molecule with a primary or secondary amine group (via the PFP ester). The PEG10 spacer increases the solubility and reduces the immunogenicity of the resulting conjugate.

Q2: What are the reactive groups in this linker and what do they target?

A2: The linker has two reactive groups:

  • Maleimide: Reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.

  • Pentafluorophenyl (PFP) Ester: Reacts with primary and secondary amine groups, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form stable amide bonds.

Q3: At what pH should I perform my conjugation reactions?

A3: A two-step reaction is often recommended.

  • PFP ester reaction (amination): The optimal pH range is 7.2-9.0.[1]

  • Maleimide reaction (thiolation): The optimal pH for selective reaction with thiols is 6.5-7.5.[2][3] Above pH 7.5, the maleimide group can lose its selectivity and react with amines.[2]

Q4: How should I store the this compound reagent?

A4: The reagent is moisture-sensitive.[4][5] It should be stored at -20°C in a tightly sealed container with a desiccant. Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation.[4][5]

Q5: Can I prepare a stock solution of the linker?

A5: It is highly recommended to prepare solutions of the PFP ester immediately before use.[5] The PFP ester moiety can hydrolyze in the presence of moisture, rendering it non-reactive. If a stock solution must be made, use an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and store it under anhydrous conditions for a very short period.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation to Amine Group 1. Hydrolyzed PFP Ester: The reagent was exposed to moisture during storage or the stock solution was stored for too long.1. Use fresh, unopened reagent. Prepare the solution in anhydrous DMSO or DMF immediately before use.[5] Do not prepare stock solutions for long-term storage.[5]
2. Suboptimal pH: The reaction pH is too low for efficient amine coupling.2. Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for the PFP ester reaction.[1]
3. Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).3. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[5]
Low or No Conjugation to Thiol Group 1. Hydrolyzed Maleimide: The maleimide ring has opened due to high pH or prolonged exposure to aqueous buffer.1. Perform the maleimide conjugation step at pH 6.5-7.5.[2][3] Prepare aqueous solutions of the maleimide-activated intermediate immediately before the thiol addition step.
2. Oxidized Thiols: The sulfhydryl groups on the protein/peptide have formed disulfide bonds.2. Reduce the disulfide bonds using a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[6] Unlike DTT, TCEP does not need to be removed before adding the maleimide reagent.[3][6]
3. Suboptimal pH: The reaction pH is too low, leading to a slow reaction rate.3. Maintain the pH between 6.5 and 7.5 for the thiol-maleimide reaction.[2][3]
Poor Yield or Presence of Side Products 1. Reaction with Lysine: The maleimide group is reacting with lysine residues. This is more prominent at pH > 7.5.1. Perform the maleimide conjugation step at a pH of 7.0 or below. At pH 7.0, the reaction of maleimide with thiols is about 1,000 times faster than with amines.[2]
2. Reaction with Histidine/Tryptophan: Maleimides can potentially react with the imidazole (B134444) ring of histidine or the indole (B1671886) ring of tryptophan.2. Maintain the pH in the optimal range of 6.5-7.5 to favor the thiol reaction. Characterize the final product thoroughly by mass spectrometry to identify any unexpected modifications.
3. Thiazine (B8601807) Rearrangement: If conjugating to a peptide with an N-terminal cysteine, the conjugate can rearrange to a stable six-membered thiazine ring.3. If possible, avoid using peptides with an N-terminal cysteine. Alternatively, performing the conjugation at a more acidic pH can reduce this side reaction.
4. Hydrolysis of Thiosuccinimide Adduct: The maleimide ring can open after conjugation, especially at higher pH.4. While this can be a concern for the stability of the unreacted maleimide, the ring-opened succinamic acid thioether is stable once the thiol has reacted.[2]
5. Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversible and can lead to payload exchange in a thiol-rich environment.5. After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed by briefly raising the pH to 8.5-9.0 to form a more stable, non-reversible product.[7]

Quantitative Data Summary

Reaction Parameter Value/Condition Significance Reference
Maleimide-Thiol vs. Maleimide-Amine Relative Reaction RateAt pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.Highlights the high selectivity of maleimide for thiols at neutral pH.[2]
Maleimide Hydrolysis pH DependenceThe rate of hydrolysis increases significantly with increasing pH, especially above pH 8.5. The pKa of maleimide is ~10.0.The maleimide group is unstable at alkaline pH, leading to inactivation.[3][8][9]
PFP Ester Hydrolysis Stability ComparisonPFP esters are more stable towards hydrolysis than N-hydroxysuccinimide (NHS) esters.PFP esters offer a longer half-life in aqueous solutions, potentially leading to higher conjugation efficiency.[1][10]
NHS Ester Hydrolysis (for comparison) Half-life at pH 7.0, 0°C4-5 hoursIllustrates the susceptibility of active esters to hydrolysis.[11]
NHS Ester Hydrolysis (for comparison) Half-life at pH 8.6, 4°C10 minutesShows the rapid degradation of active esters at slightly alkaline pH.[11]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein (Amine-containing) to a Peptide (Thiol-containing)

This protocol provides a general procedure. Optimal conditions, such as molar ratios and incubation times, should be determined empirically for each specific application.

Materials:

  • Protein-NH2 (in amine-free buffer, e.g., PBS, pH 7.5)

  • Peptide-SH (lyophilized)

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2

  • Reducing Buffer (optional): Conjugation buffer containing 10 mM TCEP

  • Quenching Solution: 1 M Tris or Glycine, pH 8.0

  • Desalting columns

Procedure:

Step 1: Maleimide-Activation of the Amine-Containing Protein (Protein-NH2)

  • Prepare the Protein-NH2 solution at a concentration of 1-10 mg/mL in PBS, pH 7.5.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Add a 10- to 20-fold molar excess of the dissolved linker to the Protein-NH2 solution. Add the linker solution dropwise while gently stirring.[12]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer (pH 7.2). The resulting solution contains the maleimide-activated protein.

Step 2: Conjugation to the Thiol-Containing Peptide (Peptide-SH)

  • If the Peptide-SH contains disulfide bonds, dissolve it in Reducing Buffer and incubate for 30-60 minutes at room temperature to reduce them. If the peptide is already reduced, dissolve it directly in Conjugation Buffer.

  • Immediately combine the maleimide-activated protein from Step 1 with the reduced Peptide-SH solution. A 1.5- to 5-fold molar excess of the maleimide-activated protein over the peptide is a good starting point.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • (Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10 mM and incubating for 15 minutes.

  • Purify the final conjugate using size-exclusion chromatography (SEC), affinity chromatography, or another suitable method to remove unreacted peptide and protein.

Protocol 2: Characterization by HPLC and Mass Spectrometry

A. Reverse-Phase HPLC (RP-HPLC) Analysis

  • System: HPLC system with a C18 column.[12]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[12]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[12]

  • Procedure:

    • Inject a small aliquot of the reaction mixture or purified conjugate.

    • Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[12]

    • Monitor the absorbance at 280 nm (for protein) and any other relevant wavelength for the peptide or payload.

    • Unconjugated protein, peptide, and the final conjugate should have distinct retention times, allowing for assessment of reaction completion and purity.[12]

B. Mass Spectrometry (MS) Analysis

  • System: Electrospray Ionization (ESI) or MALDI-TOF mass spectrometer.[13][14]

  • Procedure:

    • Prepare the sample by desalting it into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) or by using a C4 ZipTip.

    • Acquire the mass spectrum over an appropriate m/z range.

    • Deconvolute the raw data to determine the molecular weights of the species present.[12]

    • Successful conjugation will be confirmed by a mass shift corresponding to the addition of the linker and the binding partner. The presence of multiple peaks can indicate different numbers of conjugations per protein (e.g., drug-to-antibody ratio).[12][13] Side reactions will appear as unexpected mass additions.

Visualizations

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Protein-NH2 C Maleimide-Activated Protein A->C PFP Ester Reaction (pH 7.2-9.0) B Mal-NH-PEG-PFP B->C F Hydrolyzed PFP Ester (Inactive) B->F Moisture / High pH E Desired Conjugate (Thioether Bond) C->E Thiol-Maleimide Reaction (pH 6.5-7.5) G Hydrolyzed Maleimide (Inactive) C->G High pH (>7.5) H Lysine Adduct C->H Lysine-NH2 (pH > 7.5) D Peptide-SH D->E I Thiazine Rearrangement (N-terminal Cys) E->I Intramolecular Rearrangement G start Start: Low Conjugation Yield check_reagents Check Reagents & Storage start->check_reagents check_ph Verify Reaction pH check_reagents->check_ph No reagent_issue PFP Ester or Maleimide is Hydrolyzed check_reagents->reagent_issue Yes check_thiols Assess Thiol Availability check_ph->check_thiols No ph_issue pH is Suboptimal for Amine or Thiol Reaction check_ph->ph_issue Yes thiol_issue Thiols are Oxidized to Disulfides check_thiols->thiol_issue Yes end Proceed with Optimized Reaction check_thiols->end No solve_reagent Use Fresh Reagent and Anhydrous Solvent reagent_issue->solve_reagent solve_ph Adjust pH: 7.2-8.5 for PFP Ester 6.5-7.5 for Maleimide ph_issue->solve_ph solve_thiol Add TCEP to Reduce Disulfide Bonds thiol_issue->solve_thiol solve_reagent->end solve_ph->end solve_thiol->end

References

Removing unreacted Mal-NH-PEG10-CH2CH2COOPFP ester post-conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Post-Conjugation Purification

This guide provides troubleshooting advice and detailed protocols for removing unreacted Mal-NH-PEG10-CH2CH2COOPFP ester following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

The this compound is a heterobifunctional crosslinker. It contains a maleimide (B117702) group that reacts with sulfhydryl groups (thiols, -SH) and a pentafluorophenyl (PFP) ester that reacts with primary and secondary amines (-NH2) to form stable amide bonds.[1][2] PFP esters are often preferred over other active esters, like N-hydroxysuccinimide (NHS) esters, because they exhibit greater resistance to spontaneous hydrolysis in aqueous solutions, leading to more efficient conjugation reactions.[1][2][3]

Q2: Why is it critical to remove the unreacted PFP ester after conjugation?

Removing unreacted PFP ester is crucial for several reasons:

  • Preventing Side Reactions: If not removed, the reactive PFP ester can conjugate to other primary amine-containing molecules in subsequent applications, leading to non-specific labeling or cross-linking.

  • Ensuring Purity: The presence of unreacted linker and its hydrolysis byproducts (pentafluorophenol and the carboxylic acid form of the linker) can interfere with downstream assays and compromise the purity and characterization of the final conjugate.[]

  • Accurate Quantification: Residual unreacted reagents can affect the accuracy of conjugate concentration and activity measurements.[5]

Q3: What are the primary methods for removing unreacted PFP ester and its byproducts?

The most effective methods for removing small molecules like the unreacted PFP ester from larger, PEGylated biomolecules are based on size differences.[6] The three most common techniques are:

  • Size Exclusion Chromatography (SEC): A highly effective chromatographic technique that separates molecules based on their hydrodynamic radius.[][7] The larger conjugate elutes before the smaller, unreacted PFP ester.

  • Dialysis: A classic lab technique that uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to remove small molecules from a sample through passive diffusion.[8][9]

  • Tangential Flow Filtration (TFF): An efficient and scalable filtration method used to concentrate, purify, and perform buffer exchange on biomolecule solutions.[10][11][12][13] It is particularly well-suited for larger sample volumes.[14]

Q4: How can I deactivate (quench) the unreacted PFP ester before purification?

Before proceeding with purification, it is best practice to quench the reaction to deactivate any remaining PFP ester. This is typically done by adding a small molecule containing a primary amine. A common and effective quenching reagent is Tris buffer (e.g., 1 M Tris-HCl, pH 8.0), added to a final concentration of 20-50 mM and incubated for 30-60 minutes.[1][15] Glycine can also be used for this purpose.

Troubleshooting Guide

Problem: Unreacted PFP ester or its hydrolysis byproducts are detected in the final purified product.

Possible CauseRecommended Solution
Ineffective Quenching Ensure the quenching step is performed correctly. Add a sufficient concentration of an amine-containing buffer like Tris (20-50 mM final concentration) and allow at least 30 minutes for the reaction to complete before initiating purification.[1][15]
Inappropriate Purification Method The chosen purification method may not be suitable for the scale or nature of your conjugate. For example, dialysis can be slow and may not achieve 100% removal without multiple, large-volume buffer exchanges.[8] SEC generally provides higher resolution separation.[][6]
Incorrect Purification Parameters For Dialysis/TFF: The membrane's Molecular Weight Cutoff (MWCO) may be too large, allowing product to be lost, or too close to the product size, hindering efficient removal of contaminants. Select an MWCO that is significantly smaller than your conjugate (typically 3-5 times smaller).[9] For SEC: The column may have poor resolution for the sizes of your conjugate and the unreacted linker. Ensure you are using a column with an appropriate fractionation range for your molecules.[7][16]
Sample Overload Overloading a chromatography column or dialysis device can significantly reduce separation efficiency.[17] Follow the manufacturer's recommendations for sample volume and concentration for your specific column or device.

Problem: Low yield of the PEG-conjugated product after purification.

Possible CauseRecommended Solution
Non-specific Adsorption The PEGylated conjugate may be adsorbing to the purification membrane (dialysis, TFF) or chromatography resin (SEC).[17] This is more common with hydrophobic molecules. Try adding a non-ionic surfactant (e.g., 0.01% Tween-20) to the buffer or select a different, more inert resin or membrane material.
Product Precipitation Changes in buffer composition or pH during purification can cause the conjugate to precipitate. Ensure the conjugate is soluble in all buffers used throughout the purification process. Maintain a pH where the conjugate is stable.
Incorrect MWCO Selection If using dialysis or TFF, selecting a membrane with an MWCO that is too large can lead to the loss of your product in the dialysate or permeate.[9] Always use an MWCO that is significantly smaller than your product's molecular weight.

Data Presentation: Comparison of Purification Methods

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic size as molecules pass through a porous resin.[]Passive diffusion of small molecules across a semi-permeable membrane down a concentration gradient.Pressure-driven separation where the sample flows tangentially across a membrane surface.[11][13]
Primary Use High-resolution separation, buffer exchange.[7]Removal of small molecules, buffer exchange.Concentration, diafiltration (buffer exchange), purification.[12][14]
Advantages High purity and resolution; relatively fast; can be automated.[16][18]Simple setup; gentle on samples; cost-effective for small volumes.[9]Fast and efficient for large volumes; scalable; minimizes membrane fouling.[12][13]
Disadvantages Requires specialized equipment (FPLC/HPLC); potential for sample dilution; risk of non-specific adsorption.[17]Slow (can take hours to days); requires large volumes of buffer; may not achieve complete removal.[8]Requires specialized equipment; potential for product loss due to membrane adsorption; higher initial cost.[13]
Typical Scale Milliliters to LitersMicroliters to LitersMilliliters to Thousands of Liters[14]

Experimental Protocols

Protocol 1: Quenching Excess PFP Ester
  • Once the conjugation reaction has proceeded for the desired time (e.g., 1-4 hours at room temperature), prepare a quenching solution.[15]

  • Recommended Quencher: 1 M Tris-HCl, pH 8.0.

  • Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate the mixture for 30-60 minutes at room temperature with gentle stirring.[1]

  • The reaction mixture is now ready for purification to remove the quenched linker, pentafluorophenol, and other byproducts.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your PEGylated conjugate from the small-molecule byproducts (Mal-NH-PEG10-CH2CH2COOH and pentafluorophenol).

  • System Equilibration: Equilibrate the SEC column and system with a suitable, filtered, and degassed buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.4).[3]

  • Sample Loading: Load the quenched reaction mixture onto the column. The injection volume should not exceed the manufacturer's recommendation (typically 1-5% of the column volume).

  • Elution: Run the buffer at a constant flow rate (e.g., 0.5 mL/min for an analytical column) and monitor the eluent using a UV detector at 280 nm (for protein) or another appropriate wavelength.[7]

  • Fraction Collection: The PEGylated conjugate, having a larger hydrodynamic radius, will elute first.[5] The smaller, unreacted/hydrolyzed linker and quenching molecules will elute in later fractions. Collect the fractions corresponding to the conjugate peak.

  • Analysis: Analyze the collected fractions by SDS-PAGE, HPLC, or mass spectrometry to confirm purity.

Protocol 3: Purification by Dialysis
  • Membrane Selection: Choose a dialysis membrane (tubing or cassette) with an MWCO that is at least 3-5 times smaller than the molecular weight of your PEGylated conjugate to ensure its retention.[9]

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This often involves rinsing with deionized water to remove preservatives.[19]

  • Sample Loading: Load the quenched reaction mixture into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes.

  • Dialysis: Place the sealed dialysis device in a large volume of dialysis buffer (dialysate), typically 200-500 times the sample volume.[8] Stir the dialysate gently at 4°C.

  • Buffer Exchange: Allow dialysis to proceed for at least 4 hours. For optimal removal, perform at least two to three buffer changes.[20] A common schedule is 4 hours, 4 hours, and then overnight.

  • Sample Recovery: Carefully remove the sample from the dialysis device. The concentration of the unreacted PFP ester and its byproducts will be significantly reduced.[8]

Visual Guides

G A Completed Conjugation Reaction Mixture B Quench Reaction (e.g., Tris Buffer) A->B C Quenched Reaction Mixture B->C D Size Exclusion Chromatography (SEC) C->D High Resolution Small to Large Scale E Dialysis / TFF C->E Bulk Removal All Scales F Purified PEG-Conjugate D->F E->F

Caption: Workflow for Post-Conjugation Quenching and Purification.

G cluster_reactants Reactants cluster_products Products PFP_Ester Unreacted Mal-PEG-PFP Ester PFP_Ester->p1 Quencher Quenching Agent (H₂O or R-NH₂) Quencher->p1 Carboxylic_Acid Inactive Mal-PEG-COOH Amide Quenched Amide (Mal-PEG-NH-R) PFP Pentafluorophenol (Byproduct) p1->Carboxylic_Acid Hydrolysis (if R = OH) p1->Amide Aminolysis (if R = Amine) p1->PFP +

Caption: Chemical pathways for deactivating the PFP ester.

References

Impact of pH on Mal-NH-PEG10-CH2CH2COOPFP ester reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mal-NH-PEG10-CH2CH2COOPFP ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH ranges for the two reactive groups of this compound?

A1: The this compound is a heterobifunctional crosslinker with two reactive moieties, each with a distinct optimal pH range for conjugation:

  • PFP ester (amine-reactive): The pentafluorophenyl ester reacts with primary amines (e.g., lysine (B10760008) residues on proteins) optimally in a pH range of 7.2 to 8.5.[1][2] At lower pH, the amine is protonated and less nucleophilic, reducing the reaction rate. At higher pH, the hydrolysis of the PFP ester becomes a significant competing reaction.[1]

  • Maleimide (B117702) (thiol-reactive): The maleimide group reacts with sulfhydryl groups (e.g., cysteine residues) most efficiently and selectively at a pH of 6.5 to 7.5.[3][4] Below pH 6.5, the reaction slows considerably. Above pH 7.5, the maleimide group is more susceptible to hydrolysis and can lose its specificity for thiols by reacting with amines.[3][4]

Q2: What are the primary competing reactions I should be aware of, and how does pH influence them?

A2: The primary competing reaction for both functional groups is hydrolysis, where water molecules attack the reactive sites. The rate of hydrolysis for both the PFP ester and the maleimide group increases with increasing pH.[1][5][6][7]

  • PFP Ester Hydrolysis: In aqueous solutions, the PFP ester can hydrolyze to an unreactive carboxylic acid.[1] This reaction is accelerated at higher pH.[1] PFP esters are generally more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, providing a wider experimental window.[8][9][10]

  • Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis, opening to form a non-reactive maleamic acid derivative.[5][11] This hydrolysis is more pronounced at pH values above 7.5.[3][4]

Q3: Should I perform the amine and thiol conjugations sequentially or simultaneously?

A3: For optimal results, a two-step sequential conjugation is often recommended.[4] Typically, the amine-containing molecule is reacted first with the PFP ester, followed by removal of the excess crosslinker before adding the sulfhydryl-containing molecule to react with the maleimide.[4] This approach prevents the maleimide group from reacting non-specifically if the amine-containing molecule also has free thiols. Performing the PFP ester reaction first is also generally advisable as the maleimide group is more stable than the PFP ester.[4]

Q4: How should I prepare and store the this compound?

A4: This reagent is moisture-sensitive.[4] It should be stored at -20°C with a desiccant.[4][10] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.[4][10] It is highly recommended to dissolve the reagent in a dry, water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1][4] Stock solutions should not be prepared for long-term storage as the PFP ester will degrade over time.[1][10]

Q5: What buffers should I use for the conjugation reactions?

A5: It is crucial to use amine-free and sulfhydryl-free buffers for the conjugation reactions to avoid competing reactions with the crosslinker. Phosphate-buffered saline (PBS) at the appropriate pH is a common choice.[12] Buffers containing primary amines, such as Tris or glycine, should be avoided during the PFP ester reaction step.[4][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Conjugation Efficiency PFP Ester Hydrolysis: The pH of the reaction buffer is too high, or the reaction was carried out for an extended period at a basic pH.[1][13]- Ensure the pH for the PFP ester reaction is maintained between 7.2 and 8.5.[1][2]- Minimize reaction times at higher pH values.
Maleimide Hydrolysis: The pH for the maleimide reaction is above 7.5.[3][4]- Maintain the pH for the maleimide-thiol conjugation between 6.5 and 7.5.[3][4]
Incorrect Buffer Composition: The buffer contains primary amines (e.g., Tris) or thiols that compete with the target molecules.[4][10]- Use non-amine, non-sulfhydryl buffers such as phosphate (B84403) or HEPES buffers.
Low Reagent Concentration: The molar excess of the crosslinker is insufficient.- Increase the molar excess of the this compound to the target molecule. A 5- to 20-fold molar excess is a good starting point.[13]
Poor Reagent Quality: The crosslinker has been compromised by moisture.- Use fresh reagent. Ensure proper storage at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening.[4][10]
Conjugate Instability Retro-Michael Reaction of Thiol-Maleimide Adduct: The thiosuccinimide linkage can be reversible, especially in the presence of other thiols.[3]- After conjugation, consider lowering the pH of the storage buffer to a range of 6.5-7.0 to minimize the retro-Michael reaction.[3]
Hydrolysis of the Thiosuccinimide Ring: The linkage between the maleimide and the thiol can undergo ring-opening hydrolysis, which can be desirable for stabilizing the conjugate.[11]- If a more stable conjugate is desired, the pH can be raised after the initial conjugation to promote hydrolysis of the thiosuccinimide ring, which prevents the reverse reaction.[3]
Protein Aggregation High Molar Ratio of PEG Reagent: An excessive amount of the PEG crosslinker can lead to over-PEGylation and subsequent aggregation.[13]- Reduce the molar ratio of the PEG reagent to the protein.[13]
Use of Organic Co-solvent: The introduction of DMSO or DMF to dissolve the crosslinker may destabilize the protein.[13]- Minimize the final concentration of the organic solvent in the reaction mixture, keeping it below 10%.[4][13]

Quantitative Data

Table 1: General pH Recommendations for this compound Reactions

Reactive GroupTarget Functional GroupOptimal Reaction pH
PFP EsterPrimary Amine (-NH₂)7.2 - 8.5[1][2]
MaleimideSulfhydryl (-SH)6.5 - 7.5[3][4]

Table 2: Comparative Hydrolysis Half-lives of Amine-Reactive Esters

Active EsterpH 7.0pH 8.0pH 8.6
NHS Ester 4-5 hours1 hour10 minutes
PFP Ester More stable than NHS ester[8][10]More stable than NHS ester[8][10]More stable than NHS ester[8][10]

Note: This data is for general NHS esters and is provided to show the trend of increasing hydrolysis with pH. PFP esters are known to be more resistant to hydrolysis than NHS esters.[8][9][10] For a specific porphyrin-NHS ester, the half-life was reported to be 210 minutes at pH 8.0 and 125 minutes at pH 9.0, demonstrating the significant impact of pH on ester stability.[14][15]

Experimental Protocols

Protocol: Investigating the Impact of pH on PFP Ester Hydrolysis Rate

This protocol outlines a method to quantify and compare the rate of hydrolysis of the PFP ester moiety of this compound at different pH values using HPLC.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffers at various pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0) such as phosphate or borate (B1201080) buffers.

  • Reverse-phase HPLC system with a C18 column and UV detector.

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare Stock Solution: Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.

  • Initiate Hydrolysis: For each pH to be tested, dilute the stock solution into the reaction buffer to a final concentration of 1 mM.

  • HPLC Analysis:

    • Immediately inject a sample (t=0) onto the HPLC system.

    • Continue to take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).

    • Monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak area of the remaining this compound at each time point.

    • Plot the natural logarithm of the PFP ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k).

    • Calculate the half-life (t½) of the PFP ester at each pH using the equation: t½ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis cluster_data Data Processing prep_reagent Prepare 10 mM Stock Solution of Mal-PEG-PFP in anhy. DMSO initiate Initiate Hydrolysis: Dilute Stock to 1 mM in each buffer prep_reagent->initiate prep_buffers Prepare Reaction Buffers (pH 7.0, 7.5, 8.0, 8.5, 9.0) prep_buffers->initiate hplc Inject samples onto HPLC at regular time intervals initiate->hplc monitor Monitor disappearance of PFP ester peak and appearance of hydrolyzed product hplc->monitor plot Plot ln([PFP Ester]) vs. Time monitor->plot calculate Calculate Rate Constant (k) and Half-life (t½) plot->calculate

Caption: Workflow for determining the pH-dependent hydrolysis rate of the PFP ester.

reaction_pathways reagent Mal-NH-PEG-PFP + Amine-containing molecule hydrolysis Hydrolysis of PFP Ester (Increased Rate) reagent->hydrolysis Significant Competing Pathway conjugation_high Aminolysis (Conjugation) reagent->conjugation_high Desired Pathway hydrolysis_opt Hydrolysis of PFP Ester (Slower Rate) reagent->hydrolysis_opt Competing Pathway conjugation_opt Aminolysis (Conjugation) (Favored Reaction) reagent->conjugation_opt Desired Pathway

Caption: Competing reaction pathways for PFP ester at different pH levels.

References

Mal-NH-PEG10-CH2CH2COOPFP ester purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-NH-PEG10-CH2CH2COOPFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification and handling of this heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing a maleimide (B117702) group, a 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, at a pH range of 6.5-7.5. The PFP ester is an amine-reactive group that forms stable amide bonds with primary and secondary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, at a pH of 7.2-8.5.[1] This linker is commonly used in bioconjugation, including the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[2][3]

Q2: How should I store and handle this compound?

This reagent is moisture-sensitive.[1] It is crucial to store the vial at -20°C with a desiccant. Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[1] It is recommended to dissolve the required amount of the reagent in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][4] Do not prepare stock solutions for long-term storage as the PFP ester moiety can hydrolyze.[4] Any unused reconstituted reagent should be discarded.[4]

Q3: Why is a PFP ester used instead of a more common NHS ester?

PFP esters offer greater resistance to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[5][6][7][8] This enhanced stability provides a wider window for conjugation reactions, potentially leading to higher reaction efficiencies and better reproducibility, especially when working with dilute protein solutions or at a slightly basic pH.[6][7]

Q4: What is the optimal pH for conjugation reactions with this linker?

For a two-step conjugation, it is common to first react the PFP ester with an amine-containing molecule at a pH of 7.2-8.5.[1] Subsequently, the maleimide group is reacted with a sulfhydryl-containing molecule at a pH of 6.5-7.5.[1] If performing a simultaneous reaction, a pH of 7.2-7.5 is often used as a compromise.[1] It is important to note that the maleimide group's stability decreases at pH values above 7.5 due to hydrolysis.[1]

Q5: What type of buffers should I use for the conjugation reaction?

It is essential to use non-amine-containing buffers, especially for the PFP ester reaction, to avoid competition with the intended amine-containing target.[9] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer. Buffers containing primary amines, such as Tris or glycine, should be avoided until the quenching step.[9]

Troubleshooting Guides

Problem 1: Low Conjugation Yield
Potential Cause Solution
Hydrolysis of PFP ester Ensure the reagent is stored properly with a desiccant and brought to room temperature before opening. Use anhydrous solvents for reconstitution and use the solution immediately. PFP esters are more stable than NHS esters, but hydrolysis can still occur, especially at higher pH.[5][6][7]
Hydrolysis of Maleimide Group Maintain the pH of the reaction mixture between 6.5 and 7.5 for the maleimide-thiol conjugation. The maleimide ring can open at pH values above 7.5, rendering it unreactive towards thiols.[1]
Incorrect Buffer Composition Avoid buffers containing primary amines (e.g., Tris, glycine) during the PFP ester conjugation step as they will compete with the target molecule.[9]
Insufficient Mixing The PFP ester is typically dissolved in an organic solvent. When adding it to the aqueous reaction mixture, ensure gentle but thorough mixing to facilitate the reaction.[10]
Inactivated Thiol Groups Ensure that the sulfhydryl groups on the target molecule are reduced and available for reaction. If necessary, treat the protein/peptide with a reducing agent like DTT or TCEP and subsequently remove the reducing agent before adding the maleimide-containing linker.
Problem 2: Presence of Impurities After Purification
Potential Cause Solution
Unreacted Linker Choose a purification method with adequate resolution to separate the small molecule linker from the much larger conjugate. Size exclusion chromatography (SEC) or dialysis are effective for this purpose.[8] Quenching the reaction with an amine-containing buffer (e.g., Tris) before purification will neutralize any remaining reactive PFP esters.
Hydrolyzed Linker The hydrolyzed PFP ester (a carboxylic acid) and the ring-opened maleimide can be challenging to remove. Reversed-phase HPLC (RP-HPLC) can be effective in separating these closely related species from the desired product, although it may require method optimization.
Aggregated Conjugate PEGylation can sometimes lead to aggregation. Analyze the purified product by SEC to check for high molecular weight species. If aggregation is an issue, consider optimizing the conjugation conditions (e.g., protein concentration, linker-to-protein ratio).
Multiple PEGylation Sites If you are targeting a single conjugation site, the presence of multi-PEGylated species can be an impurity. Purification techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be used to separate species with different numbers of attached PEG linkers. SEC is less effective for separating multi-PEGylated species.

Data Presentation

Table 1: Comparative Hydrolysis Half-lives of Active Esters in Aqueous Buffers

This table provides a comparison of the hydrolytic stability of NHS esters and Tetrafluorophenyl (TFP) esters, which serve as a close proxy for PFP esters.

pHTemperatureNHS Ester Half-lifeTFP Ester Half-life
7.0Room Temp4-5 hours[6][7]~1.9x longer than NHS ester
8.04°C1 hour[6][7]~3.0x longer than NHS ester
8.64°C10 minutes[6][7]-
10.0Room Temp39 minutes~10x longer than NHS ester

Data for TFP ester is provided as a proxy for PFP ester due to the availability of direct comparative data. PFP esters are reported to be less subject to hydrolysis than NHS esters.[5][7]

Table 2: Comparison of Purification Methods for PEGylated Biomolecules

Method Advantages Disadvantages Best For
Size Exclusion Chromatography (SEC) - Excellent for removing unreacted small molecules. - Good for buffer exchange. - Mild conditions preserve protein activity.- Poor resolution for species with similar hydrodynamic radii (e.g., multi-PEGylated species). - Limited loading capacity.Removing excess linker and buffer exchange.
Reversed-Phase HPLC (RP-HPLC) - High resolution, capable of separating closely related species. - Can provide high purity products.- Can lead to protein denaturation due to organic solvents and acidic conditions. - Potential for product loss during purification. - Polydispersity of PEG can lead to peak broadening.High-purity separation of the final conjugate from closely related impurities.
Dialysis - Simple and requires minimal equipment. - Good for removing small molecule impurities.- Slow process. - May not achieve complete removal of impurities. - Trade-off between purity and yield.Pre-purification or removal of small molecule impurities when high resolution is not required.
Ion-Exchange Chromatography (IEX) - Can separate molecules based on the extent of PEGylation, as PEG shields surface charges.- Effectiveness diminishes with increasing PEGylation.Separating mono-PEGylated from di- or multi-PEGylated species.

Experimental Protocols

Protocol 1: Two-Step Conjugation and Purification

This protocol describes the conjugation of an amine-containing protein with the PFP ester, followed by reaction of the maleimide with a sulfhydryl-containing peptide.

  • Protein Preparation: Dissolve the amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • PFP Ester Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Removal of Excess Linker: Remove the unreacted linker using a desalting column (SEC) or dialysis against a buffer suitable for the maleimide reaction (e.g., PBS, pH 7.0).

  • Maleimide Reaction: Add the sulfhydryl-containing peptide to the maleimide-activated protein solution at a slight molar excess. Incubate for 2 hours at room temperature.

  • Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

  • Final Purification: Purify the final conjugate using an appropriate chromatography method, such as SEC to remove the quenching agent and any remaining unreacted peptide, or RP-HPLC for higher purity.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

This is a general protocol that should be optimized for the specific conjugate.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% formic acid.

  • Gradient: Develop a linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-60 minutes to elute the conjugate. The exact gradient will depend on the hydrophobicity of the conjugate.

  • Detection: Monitor the elution profile using a UV detector at 220 nm and 280 nm. Due to the lack of a strong UV chromophore in the PEG linker, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can provide more uniform detection of the PEGylated species.

  • Fraction Collection: Collect fractions corresponding to the desired product peak and confirm the identity and purity by mass spectrometry.

Visualizations

G cluster_reagents Reactants cluster_reaction1 Step 1: PFP Ester Reaction cluster_reaction2 Step 2: Maleimide Reaction Protein_A_NH2 Protein A (with primary amine) Intermediate Protein A - Linker (Maleimide-activated) Protein_A_NH2->Intermediate pH 7.2-8.5 Linker Mal-NH-PEG10-CH2CH2COOPFP Linker->Intermediate Peptide_B_SH Peptide B (with sulfhydryl) Final_Conjugate Protein A - Linker - Peptide B Peptide_B_SH->Final_Conjugate PFP_byproduct Pentafluorophenol Intermediate->PFP_byproduct Intermediate->Final_Conjugate pH 6.5-7.5

Caption: A two-step conjugation workflow using this compound.

Caption: Troubleshooting decision tree for purification challenges.

G Start Start: Conjugation Reaction Mixture Quench Quench Reaction (e.g., with Tris or Cysteine) Start->Quench Purification_Choice Choose Primary Purification Method Quench->Purification_Choice SEC Size Exclusion Chromatography (SEC) Purification_Choice->SEC Remove small molecules RP_HPLC Reversed-Phase HPLC Purification_Choice->RP_HPLC High purity needed Dialysis Dialysis Purification_Choice->Dialysis Simple cleanup Analysis Analyze Purity (e.g., HPLC, SDS-PAGE, MS) SEC->Analysis RP_HPLC->Analysis Dialysis->Analysis End End: Purified Conjugate Analysis->End

Caption: General experimental workflow for conjugation and purification.

References

Technical Support Center: Mal-NH-PEG10-CH2CH2COOPFP Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful use of Mal-NH-PEG10-CH2CH2COOPFP ester linkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its primary reactive groups?

A1: The this compound is a heterobifunctional crosslinker. It contains two distinct reactive moieties: a maleimide (B117702) group and a pentafluorophenyl (PFP) ester. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins, to form a stable thioether bond. The PFP ester group reacts with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues, to form a stable amide bond. The polyethylene (B3416737) glycol (PEG) spacer (PEG10) enhances the linker's solubility in aqueous buffers.

Q2: What are the optimal pH conditions for reacting each end of the linker?

A2: The two reactive ends of the linker have different optimal pH ranges for conjugation:

  • Maleimide-Thiol Reaction: The ideal pH range is 6.5-7.5.[1][2][3][4] Within this range, the thiol is sufficiently nucleophilic for reaction while minimizing side reactions with amines.[1][4]

  • PFP Ester-Amine Reaction: The optimal pH range is 7.2-9.0.[5][6] A slightly basic pH is necessary to ensure that the primary amines are deprotonated and thus reactive.

Q3: In what order should I perform the two conjugation reactions?

A3: For a two-step conjugation, it is generally recommended to react the PFP ester with the amine-containing molecule first, followed by purification to remove excess linker, and then reaction of the maleimide group with the thiol-containing molecule. This prevents potential side reactions of the maleimide group with amines at the higher pH required for the PFP ester reaction.

Q4: How should I store the this compound linker?

A4: The linker is moisture-sensitive.[6][7][8] For long-term stability, it should be stored at -20°C in a tightly sealed container with a desiccant.[6][7][8] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]

Q5: Can I prepare stock solutions of the linker?

A5: It is strongly recommended to prepare solutions of the PFP ester immediately before use.[5][6][7] Due to its susceptibility to hydrolysis, preparing stock solutions for storage is not advised as the ester will degrade over time into a non-reactive carboxylic acid.[6] If a stock solution is necessary, it should be prepared fresh in an anhydrous solvent like DMSO or DMF.[2][5][6]

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency

Question: I am observing a low drug-to-antibody ratio (DAR) or poor conjugation yield. What are the possible causes and solutions?

Potential CauseRecommended Solution
Hydrolysis of PFP Ester The PFP ester is susceptible to hydrolysis, especially at higher pH.[6] Prepare the linker solution fresh in anhydrous DMSO or DMF immediately before use.[5][6] Avoid aqueous storage.
Hydrolysis of Maleimide The maleimide ring can open in aqueous solutions, particularly at neutral to high pH, rendering it inactive.[1][2] Use a slightly acidic buffer (pH 6.0-6.5) for short-term aqueous storage if absolutely necessary.[2]
Inaccessible or Oxidized Thiols The target cysteine residues on your protein may be buried within the protein structure or have formed disulfide bonds.[1] Perform a reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free thiols are available.[1] Confirm the presence of free thiols using Ellman's reagent.[2][3]
Suboptimal pH The reaction pH is outside the optimal range for one or both reactive groups. For the maleimide-thiol reaction, maintain a pH of 6.5-7.5.[1][2][3][4] For the PFP ester-amine reaction, use a pH of 7.2-8.5.[5][6][9]
Presence of Competing Nucleophiles The reaction buffer may contain primary amines (e.g., Tris, glycine) or thiols (e.g., DTT, 2-mercaptoethanol) that compete with the target molecules.[7][8][10] Perform a buffer exchange into an amine-free and thiol-free buffer like PBS or HEPES.[7][8]
Insufficient Molar Excess of Linker An inadequate amount of linker will result in incomplete conjugation. Increase the molar ratio of the linker to the protein. A 5- to 15-fold molar excess is a good starting point for the PFP ester reaction.[5]
Issue 2: Instability of the Final Conjugate

Question: My purified conjugate is showing loss of payload over time. What could be the cause?

Potential CauseRecommended Solution
Retro-Michael Reaction (Thiol Exchange) The thioether bond formed by the maleimide-thiol reaction is reversible in the presence of other thiols, such as glutathione (B108866) in vivo.[1] This can lead to payload exchange and off-target effects.[1][4] To create a more stable linkage, consider inducing hydrolysis of the thiosuccinimide ring to the more stable thiosuccinamic acid by incubating the conjugate at a pH of 8.5-9.0 after the initial conjugation is complete.[1]
Thiazine (B8601807) Rearrangement If conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a less stable six-membered thiazine ring, which can lead to product loss.[1][11][12] This side reaction is more prevalent at basic pH.[12] Performing the conjugation under acidic conditions (pH ~5) can prevent this rearrangement.[12]

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the conjugation of a drug (payload) containing a free thiol to an antibody via the this compound linker.

Materials:

  • Antibody in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at 1-10 mg/mL.

  • This compound linker.

  • Anhydrous DMSO or DMF.

  • Thiol-containing payload.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column for purification.

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2).

Procedure:

Step 1: Activation of Antibody with PFP Ester

  • Allow the linker vial to equilibrate to room temperature before opening.

  • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Add a 5- to 15-fold molar excess of the dissolved linker to the antibody solution while gently vortexing.[5] Ensure the final concentration of the organic solvent is less than 10%.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[5]

  • Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Thiol-Payload to Activated Antibody

  • Immediately add the thiol-containing payload to the purified maleimide-activated antibody. Use a 1.5- to 5-fold molar excess of the payload over the antibody.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • To quench any unreacted maleimide groups, add a thiol-containing reagent like N-acetylcysteine or cysteine to a final concentration of 1-2 mM and incubate for 30 minutes.

  • Purify the final antibody-drug conjugate (ADC) using a suitable method such as size exclusion chromatography (SEC) or dialysis.

Protocol 2: Quantification of Free Thiols with Ellman's Reagent

This protocol is used to verify the presence of free sulfhydryl groups on a protein before conjugation with the maleimide moiety.

Materials:

  • Protein sample.

  • Ellman's Reagent (DTNB).

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).

  • Cysteine hydrochloride for standard curve.

Procedure:

  • Prepare a 4 mg/mL stock solution of DTNB in the Reaction Buffer.

  • Add 50 µL of the DTNB stock solution to 2.5 mL of the Reaction Buffer.

  • Add 250 µL of the protein sample to the DTNB solution and mix.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹).

Visualizations

cluster_pfp PFP Ester Reaction cluster_mal Maleimide Reaction p_linker PFP Ester Linker p_amide Protein-NH-CO-Linker (Stable Amide Bond) p_linker->p_amide pH 7.2-9.0 p_protein Protein-NH2 (e.g., Lysine) p_protein->p_amide m_linker Maleimide Linker m_thioether Protein-S-Linker (Thioether Bond) m_linker->m_thioether pH 6.5-7.5 m_protein Protein-SH (e.g., Cysteine) m_protein->m_thioether

Caption: Reaction scheme of this compound linker.

start Low Conjugation Yield check_linker 1. Check Linker Integrity start->check_linker linker_sol Prepare linker solution fresh in anhydrous DMSO/DMF. check_linker->linker_sol check_thiol 2. Verify Free Thiol Availability check_linker->check_thiol thiol_sol Reduce protein with TCEP. Quantify thiols with Ellman's reagent. check_thiol->thiol_sol check_ph 3. Confirm Reaction pH check_thiol->check_ph ph_sol Adjust pH: 6.5-7.5 for Maleimide 7.2-8.5 for PFP Ester check_ph->ph_sol check_buffer 4. Analyze Buffer Composition check_ph->check_buffer buffer_sol Buffer exchange to remove competing -NH2 or -SH (e.g., Tris, DTT). check_buffer->buffer_sol

Caption: Troubleshooting workflow for low conjugation efficiency.

conjugate Maleimide-Thiol Conjugate (Thiosuccinimide) retro Retro-Michael Reaction (Thiol Exchange) conjugate->retro + External Thiol (e.g., GSH) hydrolysis Maleimide Hydrolysis conjugate->hydrolysis pH > 7.5 thiazine Thiazine Rearrangement (N-terminal Cys) conjugate->thiazine pH > 7.5

Caption: Common side reactions and instability pathways for maleimide conjugates.

References

Validation & Comparative

A Head-to-Head Comparison of Mal-NH-PEG10-CH2CH2COOPFP Ester and NHS-PEG-Maleimide Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of bioconjugates. This guide provides an objective, data-driven comparison of two prominent heterobifunctional PEGylated linkers: Mal-NH-PEG10-CH2CH2COOPFP ester and the more conventional NHS-PEG-Maleimide linkers. We will delve into their chemical reactivity, stability, and performance in bioconjugation, supported by experimental data and detailed protocols to inform your selection process.

At the heart of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), lies the linker that bridges a biological molecule with a payload. An ideal linker should be stable in circulation yet allow for the specific release of the payload at the target site. This comparison focuses on two linkers that share a common maleimide (B117702) group for thiol-reactive conjugation but differ in their amine-reactive moiety: a pentafluorophenyl (PFP) ester versus the more traditional N-hydroxysuccinimide (NHS) ester.

Chemical Structures and Reactivity

Both linker types are heterobifunctional, featuring a maleimide group that reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, and an active ester for reaction with primary amines, such as those on lysine (B10760008) residues. The key difference lies in the active ester.

  • NHS-PEG-Maleimide: This class of linkers has been a mainstay in bioconjugation for years. The NHS ester reacts with primary amines to form a stable amide bond.

  • This compound: This linker utilizes a PFP ester as the amine-reactive group. PFP esters are known for their increased stability in aqueous solutions compared to NHS esters.

The reaction of both linkers with a protein containing both amine and thiol groups is a two-step process, typically involving the reaction of the active ester with lysine residues first, followed by the reaction of the maleimide with cysteine residues.

Performance Comparison: PFP Ester vs. NHS Ester

The primary differentiator between these two linkers is the hydrolytic stability of the amine-reactive ester. This stability directly influences the efficiency and reproducibility of the conjugation reaction.

Hydrolytic Stability

PFP esters exhibit significantly greater stability in aqueous buffers compared to NHS esters. NHS esters are highly susceptible to hydrolysis, especially at neutral to alkaline pH, which is often optimal for the conjugation reaction. This competing hydrolysis reaction reduces the amount of active linker available to react with the protein, potentially leading to lower conjugation yields and the need for a larger excess of the linker reagent.[1][2]

For instance, the half-life of an NHS ester in aqueous solution is on the order of hours at pH 7, but this drops to minutes at pH 8.6.[3] In contrast, PFP esters are reported to be more resistant to hydrolysis under similar conditions, which can translate to more efficient and reproducible conjugations.[1][4]

Reaction Efficiency

While NHS esters may exhibit slightly faster initial reaction kinetics with amines, their rapid hydrolysis often leads to lower overall conjugation yields compared to PFP esters.[5] The higher stability of PFP esters allows for longer reaction times without significant loss of the reagent, ultimately resulting in a higher yield of the desired conjugate. This is particularly advantageous when working with dilute protein solutions or when precise control over the degree of labeling is required.[4]

Data Summary: PFP Ester vs. NHS Ester Performance

FeatureThis compoundNHS-PEG-Maleimide LinkerReference(s)
Amine-Reactive Group Pentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) Ester
Target Functional Group Primary and Secondary AminesPrimary Amines[1]
Bond Formed AmideAmide[1]
Optimal pH Range (Amine Reaction) 7.2 - 9.07.2 - 8.5[1]
Hydrolytic Stability More stable than NHS estersProne to hydrolysis, especially at higher pH[1][2][4]
Key Advantage Higher resistance to hydrolysis, leading to potentially more efficient and reproducible reactions.Well-established chemistry with a wide variety of available reagents.[1][4]
Key Disadvantage Can be more hydrophobic than NHS esters.Susceptible to hydrolysis, which can lead to lower reaction yields.[2]

The Maleimide-Thiol Linkage: A Point of Consideration

Both linkers form a thioether bond between the maleimide and a thiol group. While generally considered stable, this linkage can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the plasma.[6][7] This can lead to premature release of the payload from the bioconjugate, potentially causing off-target toxicity and reducing therapeutic efficacy.[8]

The stability of the maleimide-thiol adduct can be influenced by the local chemical environment and the structure of the maleimide itself. Strategies to mitigate the retro-Michael reaction include the use of next-generation maleimides or inducing hydrolysis of the succinimide (B58015) ring post-conjugation to form a more stable ring-opened structure.[9]

Data Summary: Maleimide-Thiol Conjugate Stability

CharacteristicDescriptionPotential IssueMitigation StrategiesReference(s)
Reaction Type Michael addition of a thiol to the maleimide double bond.[7]
Bond Formed Thioether bond within a thiosuccinimide ring.[6]
Stability Concern Susceptible to retro-Michael reaction, leading to deconjugation.Premature payload release, off-target toxicity, reduced efficacy.Inducing hydrolysis of the succinimide ring; using next-generation maleimides.[6][8][9]
Influencing Factors pH, presence of other thiols (e.g., glutathione).[10]

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are general protocols for a two-step conjugation process involving an amine-containing protein (e.g., an antibody) and a thiol-containing molecule.

Protocol 1: Conjugation using this compound

Materials:

  • Amine-containing protein (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Thiol-containing molecule (Molecule-SH)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the Protein-NH2 solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the initial buffer contains amines (e.g., Tris), perform a buffer exchange.

  • PFP Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

  • Amine-PFP Ester Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10%.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Removal of Excess Linker: Remove the unreacted PFP ester linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Maleimide-Thiol Reaction: Immediately add the Molecule-SH to the solution of the PFP-activated protein. The molar ratio will depend on the desired final product.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or 4 hours at 4°C.

  • Purification: Purify the final conjugate using an appropriate method, such as size exclusion chromatography or affinity chromatography.

Protocol 2: Conjugation using NHS-PEG-Maleimide Linker

Materials:

  • Amine-containing protein (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG-Maleimide linker

  • Anhydrous DMSO or DMF

  • Thiol-containing molecule (Molecule-SH)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the Protein-NH2 solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

  • Amine-NHS Ester Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C.

  • Removal of Excess Linker: Remove the unreacted NHS ester linker using a desalting column equilibrated with a buffer at pH 6.5-7.5.

  • Maleimide-Thiol Reaction: Immediately add the Molecule-SH to the solution of the NHS-activated protein.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or 4 hours at 4°C.

  • Purification: Purify the final conjugate using an appropriate method.

Visualizing the Workflow

The following diagrams illustrate the chemical reactions and the general experimental workflow.

G cluster_amine_reaction Amine-Reactive Ester Conjugation cluster_thiol_reaction Thiol-Reactive Maleimide Conjugation Protein_NH2 Protein-NH2 Activated_Protein Activated Protein-PEG-Maleimide Protein_NH2->Activated_Protein Reaction with Amine Linker_Ester PFP or NHS Ester-PEG-Maleimide Linker_Ester->Activated_Protein Activated_Protein_2 Activated Protein-PEG-Maleimide Final_Conjugate Protein-PEG-Payload Conjugate Activated_Protein_2->Final_Conjugate Reaction with Thiol Payload_SH Payload-SH Payload_SH->Final_Conjugate

Caption: General two-step bioconjugation reaction pathway.

G Start Start: Prepare Protein-NH2 Prepare_Linker Dissolve PFP or NHS Ester Linker in DMSO/DMF Start->Prepare_Linker React_Amine React Linker with Protein-NH2 Prepare_Linker->React_Amine Purify_1 Remove Excess Linker (Desalting) React_Amine->Purify_1 React_Thiol React Activated Protein with Payload-SH Purify_1->React_Thiol Purify_2 Purify Final Conjugate React_Thiol->Purify_2

Caption: Experimental workflow for heterobifunctional crosslinking.

Conclusion

The choice between this compound and NHS-PEG-Maleimide linkers depends on the specific requirements of the bioconjugation experiment.

  • NHS-PEG-Maleimide linkers are a well-established option with a vast body of literature and a wide variety of commercially available reagents. They are suitable for many applications, particularly when reaction conditions can be tightly controlled to minimize hydrolysis.

  • This compound represents a more advanced alternative that offers superior hydrolytic stability. This translates to potentially higher and more consistent conjugation yields, making it an excellent choice for applications that require high efficiency, reproducibility, and when working with precious or dilute protein samples.

For researchers in drug development, the enhanced stability and efficiency of the PFP ester can lead to the production of more homogeneous and well-defined bioconjugates, which is a critical factor for therapeutic applications. While both linkers utilize the same maleimide chemistry for thiol conjugation, the amine-reactive end of the this compound provides a distinct advantage in the robustness of the conjugation process.

References

PFP Ester vs. NHS Ester for Amine Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and efficient coupling of molecules to primary amines is a critical technique for developing antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics and research tools. Among the most common amine-reactive functionalities are pentafluorophenyl (PFP) esters and N-hydroxysuccinimide (NHS) esters. This guide provides an objective, data-driven comparison of these two widely used reagents to assist researchers, scientists, and drug development professionals in selecting the optimal chemistry for their specific application.

At a Glance: Key Properties and Performance

Both PFP and NHS esters react with primary amines to form stable amide bonds. However, they exhibit key differences in their reactivity, stability, and susceptibility to hydrolysis, which can significantly impact the efficiency and reproducibility of conjugation reactions.

FeaturePFP EsterNHS Ester
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide Ester
Target Primary and secondary amines[1][2][3]Primary amines[1][4][5]
Bond Formed Amide[1][6]Amide[1][7]
Optimal pH Range 7.2 - 9.0[1]7.2 - 8.5[1][5]
Solubility Generally requires an organic solvent (e.g., DMSO, DMF)[1][3]Generally requires an organic solvent (e.g., DMSO, DMF)[1]
Hydrolytic Stability More stable than NHS esters, less susceptible to hydrolysis[1][2][3][6][8][9][10][11][12]Prone to hydrolysis, especially at higher pH[1][5][8][9]
Key Advantage Higher resistance to hydrolysis, potentially leading to more efficient and reproducible conjugations.[1][2][3][6][8] Can offer site-specific advantages in certain cases.[1][13]Well-established chemistry with a wide variety of commercially available reagents.[1]
Key Disadvantage Can be more hydrophobic than NHS esters.[9][14]Susceptible to hydrolysis, which can lead to lower reaction yields and requires careful control of reaction conditions.[1][8][9]
Quantitative Performance Comparison

Direct, side-by-side quantitative comparisons of conjugation efficiency under identical conditions are limited in the literature.[1] However, data on hydrolytic stability and reaction kinetics provide valuable insights into the performance differences between PFP and NHS esters.

Hydrolytic Stability

A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that reduces the amount of active ester available for conjugation.[8][9] PFP esters exhibit a markedly lower rate of spontaneous hydrolysis, which can lead to more efficient reactions, particularly when working with precious or limited quantities of biomolecules.[6][8][10] One study demonstrated that a PFP ester was approximately 6-fold more stable to hydrolysis than an NHS ester in aqueous solution.[10]

Table 1: Hydrolysis Half-life of NHS Esters in Aqueous Solution [1][5]

pHTemperatureHalf-life
7.00°C4-5 hours
8.04°C1 hour
8.64°C10 minutes

Reaction Kinetics

Kinetic studies have shown the superior reactivity of PFP esters in aminolysis (the desired reaction with amines).[8] In a comparative study, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was found to be significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate).[8] Another study reported the relative coupling speed of a PFP ester to be approximately 111 times faster than a nitrophenyl ester, highlighting its high reactivity.[8][15]

Chemical Reaction Mechanisms

The fundamental reaction for both PFP and NHS esters is a nucleophilic acyl substitution. A primary amine on the biomolecule attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the respective leaving group (pentafluorophenol or N-hydroxysuccinimide).

PFP_Ester_Reaction cluster_reactants Reactants cluster_products Products PFP_Ester PFP Ester (R-CO-OC₆F₅) Amide_Bond Stable Amide Bond (R-CO-NH-R') PFP_Ester->Amide_Bond Pentafluorophenol Pentafluorophenol (HOC₆F₅) PFP_Ester->Pentafluorophenol Primary_Amine Primary Amine (R'-NH₂) Primary_Amine->Amide_Bond

Reaction of a PFP ester with a primary amine.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products NHS_Ester NHS Ester (R-CO-O-NHS) Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond NHS N-hydroxysuccinimide (NHS) NHS_Ester->NHS Primary_Amine Primary Amine (R'-NH₂) Primary_Amine->Amide_Bond

Reaction of an NHS ester with a primary amine.

Experimental Protocols

Below are generalized protocols for protein labeling using PFP and NHS esters. These should be optimized for each specific application.

Protocol 1: Protein Labeling with a PFP Ester

This protocol provides a general procedure for labeling a protein with a PFP ester-activated molecule.[1][6]

Materials:

  • PFP ester-activated molecule

  • Protein to be labeled

  • Amine-free buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5; or 0.1 M phosphate, 0.15 M NaCl, pH 7.2)[1][2]

  • Anhydrous DMSO or DMF[1][3][11]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[1]

  • Desalting column or dialysis cassette for purification[1]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[1] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.[1][2]

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).[1][6]

  • Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing.[1] The final concentration of the organic solvent should ideally be less than 10%.[1]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[1][6]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM Tris and incubate for 30 minutes.[1][6]

  • Purification: Remove excess, unreacted PFP ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[2]

Protocol 2: Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an NHS ester-activated molecule.[4][7][16][17]

Materials:

  • NHS ester-activated molecule

  • Protein to be labeled

  • Amine-free buffer (e.g., 50 mM sodium borate, pH 8.5; or 100 mM sodium carbonate, pH 8.0-8.5)[16]

  • Anhydrous DMSO or DMF[7][9][16]

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.4)[16]

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Prepare the protein to be labeled at a concentration of 2-3 mg/mL in the reaction buffer.[16] If the buffer contains primary amines, a buffer exchange is necessary.[5][16]

  • Prepare the NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF.[16]

  • Reaction: Add the NHS ester solution to the protein solution at an appropriate molar ratio (typically 10- to 30-fold molar excess) while gently stirring.[1][16]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature in the dark.[1][16]

  • Quenching (Optional): The reaction can be quenched by adding Tris-HCl or Glycine to a final concentration of 50-100 mM and incubating for 10-15 minutes.[16]

  • Purification: Purify the conjugate from excess reagent and byproducts using a desalting column or dialysis.

Experimental Workflow Visualization

A typical workflow for a bioconjugation experiment, followed by analysis, is outlined below.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Prepare Protein Solution (Amine-free buffer) Conjugation Mix Protein and Ester (Controlled Molar Ratio) Protein_Prep->Conjugation Ester_Prep Prepare Ester Solution (Anhydrous DMSO/DMF) Ester_Prep->Conjugation Incubation Incubate (Time and Temperature) Conjugation->Incubation Quenching Quench Reaction (e.g., Tris buffer) Incubation->Quenching Purification Purify Conjugate (e.g., Desalting Column) Quenching->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, MS) Purification->Analysis

References

A Comparative Guide to Bioconjugation Chemistries: Alternatives to Maleimide-PFP Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount to the success of their work. The Mal-NH-PEG10-CH2CH2COOPFP ester represents a common class of heterobifunctional crosslinkers, utilizing a maleimide (B117702) for reaction with thiols (e.g., from cysteine residues) and a pentafluorophenyl (PFP) ester for reaction with amines (e.g., from lysine (B10760008) residues). While widely used, this chemistry is not without its limitations, including potential instability of the maleimide-thiol linkage and the hydrolytic susceptibility of the PFP ester. This guide provides an objective comparison of viable alternatives, supported by experimental data, to empower informed decisions in the design of bioconjugates.

Alternatives to Maleimide for Thiol Conjugation

The reactivity of the maleimide group with thiols is rapid and selective at neutral pH.[1] However, the resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation.[2][3] Furthermore, side reactions, such as thiazine (B8601807) formation with N-terminal cysteines, can introduce heterogeneity.[4][5]

Key Alternatives to Maleimide Chemistry:

  • Next-Generation Maleimides: To address the stability issue, self-hydrolyzing maleimides have been developed. These molecules contain groups that promote the hydrolysis of the thiosuccinimide ring after conjugation, forming a stable, ring-opened structure that is resistant to the retro-Michael reaction.[3]

  • 5-Hydroxy-pyrrolones (5HP2Os): These reagents offer an advantageous alternative for the chemo- and site-selective labeling of cysteine residues, yielding thiol conjugates with superior stability compared to maleimides.[6][7]

  • Carbonylacrylic Reagents: These compounds react with thiols via a Michael addition to form stable conjugates and are presented as an improved alternative to maleimides for cysteine bioconjugation.[3]

Alternatives to PFP Ester for Amine Conjugation

PFP esters are known for their high reactivity and increased stability against hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts.[8][9] However, the choice of the active ester can be critical depending on the specific application, including the pH of the reaction and the solubility of the biomolecule.

Key Alternatives to PFP Ester Chemistry:

  • N-Hydroxysuccinimide (NHS) and Sulfonated NHS (Sulfo-NHS) Esters: NHS esters are a widely used class of amine-reactive reagents.[10] While generally more prone to hydrolysis than PFP esters, especially at higher pH, they are a well-established and cost-effective option.[8][10] Sulfo-NHS esters offer the advantage of water solubility, eliminating the need for organic co-solvents and making them ideal for labeling cell surface proteins.[8]

  • Tetrafluorophenyl (TFP) Esters: TFP esters represent a compromise between NHS and PFP esters, offering greater hydrolytic stability than NHS esters.[11][12]

  • Imidoesters: These reagents react with primary amines to form amidine bonds. A key feature of this chemistry is the retention of the positive charge of the original amine, which can be crucial for maintaining the native structure and function of a protein.[8]

Broader Bioconjugation Strategies: Bioorthogonal Chemistries

For applications requiring high specificity and biocompatibility, particularly in living systems, bioorthogonal chemistries offer powerful alternatives to traditional amine and thiol-based conjugations. These reactions involve pairs of functional groups that are mutually reactive but inert to the biological environment.[13]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry reaction occurs between a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and an azide (B81097) to form a stable triazole linkage.[14][] The absence of a cytotoxic copper catalyst makes it suitable for in vivo applications.[16][17]

  • Inverse Electron Demand Diels-Alder (IEDDA): IEDDA is a rapid bioorthogonal reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene).[18][19] It is recognized as one of the fastest bioorthogonal reactions currently available.[18][20]

  • Sortase-Mediated Ligation (SML): This enzymatic approach provides site-specific and highly efficient protein modification.[21] The enzyme Sortase A recognizes a specific peptide motif (LPXTG) and catalyzes the formation of a native peptide bond with a glycine-terminated molecule.[22][23][24] This allows for precise control over the conjugation site and stoichiometry.

Quantitative Comparison of Bioconjugation Chemistries

Chemistry Target Functional Group Reactive Partner Typical Reaction pH Bond Formed Relative Stability of Resulting Bond Key Advantages Key Disadvantages
Maleimide Thiol (Cysteine)Maleimide6.5 - 7.5[25]ThiosuccinimideModerate (can undergo retro-Michael reaction)[2]Fast reaction rate, high selectivity for thiols at neutral pH.Potential for instability (deconjugation), side reactions (thiazine formation).[2][4]
PFP Ester Amine (Lysine)PFP Ester7.2 - 9.0AmideHighHigher hydrolytic stability than NHS esters.[8][9]Can be more hydrophobic than NHS esters.[10]
NHS Ester Amine (Lysine)NHS Ester7.2 - 8.5[8]AmideHighWell-established chemistry, wide variety of reagents.Susceptible to hydrolysis, especially at higher pH.[8][10]
Sulfo-NHS Ester Amine (Lysine)Sulfo-NHS Ester7.2 - 8.5[8]AmideHighWater-soluble, ideal for cell surface labeling.[8]Can still be susceptible to hydrolysis.[8]
SPAAC AzideStrained Alkyne (e.g., DBCO)Physiological (7.4)TriazoleHighCopper-free, bioorthogonal, suitable for in vivo use.[14][16]Can have slower kinetics compared to IEDDA.[20]
IEDDA TetrazineStrained Alkene (e.g., TCO)Physiological (7.4)DihydropyrazineHighVery fast reaction rates, bioorthogonal.[18][20]Tetrazine stability can be a concern.[20]
Sortase Ligation LPXTG motif(Oligo)glycinePhysiological (7.4)Amide (native peptide bond)HighSite-specific, stoichiometric control, native bond formation.[21]Requires genetic engineering of the protein of interest.

Experimental Protocols

General Protocol for Amine Labeling with NHS or PFP Esters:

  • Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., PBS, HEPES, borate) at a pH between 7.2 and 8.5. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS or PFP ester in a dry, water-miscible organic solvent such as DMSO or DMF.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved active ester to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of approximately 50 mM.

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

General Protocol for Thiol-Maleimide Conjugation:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like DTT or TCEP. If DTT is used, it must be removed prior to the addition of the maleimide reagent. Dissolve the thiol-containing protein in a buffer at pH 6.5-7.5 (e.g., PBS with EDTA to prevent re-oxidation of thiols).

  • Reagent Preparation: Dissolve the maleimide reagent in a suitable organic solvent (e.g., DMSO or DMF) immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench any unreacted maleimide groups by adding a free thiol such as β-mercaptoethanol or cysteine.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis.

Visualizing Bioconjugation Pathways

Bioconjugation_Workflow cluster_amine Amine-Reactive Chemistry cluster_thiol Thiol-Reactive Chemistry cluster_bioorthogonal Bioorthogonal Chemistry (SPAAC Example) Protein_Lys Protein-NH2 (Lysine) Amide_Bond Protein-NH-CO-Linker-X Protein_Lys->Amide_Bond pH 7.2-9.0 Active_Ester PFP/NHS Ester-Linker-X Active_Ester->Amide_Bond Protein_Cys Protein-SH (Cysteine) Thioether_Bond Protein-S-Succinimide-Linker-Y Protein_Cys->Thioether_Bond pH 6.5-7.5 Maleimide Maleimide-Linker-Y Maleimide->Thioether_Bond Protein_Azide Protein-N3 Triazole_Bond Protein-Triazole-Linker-Z Protein_Azide->Triazole_Bond Physiological pH (Copper-Free) DBCO_Reagent DBCO-Linker-Z DBCO_Reagent->Triazole_Bond

Caption: General workflows for common bioconjugation strategies.

Decision_Tree start Start: Choose Conjugation Strategy target_residue Target Residue? start->target_residue lysine Lysine (Amine) target_residue->lysine Abundant cysteine Cysteine (Thiol) target_residue->cysteine Less Abundant non_natural Non-natural AA / Engineered Tag target_residue->non_natural Engineered in_vivo In Vivo Application? site_specific Site-Specific Control Needed? in_vivo->site_specific No bioorthogonal Bioorthogonal Chemistry (SPAAC, IEDDA) in_vivo->bioorthogonal Yes site_specific->bioorthogonal No sortase Sortase Ligation site_specific->sortase Yes pfp_nhs PFP/NHS/TFP Esters lysine->pfp_nhs maleimide_alt Maleimide or Maleimide Alternative cysteine->maleimide_alt non_natural->in_vivo

Caption: Decision tree for selecting a bioconjugation strategy.

Conclusion

The field of bioconjugation is continually evolving, providing researchers with an expanding toolbox of chemical strategies. While traditional maleimide and active ester chemistries are effective and widely used, their limitations have spurred the development of more stable and specific alternatives. For applications demanding high stability, next-generation maleimides or alternative thiol-reactive chemistries should be considered. In the realm of amine modification, the choice between PFP, TFP, and NHS esters will depend on the specific requirements for hydrolytic stability and solubility. For the ultimate in specificity and for applications in living systems, bioorthogonal reactions like SPAAC and IEDDA, or enzymatic methods such as sortase-mediated ligation, offer unparalleled advantages. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, is crucial for the successful design and execution of bioconjugation experiments.

References

Stability Showdown: A Comparative Analysis of the Mal-NH-PEG10-CH2CH2COOPFP Ester Linkage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker in a bioconjugate is a critical determinant of its efficacy and safety. This guide provides a detailed stability analysis of the Mal-NH-PEG10-CH2CH2COOPFP ester linkage, comparing its performance with alternative linker technologies. The following objective comparison is supported by experimental data to facilitate informed decisions in the design of next-generation bioconjugates.

The this compound is a heterobifunctional linker designed for the conjugation of molecules containing amine and sulfhydryl groups. Its structure comprises three key components: a maleimide (B117702) group for reaction with thiols, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester for reaction with primary amines. The stability of the resulting linkages is paramount for the performance of the final bioconjugate in a physiological environment.

At the Heart of the Matter: Linkage Stability

The overall stability of a bioconjugate formed using this linker is dictated by the individual stabilities of the maleimide-thiol and the amide bonds.

PFP Ester: A Robust Amine-Reactive Group

The PFP ester is an activated ester that reacts with primary amines to form a highly stable amide bond. A key advantage of PFP esters over the more commonly used N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis, especially in aqueous environments.[1] This enhanced stability can lead to higher conjugation efficiencies, particularly when working with dilute protein solutions or at a slightly basic pH.

Maleimide-Thiol Adduct: A Point of Vulnerability

The maleimide group reacts efficiently with sulfhydryl groups, typically from cysteine residues, to form a thioether bond. However, this linkage can be susceptible to a retro-Michael reaction, particularly in the presence of competing thiols like glutathione (B108866) (GSH), which is abundant in the intracellular environment and in plasma.[3][4] This can lead to premature cleavage of the payload from its target molecule, potentially causing off-target toxicity and reduced therapeutic efficacy.

Several strategies have been developed to enhance the stability of the maleimide-thiol adduct. One common approach is the hydrolysis of the succinimide (B58015) ring to form a more stable, ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction.[5][6]

Quantitative Stability Comparison

To provide a clear comparison, the following tables summarize available quantitative data on the stability of PFP esters and maleimide-thiol conjugates, alongside common alternatives.

Table 1: Hydrolytic Stability of Amine-Reactive Esters

Active EsterConditionHalf-lifeReference
PFP Ester Aqueous Acetonitrile (B52724)~6-fold more stable than NHS Ester[2]
NHS EsterAqueous Acetonitrile-[2]
NHS EsterpH 7.0, 0°C4-5 hours
NHS EsterpH 8.0, 4°C1 hour
NHS EsterpH 8.6, 4°C10 minutes

Table 2: Stability of Thiol-Reactive Linkages in the Presence of Glutathione (GSH)

LinkageConditionRemaining ConjugateReference
Maleimide-PEG Conjugate 1 mM GSH, 37°C, 7 days~70%[7][8]
Mono-sulfone-PEG Conjugate1 mM GSH, 37°C, 7 days>90%[7][8][9]
N-ethylmaleimide-thiol adductIn presence of GSHHalf-lives of 20-80 hours[3][10]
N-phenylmaleimide-thiol adductIn presence of GSHHalf-life of ~3.1 hours[11][12]

Visualizing the Pathways: Hydrolysis and Conjugation

cluster_PFP PFP Ester Hydrolysis cluster_Maleimide Maleimide-Thiol Conjugation & Degradation PFP_Ester R-CO-OPFP Carboxylic_Acid R-COOH PFP_Ester->Carboxylic_Acid H₂O (pH dependent) Maleimide R-Maleimide Thioether R-S-Protein (Thioether Adduct) Maleimide->Thioether Michael Addition Thiol Protein-SH Retro_Michael R-Maleimide + Protein-SH Thioether->Retro_Michael Retro-Michael (+ Competing Thiol) Ring_Opening Ring-Opened Adduct (Stable) Thioether->Ring_Opening Hydrolysis

Linker Reaction and Stability Pathways

Experimental Protocols for Stability Assessment

Accurate assessment of linker stability is crucial. Below are detailed methodologies for key experiments.

Protocol 1: Determining the Hydrolytic Stability of PFP Ester via HPLC

Objective: To quantify the rate of hydrolysis of the PFP ester in aqueous buffer at a specific pH.

Materials:

  • PFP ester-containing compound

  • Anhydrous DMSO or DMF

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

  • Prepare a stock solution (e.g., 10 mM) of the PFP ester compound in anhydrous DMSO or DMF.

  • Initiate the hydrolysis by diluting the stock solution into the pre-warmed aqueous buffer to a final concentration of approximately 1 mM.

  • Immediately inject a t=0 sample onto the HPLC.

  • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), inject an aliquot of the reaction mixture onto the HPLC.

  • Monitor the decrease in the peak area of the PFP ester and the increase in the peak area of the hydrolyzed carboxylic acid product at an appropriate wavelength.

  • Calculate the percentage of the remaining PFP ester at each time point and plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant and the half-life of hydrolysis.

cluster_workflow PFP Ester Hydrolysis HPLC Workflow A Prepare PFP Ester Stock Solution (in anhydrous DMSO/DMF) B Dilute in Aqueous Buffer (pH 7.4) to start hydrolysis A->B C Inject t=0 sample into HPLC B->C D Incubate at 37°C C->D E Inject samples at various time points D->E F Monitor Peak Areas (PFP Ester vs. Carboxylic Acid) E->F G Calculate Half-Life F->G

Workflow for PFP Ester Stability Analysis
Protocol 2: Assessing the Stability of Maleimide-Thiol Conjugate in the Presence of Glutathione

Objective: To evaluate the stability of the maleimide-thiol linkage in a reducing environment mimicking physiological conditions.

Materials:

  • Maleimide-thiol conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Analysis method (e.g., RP-HPLC, SDS-PAGE, or mass spectrometry)

Procedure:

  • Prepare a solution of the maleimide-thiol conjugate in PBS at a known concentration.

  • Prepare a stock solution of GSH in PBS.

  • Add the GSH stock solution to the conjugate solution to a final concentration of 1-5 mM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take an aliquot of the reaction mixture.

  • Analyze the samples to quantify the amount of intact conjugate remaining.

  • For HPLC analysis, monitor the decrease in the peak corresponding to the intact conjugate and the appearance of peaks corresponding to the cleaved products.

  • For SDS-PAGE analysis of protein conjugates, the release of the conjugated molecule can be observed as a shift in the molecular weight.

  • Plot the percentage of intact conjugate versus time to determine the stability profile.

Conclusion

The this compound linker offers a favorable balance of reactivity and stability for many bioconjugation applications. The PFP ester provides a more hydrolytically stable alternative to NHS esters for amine conjugation, potentially leading to higher reaction yields. While the maleimide-thiol linkage presents a potential liability due to the retro-Michael reaction, its stability can be sufficient for many applications and can be further enhanced through strategies like succinimide ring hydrolysis. For applications requiring exceptional long-term stability in reducing environments, alternative thiol-reactive chemistries, such as those based on mono-sulfones, may be considered. The choice of linker ultimately depends on the specific requirements of the bioconjugate and its intended biological application. Careful consideration of the stability data and rigorous experimental validation are essential for the successful development of robust and effective bioconjugates.

References

Validating the Conjugation Site of Mal-NH-PEG10-CH2CH2COOPFP Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent attachment of molecules to proteins is fundamental for creating effective therapeutics, diagnostics, and research tools. Bifunctional linkers like Maleimide-NH-PEG10-CH2CH2COOPFP ester offer the ability to conjugate two different molecules, typically targeting thiol and amine groups. However, ensuring the exact location of this conjugation is critical for the final product's homogeneity, stability, and function. This guide provides an objective comparison of methodologies to validate the conjugation site of this linker, supported by experimental protocols and data.

The Mal-NH-PEG10-CH2CH2COOPFP ester linker possesses two reactive moieties: a maleimide (B117702) group that preferentially reacts with sulfhydryl (thiol) groups of cysteine residues, and a pentafluorophenyl (PFP) ester that reacts with primary amine groups, such as the ε-amino group of lysine (B10760008) residues.[1][2] The specificity of the maleimide-thiol reaction is generally high at a neutral pH (6.5-7.5), where the reaction with thiols is about 1,000 times faster than with amines.[3] However, at pH values above 7.5, the maleimide group can also react with amines.[3] The PFP ester is an amine-reactive functional group that forms stable amide bonds and is reported to be less susceptible to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, potentially leading to higher reaction efficiencies.[1][2]

Characterization of Conjugation Sites

The definitive method for identifying the specific amino acid residues where the linker has attached is through mass spectrometry (MS)-based approaches.[4][5] Techniques like peptide mapping combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for characterizing antibody-drug conjugates (ADCs) and other protein bioconjugates.[6][7]

Experimental Workflow for Conjugation Site Validation

The overall process for validating the conjugation site involves several key steps, from the initial conjugation reaction to the final data analysis.

G cluster_0 Conjugation cluster_1 Purification & Digestion cluster_2 Analysis A Protein (Antibody) C Conjugation Reaction (Control pH and Stoichiometry) A->C B This compound B->C D Purification of Conjugate (e.g., SEC) C->D E Denaturation, Reduction, and Alkylation D->E F Proteolytic Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis: Peptide Identification & PTM Search G->H I Identification of Modified Peptides & Residues H->I

Caption: Workflow for validating the conjugation site of a protein conjugate.

Key Experimental Protocols

Below are detailed protocols for the critical steps in the validation process.

Protocol 1: Two-Step Sequential Conjugation

This protocol aims to first engage the maleimide group with a thiol-containing molecule (Payload 1) and subsequently react the PFP ester with an amine on a target protein.

Materials:

  • Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Thiol-containing molecule (Payload 1).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching reagent (e.g., L-cysteine for maleimide, Tris or glycine (B1666218) for PFP ester).

  • Desalting columns or dialysis equipment.

Procedure:

  • Reaction with Thiol: Dissolve the thiol-containing payload and a slight molar excess of the this compound separately in a minimal amount of DMSO. Mix the solutions and incubate for 1-2 hours at room temperature.

  • Purification of Intermediate: Purify the resulting Payload 1-Linker conjugate to remove unreacted starting materials using an appropriate method like HPLC.

  • Protein Preparation: Prepare the target protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).[2] If the protein buffer contains primary amines, perform a buffer exchange.

  • Reaction with Amine: Immediately before use, dissolve the purified Payload 1-Linker in anhydrous DMSO. Add a 5- to 15-fold molar excess of the dissolved linker-payload to the protein solution while gently vortexing.[1]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[8]

  • Quenching: Stop the reaction by adding a quenching reagent like Tris buffer to a final concentration of 20-50 mM to consume any unreacted PFP esters.[1]

  • Final Purification: Remove excess, unreacted linker-payload and quenching reagent by size-exclusion chromatography (SEC) or dialysis.[9]

Protocol 2: Peptide Mapping for Conjugation Site Identification

This protocol outlines the process of identifying the modified amino acid residues.[7]

Materials:

  • Purified protein conjugate from Protocol 1.

  • Denaturing buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 7.8).

  • Reducing agent (e.g., Dithiothreitol, DTT).

  • Alkylating agent (e.g., Iodoacetamide, IAM).

  • Proteolytic enzyme (e.g., Trypsin).

  • LC-MS/MS system.

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the conjugate in the denaturing buffer.

    • Reduce the disulfide bonds by adding DTT and incubating at 37°C.

    • Alkylate the free cysteines by adding IAM and incubating at room temperature in the dark. This step is crucial to prevent disulfide scrambling and to differentiate native cysteines from those involved in conjugation.

  • Buffer Exchange: Perform a buffer exchange to remove the denaturant and other reagents, transferring the protein into a buffer compatible with the chosen protease (e.g., 100 mM Tris-HCl, pH 7.8 for trypsin).

  • Proteolytic Digestion: Add trypsin to the protein solution at an appropriate enzyme-to-substrate ratio (e.g., 1:20 to 1:50 w/w) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture into an LC-MS/MS system.

    • Separate the peptides using a reverse-phase liquid chromatography (RPLC) column with a suitable gradient.

    • Analyze the eluting peptides by mass spectrometry, acquiring both MS1 (for peptide mass) and MS/MS (for peptide fragmentation and sequence) scans.

  • Data Analysis:

    • Use a protein sequence database search engine (e.g., Mascot, Sequest) to analyze the MS/MS data.

    • Search for the expected mass of the linker-payload as a variable modification on cysteine and lysine residues.

    • The identification of a peptide with a mass shift corresponding to the linker-payload, along with MS/MS fragment ions that confirm the peptide sequence and pinpoint the modified residue, validates the conjugation site.[7]

Comparison of Conjugation Chemistries

The choice of linker and conjugation strategy has significant implications for the final product. Maleimide-based linkers, while popular, have known stability issues.

FeatureMaleimide-Thiol ConjugationPFP Ester-Amine ConjugationNext-Gen Thiol Conjugation (e.g., N-Aryl Maleimides)
Target Residue CysteineLysine, N-terminusCysteine
Bond Formed Thioether (succinimidyl thioether)AmideThioether
Optimal pH 6.5 - 7.5[3]7.2 - 9.0[1]7.4
Reaction Speed Fast (minutes to hours)[10]Moderate (hours)[8]Very Fast (< 1 hour)[11]
Stability Prone to retro-Michael addition (payload exchange) and hydrolysis.[12][13]Highly stable amide bond.More stable; ring-opening hydrolysis prevents retro-Michael addition.[11]
Selectivity High for thiols at neutral pH.[3]Reactive with all accessible primary amines.High for thiols.

Alternative Conjugation Strategies and Validation

While maleimide chemistry is widely used, concerns about the stability of the resulting thioether bond have led to the development of alternatives.[11][13]

G cluster_0 Thiol-Specific Conjugation Strategies cluster_1 Validation Methods A Traditional Maleimide B Next-Gen Maleimides (e.g., N-Aryl) A->B Improved Stability C Thiol-yne (Click Chemistry) A->C Higher Stability D Vinyl Sulfones A->D Irreversible Bond X Mass Spectrometry (LC-MS/MS) A->X Requires Validation B->X Requires Validation C->X Requires Validation D->X Requires Validation Y X-ray Crystallography X->Y Structural Detail Z Edman Degradation X->Z Sequence Confirmation

Caption: Comparison of thiol conjugation strategies and their validation methods.

Regardless of the conjugation chemistry chosen, mass spectrometry remains the most powerful and widely used tool for validating the conjugation site.[4][14] Other techniques can provide complementary information:

  • X-ray Crystallography: Can provide high-resolution structural information, directly visualizing the modification if a crystal can be obtained.[14]

  • Edman Degradation: Can sequentially identify amino acids, but it is less practical for analyzing complex mixtures or entire proteins compared to MS.[14]

By employing a robust analytical workflow centered on mass spectrometry, researchers can confidently determine the precise location of conjugation for the this compound linker. This validation is an indispensable step in developing well-characterized, homogeneous, and effective bioconjugates for therapeutic and diagnostic applications.

References

The Influence of PEG Spacer Length on Bioconjugate Performance: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) spacer in bioconjugation is a critical design parameter that can significantly impact the efficacy, safety, and pharmacokinetic profile of a therapeutic. This guide provides an objective, data-driven comparison of different PEG spacer lengths, summarizing key performance metrics and offering detailed experimental protocols to support your research and development efforts.

The length of a PEG spacer can modulate a bioconjugate's properties in several ways. Shorter PEG chains may be preferred for applications requiring compact labeling, while longer chains are often employed to enhance solubility, reduce immunogenicity, and extend circulation half-life.[1] The optimal PEG length is highly dependent on the specific application, the nature of the conjugated molecules (e.g., antibody, payload, or nanoparticle), and the desired therapeutic outcome.[2] This guide will delve into the quantitative effects of varying PEG spacer lengths on critical performance attributes.

Data Presentation: Quantitative Comparison of PEG Spacer Lengths

The following tables summarize quantitative data from various studies, offering a head-to-head comparison of different PEG spacer lengths across key performance indicators.

Table 1: Effect of PEG Spacer Length on In Vitro Cytotoxicity (IC50)

PEG Spacer LengthBioconjugateCell LineIC50 (nM)Key Observation
No PEGZHER2-SMCC-MMAENCI-N87~5Highest in vitro cytotoxicity.
4 kDaZHER2-PEG4K-MMAE (HP4KM)NCI-N8731.9A 4.5-fold reduction in cytotoxicity compared to the no-PEG conjugate.[3]
10 kDaZHER2-PEG10K-MMAE (HP10KM)NCI-N87111.3A 22-fold reduction in in vitro cytotoxicity compared to the no-PEG conjugate.[3]
PEG2natGa-NOTA-PEGn-RM26PC-33.1 ± 0.2Higher binding affinity (lower IC50) observed with shorter PEG spacers.
PEG3natGa-NOTA-PEGn-RM26PC-33.9 ± 0.3Binding affinity decreases as the PEG spacer length increases.[4]
PEG4natGa-NOTA-PEGn-RM26PC-35.4 ± 0.4Binding affinity continues to decrease with increasing PEG length.[4]
PEG6natGa-NOTA-PEGn-RM26PC-35.8 ± 0.3The lowest binding affinity among the tested short-chain PEGs.[4]

Table 2: Influence of PEG Spacer Length on Pharmacokinetics (Plasma Half-Life)

PEG Spacer LengthBioconjugateAnimal ModelPlasma Half-Life (t1/2)Key Observation
No PEGZHER2-SMCC-MMAEMouse~1.5 hoursShortest circulation time.
4 kDaZHER2-PEG4K-MMAE (HP4KM)Mouse~3.75 hoursA 2.5-fold increase in half-life compared to the no-PEG conjugate.[3]
10 kDaZHER2-PEG10K-MMAE (HP10KM)Mouse~16.8 hoursAn 11.2-fold extension in plasma half-life compared to the no-PEG conjugate.[3]
<20 kDaPEGylated poly-L-lysine dendrimersRat1-10 hoursSmaller dendrimers with shorter PEG chains are rapidly cleared from the plasma.[5]
>30 kDaPEGylated poly-L-lysine dendrimersRat1-3 daysLarger dendrimers with longer PEG chains exhibit significantly extended elimination half-lives.[5]

Table 3: Impact of PEG Spacer Length on In Vivo Tumor Uptake

PEG Spacer LengthBioconjugateTumor ModelTumor Uptake (%ID/g)Key Observation
2 kDaFolate-linked liposomal doxorubicin (B1662922) (Dox/FL-2K)KB xenograft~4Longer PEG linkers led to significantly increased tumor accumulation in vivo.[6]
5 kDaFolate-linked liposomal doxorubicin (Dox/FL-5K)KB xenograft~6A notable increase in tumor uptake compared to the 2 kDa PEG linker.[6]
10 kDaFolate-linked liposomal doxorubicin (Dox/FL-10K)KB xenograft~10The longest PEG linker demonstrated the highest tumor accumulation, resulting in greater antitumor activity.[6]
PEG368Ga-NOTA-PEG3-RM26PC-3 xenograft (prostate cancer)4.6 ± 0.6High tumor uptake was observed with the PEG3 spacer.[4]
PEG368Ga-NOTA-PEG3-RM26BT-474 xenograft (breast cancer)2.8 ± 0.4Demonstrates high tumor-to-background ratios.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of comparable studies.

Protocol 1: NHS-Ester-Mediated PEGylation of Antibodies

This protocol outlines the steps for conjugating a PEG spacer with an N-hydroxysuccinimide (NHS) ester to the primary amines of an antibody.

Materials:

  • Antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • NHS-PEG reagent

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., dialysis cassettes or size-exclusion chromatography columns)

Procedure:

  • Preparation of Antibody: If the antibody solution contains amine-containing buffers (e.g., Tris or glycine), exchange it into an amine-free buffer such as PBS at pH 7.2-8.0 using dialysis or a desalting column.[1][7]

  • Preparation of NHS-PEG Solution: Immediately before use, equilibrate the NHS-PEG reagent to room temperature.[7] Dissolve the NHS-PEG in DMSO or DMF to a stock concentration of 10 mg/mL.[8]

  • Calculation of Reagent Molar Excess: Determine the desired molar excess of the NHS-PEG reagent. A 20-fold molar excess is often used for labeling 1-10 mg/mL of an antibody, typically resulting in 4-6 PEG linkers per antibody molecule.[9]

  • Conjugation Reaction: Add the calculated volume of the NHS-PEG stock solution to the antibody solution. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[9]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9]

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris, to a final concentration of 100 mM.[8] Incubate for 15 minutes on ice.[8]

  • Purification: Remove unreacted NHS-PEG and other small molecules from the PEGylated antibody using dialysis, size-exclusion chromatography, or spin desalting columns.[8][9]

  • Characterization: Characterize the extent of PEGylation (e.g., using SDS-PAGE or mass spectrometry) and confirm the purity of the conjugate.

Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol describes a method to assess the cytotoxic effect of a bioconjugate on a cancer cell line and determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., NCI-N87, PC-3)

  • Complete cell culture medium

  • Bioconjugates with different PEG spacer lengths

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well microplates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Bioconjugate Dilutions: Prepare a series of dilutions of the bioconjugates with different PEG spacer lengths in complete cell culture medium.

  • Treatment: Remove the old medium from the cells and add the bioconjugate dilutions. Include a vehicle control (medium without bioconjugate).

  • Incubation: Incubate the cells with the bioconjugates for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • IC50 Calculation: Plot the cell viability against the logarithm of the bioconjugate concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the bioconjugate that inhibits cell growth by 50%.

Protocol 3: Determination of Binding Affinity (IC50) using a Competitive Binding Assay

This protocol details a method to evaluate the binding affinity of a PEGylated ligand to its receptor on cells.

Materials:

  • Target cells expressing the receptor of interest (e.g., PC-3 cells for GRPR)

  • Radiolabeled ligand (e.g., 111In-labeled peptide)

  • Unlabeled PEGylated competitor ligands with different spacer lengths

  • Binding buffer

  • Filtration apparatus or scintillation counter

Procedure:

  • Cell Preparation: Prepare a suspension of the target cells in binding buffer.

  • Assay Setup: In a series of tubes, add a constant concentration of the radiolabeled ligand and increasing concentrations of the unlabeled PEGylated competitor ligands.

  • Incubation: Add the cell suspension to each tube and incubate at a specific temperature for a defined time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the cells with bound ligand from the unbound ligand using filtration or centrifugation.

  • Quantification of Bound Radioactivity: Measure the radioactivity associated with the cells using a gamma counter or scintillation counter.

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key experimental workflows and the logical relationships influencing the choice of PEG spacer length.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization cluster_evaluation Functional Evaluation prep_antibody Antibody Purification (Amine-free buffer) conjugation PEGylation Reaction (Antibody + NHS-PEG) prep_antibody->conjugation prep_peg NHS-PEG Reagent (Dissolve in DMSO/DMF) prep_peg->conjugation quenching Quenching (e.g., Tris buffer) conjugation->quenching purification Purification (Dialysis / SEC) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization in_vitro In Vitro Assays (Cytotoxicity, Binding) characterization->in_vitro in_vivo In Vivo Studies (PK, Biodistribution) characterization->in_vivo logical_relationship peg_length PEG Spacer Length hydrophilicity Increased Hydrophilicity peg_length->hydrophilicity hydrodynamic_radius Increased Hydrodynamic Radius peg_length->hydrodynamic_radius steric_hindrance Increased Steric Hindrance peg_length->steric_hindrance immunogenicity Reduced Immunogenicity peg_length->immunogenicity solubility Improved Solubility hydrophilicity->solubility plasma_half_life Extended Plasma Half-Life hydrodynamic_radius->plasma_half_life tumor_uptake Enhanced Tumor Uptake hydrodynamic_radius->tumor_uptake binding_affinity Decreased Binding Affinity steric_hindrance->binding_affinity immunogenicity->plasma_half_life

References

PFP Esters in PEG Linkers: A Comparative Guide for Enhanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the choice of reactive chemistry is paramount to the success of creating stable and functional protein-drug conjugates, antibody-fluorophore conjugates, and other targeted therapeutics and diagnostics.[1] Among the various amine-reactive crosslinkers, pentafluorophenyl (PFP) esters have emerged as a superior alternative to the commonly used N-hydroxysuccinimide (NHS) esters for polyethylene (B3416737) glycol (PEG) linkers. This guide provides an objective comparison, supported by available data, to assist researchers, scientists, and drug development professionals in selecting the optimal linker chemistry for their applications.

Key Advantages of PFP Esters

PFP esters offer several distinct advantages over NHS esters, primarily revolving around their enhanced stability and reaction efficiency in aqueous environments.[2] These properties translate to more reliable and reproducible conjugation outcomes.

1. Increased Hydrolytic Stability: PFP esters are significantly less susceptible to hydrolysis in aqueous solutions compared to NHS esters.[2][3] This heightened stability provides a longer half-life for the reactive group in the reaction buffer, which is particularly advantageous in dilute protein solutions or at a slightly basic pH.[1] The reduced rate of hydrolysis minimizes the competing reaction with water, leading to a greater proportion of the PEG linker reacting with the target amine on the biomolecule.[2] While direct quantitative comparisons are limited, one study indicated that a PFP ester was approximately 6-fold more stable than an NHS ester in an aqueous solution.[2]

2. Higher Reaction Efficiency and Yields: The electron-withdrawing nature of the pentafluorophenyl group makes PFP esters highly reactive towards primary and secondary amines, often resulting in faster and more efficient conjugation.[2][4] This increased reactivity, coupled with their stability against hydrolysis, contributes to higher yields of the desired bioconjugate.[2]

3. Formation of Stable Amide Bonds: The reaction between a PFP ester and a primary or secondary amine on a biomolecule results in the formation of a stable amide bond, ensuring a permanent and robust linkage.[1][5]

4. Potential for Site-Specific Labeling: Emerging research has demonstrated that PFP esters can facilitate preferential labeling of specific lysine (B10760008) residues on native monoclonal antibodies, such as those on the light chain.[6] This can lead to the production of more homogeneous antibody-fluorophore conjugates (AFCs) with reduced aggregation and improved brightness, both in vitro and in vivo.[6]

Performance Comparison: PFP Ester vs. NHS Ester

The following table summarizes the key performance characteristics of PFP esters in comparison to the widely used NHS esters.

FeaturePFP EsterNHS EsterSulfo-NHS Ester
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide EsterSulfo-N-hydroxysuccinimide Ester
Target Primary and secondary aminesPrimary aminesPrimary amines
Bond Formed AmideAmideAmide
Optimal pH Range 7.2 - 9.0[1]7.2 - 8.5[1]7.2 - 8.5
Solubility Generally requires organic solvent (e.g., DMSO, DMF)[1][7]Generally requires organic solvent (e.g., DMSO, DMF)[1]Water-soluble[1]
Hydrolytic Stability More stable than NHS esters[1][2][4][5][7][8][9][10]Prone to hydrolysis, especially at higher pH[1][3]More stable than NHS esters in aqueous solution[1]
Key Advantage Higher resistance to hydrolysis, leading to potentially more efficient reactions.[1]Well-established chemistry with a wide variety of available reagents.Water-solubility allows for direct use in aqueous buffers without organic solvents.[1]
Key Disadvantage Can be more hydrophobic than NHS esters.[1][3]Susceptible to hydrolysis, which can lead to lower reaction yields.[1]Can still be susceptible to hydrolysis.

Hydrolytic Stability of NHS Esters

pHTemperatureNHS Ester Half-life
7.00°C4-5 hours
8.04°C1 hour
8.64°C10 minutes
(Data sourced from a comparative guide on amine-reactive crosslinkers)[1]

This rapid degradation, especially at the optimal reaction pH for aminolysis, underscores the challenge of achieving high efficiency and reproducibility with NHS esters. The greater stability of PFP esters directly addresses this limitation.[1]

Experimental Protocols

General Protocol for PEG-PFP Ester Conjugation to a Protein (e.g., IgG)

This protocol provides a general guideline for the conjugation of a PFP ester-activated PEG linker to an antibody. Optimization may be required based on the specific protein and PEG linker used.

Materials:

  • IgG in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

  • PEG-PFP Ester

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the IgG in the reaction buffer at a concentration of 1-10 mg/mL.[10]

  • Prepare the PEG-PFP Ester Solution: Immediately before use, dissolve the PEG-PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[11] PFP esters are moisture-sensitive, so it is crucial to minimize exposure to air and moisture.[7][9][10] Do not prepare stock solutions for long-term storage.[7][9][10]

  • Initiate the Conjugation Reaction: Slowly add the dissolved PEG-PFP ester to the protein solution while gently stirring. A typical molar ratio of PEG-PFP ester to protein is between 10:1 and 50:1, but this should be optimized.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[11] Reaction times can be adjusted based on the desired degree of PEGylation.[9][10]

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PFP esters.[2] Incubate for 15-30 minutes at room temperature.[2][11]

  • Purification: Remove unreacted PEG linker and byproducts by dialysis or size-exclusion chromatography.[7][9]

  • Analysis: Characterize the resulting PEGylated protein using appropriate analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry to determine the degree of PEGylation.[11]

Visualizing the Chemistry and Workflow

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Caption: Chemical reaction of a PEG-PFP ester with a primary amine on a protein.

Bioconjugation Workflow: PFP vs. NHS Ester cluster_pfp PFP Ester Workflow cluster_nhs NHS Ester Workflow cluster_common Common Steps pfp_start Dissolve PEG-PFP in Anhydrous Solvent pfp_react Add to Protein Solution (pH 7.2-9.0) Longer reaction window pfp_start->pfp_react pfp_product Higher Yield of Conjugated Protein pfp_react->pfp_product common_quench Quench Reaction pfp_product->common_quench nhs_start Dissolve PEG-NHS in Anhydrous Solvent nhs_react Add to Protein Solution (pH 7.2-8.5) Risk of Hydrolysis nhs_start->nhs_react nhs_product Lower Yield due to Competing Hydrolysis nhs_react->nhs_product nhs_product->common_quench common_protein Prepare Protein in Amine-Free Buffer common_protein->pfp_start common_protein->nhs_start common_purify Purify Conjugate common_quench->common_purify

Caption: Comparative workflow for bioconjugation using PFP and NHS esters.

Conclusion

The selection of an amine-reactive crosslinker is a critical decision in the design of bioconjugation experiments.[1] PFP esters present a compelling alternative to the traditional NHS esters for PEGylation, offering significant advantages in terms of hydrolytic stability and reaction efficiency.[1][2][4] These benefits can lead to higher yields, more reproducible results, and in some cases, more homogeneous conjugates with improved functional properties.[2][6] While PFP esters may require the use of organic co-solvents, their superior performance in aqueous reaction conditions makes them an excellent choice for researchers seeking to optimize their bioconjugation strategies.

References

Case studies using Mal-NH-PEG10-CH2CH2COOPFP ester in published research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mal-NH-PEG10-CH2CH2COOPFP ester, a heterobifunctional linker, within the context of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Due to the limited number of published studies featuring this specific linker, this guide draws upon data from closely related maleimide-PEG-activated ester linkers to provide a comprehensive overview of its expected performance and utility compared to common alternatives.

Introduction to Maleimide-PEG-Activated Ester Linkers

Maleimide-PEG-activated ester linkers are crucial tools in bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules. These linkers possess two key reactive groups: a maleimide (B117702) group that selectively reacts with sulfhydryl groups (e.g., from cysteine residues), and an activated ester (such as PFP or NHS) that reacts with primary amines (e.g., from lysine (B10760008) residues). The polyethylene (B3416737) glycol (PEG) spacer enhances solubility, reduces immunogenicity, and provides spatial separation between the conjugated molecules.[1][]

The this compound is designed for such applications, offering a balance of reactivity, solubility, and linker length. The pentafluorophenyl (PFP) ester, in particular, presents several advantages over the more common N-hydroxysuccinimide (NHS) ester.

Comparison of PFP and NHS Esters

The choice of activated ester can significantly impact the efficiency and outcome of a conjugation reaction. PFP esters have been shown to offer distinct advantages over NHS esters.

Key Performance Characteristics: PFP vs. NHS Esters

FeaturePFP EsterNHS EsterRationale and Supporting Data
Hydrolytic Stability More stableProne to hydrolysis, especially at higher pHPFP esters are less susceptible to spontaneous hydrolysis in aqueous solutions, which can lead to more efficient reactions, particularly in dilute protein solutions or at a slightly basic pH.[3]
Reactivity HighHighBoth esters are highly reactive towards primary amines. However, the higher stability of PFP esters can translate to higher overall reaction yields.
Optimal pH Range 7.2 - 9.07.2 - 8.5The optimal pH for conjugation with PFP esters is slightly higher than for NHS esters.
Byproduct Interference Less nucleophilic byproduct (pentafluorophenol)NHS byproduct can be nucleophilicThe pentafluorophenol (B44920) byproduct is less likely to interfere with the desired reaction compared to N-hydroxysuccinimide.
Site-Specificity Can offer improved site-specificity (e.g., antibody light chain labeling)Generally less site-specificStudies have shown that using a PFP ester can lead to preferential labeling of specific lysine residues, such as those on the light chain of antibodies, resulting in more homogeneous conjugates.

Impact of PEG Linker Length in PROTACs

The length of the PEG linker in PROTACs is a critical parameter that influences the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately affecting the efficiency of protein degradation.[4][5][6] While specific data for a PEG10 linker is not available in the reviewed literature, studies on PROTACs with varying PEG lengths provide valuable insights.

Effect of PEG Linker Length on PROTAC Efficacy (Hypothetical Data Based on Published Trends)

Linker LengthDegradation Potency (DC50)Ternary Complex StabilityRationale and Supporting Data
Short (e.g., PEG2-4)Variable, can be potent if optimalMay be strainedShorter linkers can lead to steric hindrance, preventing the formation of a stable ternary complex. However, for some target-ligase pairs, a short linker is optimal.[7]
Medium (e.g., PEG8-12) Often optimal FavorableAn optimal linker length allows for the proper orientation of the target protein and E3 ligase for efficient ubiquitination. The PEG10 linker of the title compound falls within this potentially optimal range.[7]
Long (e.g., PEG24+)Can decreaseMay be too flexible, leading to non-productive bindingExcessively long linkers can result in inefficient ubiquitination due to high flexibility and increased distance between the target and the E3 ligase.[4]

Experimental Protocols

Below are representative protocols for bioconjugation using maleimide-PEG-activated ester linkers, adapted from methodologies described in the literature.

General Protocol for Antibody-Drug Conjugation

This two-step protocol involves the reaction of the amine-containing antibody with the activated ester, followed by the reaction of the maleimide group with a thiol-containing drug.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Thiol-containing cytotoxic drug

  • Quenching reagent (e.g., Tris or lysine)

  • Desalting column for buffer exchange

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS, pH 7.2-7.5.

  • Linker Activation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Amine Reaction: Add a 5- to 10-fold molar excess of the dissolved linker to the antibody solution while gently stirring. The final concentration of the organic solvent should be kept below 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Purification: Remove the excess, unreacted linker by buffer exchange into PBS, pH 6.5-7.0, using a desalting column.

  • Thiol Reaction: Add the thiol-containing cytotoxic drug to the maleimide-activated antibody solution at a 2- to 5-fold molar excess over the antibody.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add a quenching reagent like N-ethylmaleimide to cap any unreacted thiol groups on the antibody.

  • Final Purification: Purify the resulting ADC using size-exclusion chromatography or other appropriate methods to remove unreacted drug and other impurities.

General Protocol for PROTAC Synthesis

This protocol outlines the synthesis of a PROTAC by sequentially conjugating two different amine-containing ligands to a related homobifunctional PFP ester linker. A similar principle can be applied to the heterobifunctional title compound by first reacting the PFP ester and then the maleimide group (if the second ligand has a thiol).

Materials:

  • Amine-containing POI ligand (Ligand 1-NH₂)

  • Amine-containing E3 ligase ligand (Ligand 2-NH₂)

  • Bis-PEG-PFP ester (as an illustrative analogue)

  • Anhydrous DMF

  • Non-nucleophilic base (e.g., DIPEA)

  • Purification system (e.g., HPLC)

Procedure:

  • First Ligand Conjugation:

    • Under an inert atmosphere, dissolve Ligand 1-NH₂ (1.0 equivalent) in anhydrous DMF.

    • Add a 5- to 10-fold molar excess of the Bis-PEG-PFP ester.

    • Add DIPEA (2-3 equivalents).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Purify the mono-substituted intermediate using HPLC.

  • Second Ligand Conjugation:

    • Dissolve the purified mono-substituted intermediate (1.0 equivalent) in anhydrous DMF.

    • Add Ligand 2-NH₂ (1.0-1.2 equivalents).

    • Add DIPEA (2-3 equivalents).

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

    • Purify the final PROTAC product by HPLC.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Mal-NH-PEG10-Linker) Ternary_Complex POI-PROTAC-E3 Ligase PROTAC->Ternary_Complex Binds POI Protein of Interest (Target) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Promotes Proteasome Proteasome Ubiquitination->Proteasome Recruits Degradation Target Protein Degradation Proteasome->Degradation Mediates

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow: Antibody-Drug Conjugation

ADC_Workflow Start Start: Antibody & Linker Step1 Step 1: Amine Reaction (Antibody + PFP Ester) Start->Step1 Step2 Purification 1 (Remove excess linker) Step1->Step2 Step3 Step 2: Thiol Reaction (Activated Ab + Thiol-Drug) Step2->Step3 Step4 Purification 2 (Remove excess drug) Step3->Step4 End End: Purified ADC Step4->End

Caption: Two-step antibody-drug conjugation workflow.

Logical Relationship: Linker Component Functions

Linker_Functions Linker This compound Maleimide PEG10 Spacer PFP Ester Maleimide_Func Reacts with Thiols (e.g., Cysteine) Linker:f1->Maleimide_Func PEG_Func Enhances Solubility Provides Spacing Linker:f2->PEG_Func PFP_Func Reacts with Amines (e.g., Lysine) Linker:f3->PFP_Func

Caption: Functional components of the linker.

References

A Comparative Guide to the Reproducibility of Bioconjugation using Mal-NH-PEG10-CH2CH2COOPFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and reproducibility of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the performance of Maleimide-NH-PEG10-CH2CH2COOPFP (Mal-PEG10-PFP) ester with common alternatives, supported by experimental data and detailed protocols to enhance the reproducibility of your experiments.

The Mal-PEG10-PFP ester is a heterobifunctional linker featuring a maleimide (B117702) group for selective reaction with thiols (e.g., cysteine residues in proteins) and a pentafluorophenyl (PFP) ester for reaction with primary amines (e.g., lysine (B10760008) residues). The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[1][]

Performance Comparison: PFP Ester vs. NHS Ester for Amine Conjugation

The PFP ester is an alternative to the more common N-hydroxysuccinimide (NHS) ester for amine conjugation. The primary advantage of the PFP ester is its increased resistance to hydrolysis in aqueous solutions, which can lead to more efficient and reproducible reactions.[3][4]

Table 1: Quantitative Comparison of PFP and NHS Ester Performance

FeaturePFP EsterNHS EsterReferences
Hydrolytic Stability More stable, less susceptible to spontaneous hydrolysis in aqueous solutions.Prone to hydrolysis, especially at higher pH. The half-life at pH 8 can be in the order of minutes.[3][5]
Optimal Reaction pH 7.2 - 9.07.2 - 8.5[3]
Reaction Kinetics (Aminolysis) Faster reaction with amines. A study showed a pseudo-first-order rate constant of 2.46 x 10⁻¹ s⁻¹ for a PFP-acrylate.Slower reaction with amines. The same study showed a rate constant of 3.49 x 10⁻³ s⁻¹ for an NHS-vinyl benzoate.
Solubility Generally requires an organic co-solvent like DMSO or DMF.Generally requires an organic co-solvent like DMSO or DMF. Water-soluble Sulfo-NHS esters are available.[3]
Key Advantage Higher resistance to hydrolysis leads to potentially more efficient and reproducible reactions.Well-established chemistry with a wide variety of available reagents.[3]

Performance Comparison: Maleimide-Thiol Conjugation Stability

The maleimide group reacts specifically with thiol groups to form a thioether bond.[] While this reaction is efficient, the stability of the resulting succinimide (B58015) ring is a critical factor for the in-vivo stability of ADCs. The ring is susceptible to a retro-Michael reaction, which can lead to premature release of the conjugated payload.[6][7]

Table 2: Stability of Maleimide-Thiol Conjugates

FeatureThiosuccinimide Linkage (from Maleimide)Stabilized Maleimide Linkage (e.g., self-hydrolysing)References
Primary Instability Pathway Retro-Michael reaction, leading to deconjugation.Designed to undergo hydrolysis of the succinimide ring, creating a more stable, ring-opened structure.[6][8]
In-vivo Half-life Can be short, with reports of a half-life of approximately 4-5 days in rats, leading to significant drug loss.Significantly increased stability, with some designs showing over 90% of the conjugate remaining after a week in vivo.[7][9][10]
Consequence of Instability Premature drug release can lead to off-target toxicity and reduced efficacy. The released maleimide can react with other thiols, like serum albumin.Increased in-vivo stability leads to a wider therapeutic window and more predictable pharmacokinetics.[7][11]
Reproducibility Consideration The rate of the retro-Michael reaction can be influenced by the local microenvironment of the conjugation site on the protein, leading to variability.Hydrolysis provides a more uniformly stable conjugate, potentially leading to better batch-to-batch consistency.[6][11]

Experimental Protocols

Reproducibility is contingent on meticulous experimental execution. The following protocols provide a framework for using the Mal-PEG10-PFP ester.

Protocol 1: Two-Step Conjugation to a Protein (Amine to Thiol)

This protocol first activates an amine-containing protein (Protein 1) with the PFP ester end of the linker, followed by conjugation to a thiol-containing molecule (Protein 2).

Materials:

  • Mal-NH-PEG10-CH2CH2COOPFP ester

  • Amine-containing protein (Protein 1)

  • Thiol-containing molecule (Protein 2)

  • Conjugation Buffer: 50-100 mM PBS, HEPES, or borate (B1201080) buffer, pH 7.2-7.5. Avoid buffers with primary amines (e.g., Tris).[12][13]

  • Anhydrous DMSO or DMF[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

Step 1: Reaction of PFP Ester with Protein 1 (Amine-containing)

  • Prepare Protein 1 at a concentration of 1-10 mg/mL in Conjugation Buffer.

  • Immediately before use, dissolve the Mal-PEG10-PFP ester in anhydrous DMSO to a concentration of 10-100 mM.[13]

  • Add a 5- to 15-fold molar excess of the dissolved PFP ester to the Protein 1 solution while gently vortexing. The final concentration of DMSO should be less than 10%.[14]

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[13]

  • Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer. This yields the maleimide-activated Protein 1.

Step 2: Reaction of Maleimide with Protein 2 (Thiol-containing)

  • If Protein 2 has disulfide bonds, reduce them first by incubating with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.

  • Combine the maleimide-activated Protein 1 with Protein 2 in a desired molar ratio.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • To quench the reaction, you can add a small molecule thiol like cysteine.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unconjugated proteins and excess reagents.

Protocol 2: Monitoring Conjugate Stability by HPLC

This protocol can be used to assess the stability of the maleimide-thiol linkage.

Materials:

  • Purified bioconjugate

  • PBS, pH 7.4

  • Glutathione (B108866) (GSH) solution (e.g., 100 mM stock in PBS)

  • HPLC system with a suitable column (e.g., reverse-phase C18 for smaller molecules, SEC for large proteins)

Procedure:

  • Prepare a solution of the bioconjugate at a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4.

  • To mimic in-vivo conditions, prepare a parallel sample containing the bioconjugate and a physiological concentration of a reducing agent like glutathione (e.g., final concentration of 5-10 mM).

  • Incubate both samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), inject an aliquot of each sample into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks corresponding to the deconjugated payload or protein, and a decrease in the area of the peak for the intact conjugate.

  • Calculate the percentage of intact conjugate remaining at each time point to determine its stability.

Visualizing Experimental Workflows and Pathways

General Workflow for ADC Creation and Evaluation

The following diagram outlines the typical workflow for developing an ADC using a heterobifunctional linker like Mal-PEG10-PFP.

ADC_Workflow cluster_synthesis Conjugate Synthesis cluster_purification Purification & Characterization cluster_evaluation Functional Evaluation mAb Antibody (mAb) Activated_mAb Activated_mAb mAb->Activated_mAb 1. Amine reaction (PFP ester) Linker Mal-PEG10-PFP Linker->Activated_mAb Payload Cytotoxic Payload ADC ADC Payload->ADC Activated_mAb->ADC 2. Thiol reaction (Maleimide) Purified_ADC Purified_ADC ADC->Purified_ADC SEC / HIC Analysis Analysis Purified_ADC->Analysis Mass Spec / HPLC In_Vitro In_Vitro Purified_ADC->In_Vitro Cell Cytotoxicity Stability Stability Purified_ADC->Stability Plasma Stability Assay In_Vivo In_Vivo In_Vitro->In_Vivo Xenograft Models

Caption: A typical workflow for the synthesis and evaluation of an Antibody-Drug Conjugate (ADC).

PROTAC-Mediated Protein Degradation Pathway

PROTACs synthesized using linkers like Mal-PEG10-PFP facilitate the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

PROTAC_Pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (Target) PROTAC PROTAC Molecule POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitination PROTAC->E3 Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of PROTAC-induced degradation of a target protein via the ubiquitin-proteasome system.

By understanding the chemical properties of the this compound and its alternatives, and by adhering to detailed, optimized protocols, researchers can significantly improve the reproducibility and success of their bioconjugation experiments.

References

A Comparative Guide to Analytical Methods for Confirming Mal-NH-PEG10-CH2CH2COOPFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods to confirm the successful conjugation of Mal-NH-PEG10-CH2CH2COOPFP ester to proteins or other biomolecules. We present supporting experimental data, detailed protocols for key analytical techniques, and a comparison with alternative conjugation chemistries to aid researchers in selecting the most appropriate methods for their drug development and research needs.

The Conjugation Reaction: A Two-Step Process

The this compound is a heterobifunctional crosslinker designed for a two-step conjugation process. First, the pentafluorophenyl (PFP) ester reacts with primary or secondary amines on a target molecule (e.g., a protein) to form a stable amide bond. PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher resistance to hydrolysis, which can lead to more efficient and reproducible conjugations.[1][2][3][4] Following the removal of excess crosslinker, the maleimide (B117702) group reacts specifically with a thiol group (e.g., from a cysteine residue) on a second molecule to form a stable thioether bond.[]

Analytical Methods for Confirmation and Characterization

A multi-faceted analytical approach is crucial to confirm successful conjugation, assess purity, and characterize the final conjugate. The following sections detail the most common and effective techniques.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental and widely accessible technique for the initial confirmation of conjugation. It separates molecules based on their molecular weight.[6] A successful conjugation results in a product with a higher molecular weight than the starting materials, which is visualized as a band shift on the gel.[6]

Data Presentation: SDS-PAGE Analysis

SampleExpected Molecular Weight (kDa)Observed MigrationInterpretation
Unconjugated ProteinXSingle band at X kDaStarting material
PEGylated Protein (Amine Reaction)X + MW of PEG linkerBand shift to a higher MWSuccessful PFP ester reaction
Final Conjugate (Thiol Reaction)(X + MW of PEG linker) + YFurther band shift to a higher MWSuccessful maleimide-thiol reaction
Reaction MixtureMultiple bandsBands corresponding to starting materials and productsIndicates reaction progress and purity

Experimental Protocol: SDS-PAGE

  • Sample Preparation: Mix the protein samples (unconjugated, intermediates, and final conjugate) and molecular weight markers with a loading buffer containing SDS and a reducing agent (e.g., DTT or β-mercaptoethanol). Heat the samples at 95°C for 5 minutes to denature the proteins.[7][8]

  • Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel. Place the gel in an electrophoresis chamber filled with running buffer and apply a constant voltage (typically 100-200 V). Run the gel until the dye front reaches the bottom.[7][8]

  • Visualization: After electrophoresis, stain the gel with Coomassie Brilliant Blue or a similar protein stain to visualize the protein bands. The conjugated protein will appear as a band with a higher molecular weight compared to the unconjugated protein.[6][7]

Mandatory Visualization:

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_elec Electrophoresis cluster_vis Visualization A Mix Sample with Loading Buffer B Heat at 95°C (5 min) A->B C Load Samples into Gel B->C D Apply Voltage (100-200V) C->D E Stain Gel D->E F Analyze Band Shifts E->F

Caption: Workflow for confirming conjugation using SDS-PAGE.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, providing detailed information on purity and conjugation efficiency.[][9] Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) are commonly used methods.

Data Presentation: HPLC Analysis

Analytical MethodInformation ProvidedKey Parameters
RP-HPLC Purity of the conjugate, separation of isomers.Retention time, peak area.
SEC-HPLC Degree of aggregation, separation based on size.Elution volume, peak profile.

Experimental Protocol: RP-HPLC

  • Sample Preparation: Dilute the reaction mixture and control samples in an appropriate mobile phase.

  • Chromatography: Inject the sample into an HPLC system equipped with a C4 or C18 column. Use a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).[10]

  • Detection: Monitor the elution profile using a UV detector at 220 nm and 280 nm.[10] The conjugated product will have a different retention time compared to the starting materials.

  • Quantification: Calculate the percentage of conjugated product by integrating the peak areas.

Mandatory Visualization:

HPLC_Workflow A Prepare Sample B Inject into HPLC System A->B C Separation on Column (e.g., C18) B->C D UV Detection (220/280 nm) C->D E Analyze Chromatogram (Retention Time, Peak Area) D->E

Caption: General workflow for HPLC analysis of conjugation.

Mass Spectrometry (MS)

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), provides precise molecular weight information, confirming the addition of the PEG linker and the second molecule.[11][12][13]

Data Presentation: Mass Spectrometry Analysis

Analytical MethodInformation ProvidedKey Parameters
MALDI-TOF MS Average molecular weight of the conjugate, degree of PEGylation.[11][12][14][15]m/z value.
LC-MS Precise mass of the conjugate, identification of byproducts.[13]m/z value, retention time.

Experimental Protocol: MALDI-TOF MS

  • Sample Preparation: Mix a small amount of the purified conjugate with a MALDI matrix solution (e.g., sinapinic acid).[11]

  • Target Spotting: Spot the mixture onto a MALDI target plate and allow it to dry.

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer. The resulting spectrum will show a peak corresponding to the molecular weight of the conjugate.

Mandatory Visualization:

MS_Workflow A Mix Sample with Matrix B Spot on MALDI Target A->B C Analyze in Mass Spectrometer B->C D Determine Molecular Weight (m/z) C->D

Caption: Workflow for MALDI-TOF MS analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to estimate the degree of conjugation if either the PEG linker or one of the conjugated molecules has a unique chromophore. The absorbance of the protein at 280 nm can be used to determine its concentration.[16]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare solutions of the unconjugated protein and the final conjugate in a suitable buffer.

  • Measurement: Measure the absorbance of the solutions at 280 nm and at the specific wavelength of the chromophore.

  • Calculation: Use the Beer-Lambert law to calculate the concentrations of the protein and the chromophore, and from this, determine the ratio of conjugated molecules per protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for detailed structural confirmation of the conjugation. It can be used to observe the disappearance of the maleimide protons (around 6.8 ppm) upon reaction with a thiol, confirming the formation of the thioether bond.[17][18][19]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve the purified conjugate in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Analyze the spectrum for the disappearance of the maleimide proton signals and the appearance of new signals corresponding to the succinimide (B58015) ring protons, confirming successful conjugation.[17][19]

Comparison with Alternative Conjugation Chemistries

While maleimide-thiol chemistry is widely used, it has limitations, such as the potential for the thioether bond to undergo a retro-Michael reaction, leading to in vivo instability.[20]

Data Presentation: Comparison of Conjugation Chemistries

ChemistryAdvantagesDisadvantagesStability
Maleimide-Thiol High specificity for thiols, fast reaction kinetics.Potential for retro-Michael reaction, leading to instability.[20]Moderate
NHS/PFP Ester-Amine Targets abundant primary amines.Can lead to heterogeneous products due to multiple reactive sites.High (Amide bond)
Click Chemistry (e.g., Azide-Alkyne) High efficiency, bioorthogonal.Requires introduction of azide (B81097) and alkyne groups.High (Triazole ring)
Julia-Kocienski-like Reagents Forms a very stable bond with thiols.[21]Newer chemistry, less commercially available reagents.High

Mandatory Visualization:

Conjugation_Pathway cluster_step1 Step 1: PFP Ester Reaction cluster_step2 Step 2: Maleimide-Thiol Reaction A Protein-NH2 C PEGylated Protein-Maleimide A->C pH 7.2-9.0 B Mal-NH-PEG10-CH2CH2COOPFP B->C E Final Conjugate C->E pH 6.5-7.5 D Molecule-SH D->E

Caption: Two-step conjugation reaction pathway.

Conclusion

Confirming the successful conjugation of this compound requires a combination of analytical techniques. SDS-PAGE provides a rapid initial confirmation of a molecular weight increase. HPLC is essential for assessing purity and quantifying the reaction products. Mass spectrometry offers precise molecular weight determination, and UV-Vis and NMR spectroscopy can provide further quantitative and structural information, respectively. For a comprehensive characterization of the bioconjugate, it is recommended to use a combination of these methods. The choice of analytical strategy will depend on the specific requirements of the project, including the nature of the biomolecules being conjugated and the desired level of characterization.

References

Safety Operating Guide

Personal protective equipment for handling Mal-NH-PEG10-CH2CH2COOPFP ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Mal-NH-PEG10-CH2CH2COOPFP Ester

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of this reactive chemical compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The maleimide (B117702) and pentafluorophenyl (PFP) ester functional groups are reactive and can pose health risks.

Recommended PPE includes:

  • Eye Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are required. A face shield worn over safety glasses is recommended when there is a risk of splashes.[1]

  • Hand Protection: Chemical-resistant gloves are essential. Disposable nitrile gloves provide short-term protection against a broad range of chemicals.[1] For extended handling, consider consulting the glove manufacturer's chemical resistance guide.

  • Body Protection: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron or gown is recommended.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[2] If engineering controls are not sufficient, a respirator may be necessary.[3]

Quantitative Safety Data Summary
ParameterGuidelineRationale and References
Storage Temperature -20°CTo prevent degradation and maintain stability.[2][4]
Storage Conditions Tightly sealed container with desiccant, protected from light and moisture.The PFP ester is moisture-sensitive and the maleimide group is susceptible to hydrolysis.[2][4][5][6]
Handling Area Well-ventilated area, preferably a chemical fume hood.To minimize inhalation of any dust or aerosols.[2]
pH for Reactions 7.2 to 8.5 for reactions with primary amines.Optimal for amine reactivity while minimizing hydrolysis of the PFP ester.[5]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for safely handling this compound from receipt to use in an experimental setting.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product is this compound.

  • Store the container at -20°C in a designated, clearly labeled area for reactive and moisture-sensitive chemicals.[2][4]

  • Ensure the storage location is dry and protected from light.

Preparation for Use
  • Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation onto the product.[4][6]

  • Conduct all handling and weighing of the solid compound within a chemical fume hood.

  • Use clean, dry spatulas and weighing boats.

  • Due to the hydrolytic instability of the PFP ester, it is recommended to dissolve the reagent immediately before use.[4][5][6] Do not prepare stock solutions for long-term storage.[4][5][6]

  • Dissolve the ester in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][5]

Experimental Use
  • When adding the dissolved ester to an aqueous reaction mixture, do so slowly and with gentle mixing.

  • Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the intended reaction.[4][6] Phosphate-buffered saline (PBS) is a suitable alternative.[4][6]

  • If necessary, perform buffer exchange of the protein or other molecule into an amine-free buffer before adding the ester.[4][6]

  • After the reaction is complete, any unreacted ester can be removed by methods such as size-exclusion chromatography or dialysis.[4][6]

Spill Management
  • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for proper disposal as chemical waste.

  • Clean the spill area with an appropriate solvent and decontaminate the surface.

Disposal Plan

All waste materials containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Unused or expired solid ester, as well as contaminated consumables (e.g., weighing boats, pipette tips), should be collected in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Reaction mixtures, leftover solutions, and solvent rinses should be collected in a designated, sealed container for hazardous liquid waste. Do not pour this waste down the drain.

  • Disposal Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_receiving Receiving and Storage cluster_preparation Preparation for Use cluster_experiment Experimental Use cluster_disposal Waste Disposal receiving Receive Shipment inspect Inspect Container receiving->inspect store Store at -20°C Protected from Light & Moisture inspect->store equilibrate Equilibrate to Room Temp store->equilibrate Ready to Use weigh Weigh in Fume Hood equilibrate->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) weigh->dissolve collect_solid Collect Solid Waste weigh->collect_solid Contaminated Items reaction Add to Reaction Mixture (Amine-Free Buffer) dissolve->reaction purify Purify Conjugate reaction->purify collect_liquid Collect Liquid Waste purify->collect_liquid Waste Stream dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.